2,4-Diaminobenzoic Acid Dihydrochloride
Description
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Structure
2D Structure
Properties
IUPAC Name |
2,4-diaminobenzoic acid;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2.2ClH/c8-4-1-2-5(7(10)11)6(9)3-4;;/h1-3H,8-9H2,(H,10,11);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAVHFNVUGYKNGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)N)C(=O)O.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30641046 | |
| Record name | 2,4-Diaminobenzoic acid--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30641046 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61566-58-3 | |
| Record name | 2,4-Diaminobenzoic acid--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30641046 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Core Molecular Profile and Physicochemical Properties
An In-depth Technical Guide to 2,4-Diaminobenzoic Acid Dihydrochloride for Researchers and Drug Development Professionals
As a pivotal building block in synthetic and medicinal chemistry, this compound offers a versatile scaffold for the development of novel therapeutic agents. Its unique arrangement of functional groups—a carboxylic acid and two amines on a benzene ring—provides multiple reaction sites for constructing complex heterocyclic systems. This guide, prepared from the perspective of a Senior Application Scientist, delves into the core technical aspects of this compound, offering field-proven insights into its synthesis, characterization, and application, with a focus on its role in creating anti-tubercular agents and DNA polymerase inhibitors.
This compound is the salt form of 2,4-diaminobenzoic acid, which enhances its stability and solubility in aqueous media for experimental use. The presence of two basic amine groups and one acidic carboxyl group makes it an amphoteric molecule, though the dihydrochloride form ensures the amine groups are protonated.
Data Presentation: Physicochemical Characteristics
| Property | Value | Source(s) |
| Chemical Name | This compound | [1] |
| CAS Number | 61566-58-3 | [1] |
| Parent Acid CAS | 611-03-0 | |
| Molecular Formula | C₇H₁₀Cl₂N₂O₂ | [2] |
| Molecular Weight | 225.07 g/mol | [2] |
| Parent Acid MW | 152.15 g/mol | [3] |
| Appearance | Solid (form) | [2] |
| pKa (Predicted) | 5.60 ± 0.10 | |
| LogP (Predicted) | 0.62 | [1] |
| Storage | Keep in dark place, Sealed in dry, Room Temperature |
Synthesis and Purification: A Validated Workflow
The synthesis of 2,4-diaminobenzoic acid is a multi-step process that requires careful control of reaction conditions. A common and effective route begins with the readily available industrial chemical phthalic anhydride.[4] The dihydrochloride salt is typically prepared in the final step by treating the free acid with hydrochloric acid.
Causality in Synthesis: This synthetic pathway is logical because it systematically builds the required functionality around the benzene ring. Nitration of the aromatic ring is a classic electrophilic substitution to introduce the precursor to one of the amine groups. The subsequent Hofmann rearrangement is a highly effective method for converting a phthalimide derivative into an anthranilic acid, which simultaneously introduces the carboxylic acid and the first amino group in the correct positions.[5] Finally, the reduction of the remaining nitro group is a standard and high-yielding transformation to install the second amine.
Caption: Synthetic workflow from Phthalic Anhydride.
Experimental Protocol: Synthesis via Nitro-Intermediate Reduction
This protocol is a synthesized representation based on established chemical transformations described in the literature.[4][6]
-
Step 1: Synthesis of 2-Amino-4-nitrobenzoic Acid.
-
Rationale: This intermediate is often commercially available or can be synthesized. A key step in its formation from nitrophthalimide involves a Hofmann rearrangement.[5] In a typical procedure, 3-nitrophthalimide is treated with sodium hypochlorite in an aqueous sodium hydroxide solution. The reaction is temperature-controlled (e.g., 25-40°C) and the pH is maintained above 12. After the reaction, acidification with concentrated HCl precipitates the 2-amino-4-nitrobenzoic acid product.
-
-
Step 2: Reduction of 2-Amino-4-nitrobenzoic Acid.
-
Rationale: Catalytic hydrogenation is a clean and efficient method for reducing aromatic nitro groups without affecting the carboxylic acid.
-
Charge a hydrogenation vessel with 2-amino-4-nitrobenzoic acid (1.0 eq) and a suitable solvent such as ethanol or methanol.
-
Add a catalytic amount of 10% Palladium on carbon (Pd/C) (approx. 1-5 mol%).
-
Seal the vessel and purge with nitrogen, then introduce hydrogen gas (typically 50-100 psi).
-
Stir the reaction at room temperature until hydrogen uptake ceases (monitor by TLC or LC-MS for disappearance of the starting material).
-
Carefully vent the hydrogen and purge with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with the solvent.
-
-
Step 3: Isolation and Salt Formation.
-
Concentrate the filtrate under reduced pressure to yield crude 2,4-diaminobenzoic acid.
-
Dissolve the crude product in a minimal amount of a suitable alcohol (e.g., isopropanol).
-
Add a stoichiometric amount (2.0-2.2 eq) of concentrated hydrochloric acid or HCl gas dissolved in an appropriate solvent.
-
Stir the mixture. The dihydrochloride salt will precipitate.
-
Collect the solid by vacuum filtration, wash with a small amount of cold solvent (e.g., isopropanol or diethyl ether) to remove impurities, and dry under vacuum.
-
Analytical Characterization: A Self-Validating System
Confirming the identity and purity of the synthesized compound is paramount. A combination of NMR spectroscopy, IR spectroscopy, and mass spectrometry provides a comprehensive characterization.
Trustworthiness through Analysis: The predicted chemical shifts for the aromatic protons are based on the electronic effects of the substituents. The C1-carboxyl group is electron-withdrawing, while the C2 and C4-amino groups are strongly electron-donating. This leads to a distinct upfield shift for the protons ortho and para to the amino groups, allowing for unambiguous assignment.[7]
Data Presentation: Predicted Spectroscopic Data
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons (~6.0-7.5 ppm) showing a characteristic splitting pattern (e.g., two doublets and a singlet or complex multiplets depending on solvent and protonation state). Amine and carboxylic acid protons will be broad and may exchange with D₂O. |
| ¹³C NMR | Aromatic carbons (~100-150 ppm), with carbons attached to nitrogen appearing upfield. The carboxyl carbon will be significantly downfield (~170 ppm). |
| IR Spectroscopy | Broad O-H stretch from carboxylic acid (~2500-3300 cm⁻¹), N-H stretches from ammonium salts (~2800-3100 cm⁻¹), C=O stretch (~1700 cm⁻¹), N-H bending (~1600 cm⁻¹), and C=C aromatic stretches (~1450-1600 cm⁻¹). |
Experimental Protocol: ¹H NMR Characterization
-
Prepare a sample by dissolving ~5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).
-
Transfer the solution to a clean, dry NMR tube.
-
Acquire the spectrum on a standard NMR spectrometer (e.g., 400 MHz).
-
Process the data, referencing the residual solvent peak.
-
Integrate the signals and analyze the splitting patterns to confirm the structure.
Applications in Drug Development
The utility of this compound lies in its ability to serve as a precursor to potent, biologically active heterocyclic compounds.
Precursor to Anti-Tubercular Quinazolinones
Quinazolinone-based molecules have shown significant promise as agents against Mycobacterium tuberculosis (M.tb), including multidrug-resistant strains.[8][9] 2,4-Diaminobenzoic acid provides the core aminobenzoic acid structure required for building the quinazolinone ring system.
Mechanism of Action: Research suggests that anti-tubercular quinazolinones can act on multiple targets. One key mechanism involves the inhibition of cell wall synthesis through allosteric binding to Penicillin-Binding Protein 1A (PonA1).[8] Another identified target is the Type II NADH dehydrogenase (NDH-2), an essential enzyme in the respiratory metabolism of M.tb.[10] By inhibiting these critical pathways, the compounds effectively halt bacterial growth.
Caption: Proposed mechanisms of anti-tubercular quinazolinones.
Experimental Protocol: Representative Quinazolinone Synthesis (Niementowski Reaction)
This protocol adapts the classical Niementowski reaction for the cyclization of an aminobenzoic acid derivative.[11]
-
In a round-bottom flask, combine 2,4-diaminobenzoic acid (1.0 eq) and an excess of formamide (which acts as both reagent and solvent).
-
Heat the mixture to 130-150°C for 4-6 hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water to precipitate the crude product.
-
Collect the solid by vacuum filtration, wash thoroughly with water, and dry.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/DMF) to yield the corresponding diamino-quinazolin-4(3H)-one.
Scaffold for DNA Polymerase III Inhibitors
Bacterial DNA Polymerase III (Pol III), particularly the PolC subunit found in Gram-positive bacteria, is an essential enzyme for DNA replication and a validated antimicrobial target.[12][13] Inhibitors of this enzyme represent a promising class of new antibiotics. While not a direct precursor, the substituted aminobenzene motif of 2,4-diaminobenzoic acid is conceptually related to the N²-substituted guanine analogs that are potent PolC inhibitors, such as Ibezapolstat.[14][15]
Mechanism of Action: These inhibitors function as dGTP mimics. They are designed to fit into the dNTP-binding site of the PolC enzyme. The guanine-like portion of the inhibitor forms hydrogen bonds with the cytosine in the template DNA strand, while the substituted side-chain makes specific interactions with the enzyme's active site, preventing the binding of the natural dGTP substrate and halting DNA chain elongation.[15][16]
Caption: Competitive inhibition of DNA Polymerase III by a dGTP mimic.
Safety and Handling
As a laboratory chemical, this compound requires careful handling.
-
Hazard Identification: It is classified as harmful if swallowed (Acute Toxicity 4, Oral).[2] It may also cause skin and eye irritation.[3]
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhaling dust. Avoid contact with skin and eyes.
-
First Aid: In case of eye contact, rinse cautiously with water for several minutes. If on skin, wash with plenty of soap and water. If swallowed, seek medical attention.
Conclusion
This compound is more than just a chemical reagent; it is an enabling tool for innovation in drug discovery. Its proven utility as a precursor for potent anti-tubercular quinazolinones and its structural relevance to the design of novel DNA polymerase inhibitors make it a compound of significant interest. By understanding its synthesis, characterization, and the mechanistic basis of its applications, researchers can effectively leverage this versatile building block to develop the next generation of therapeutic agents.
References
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. 2,4-Diaminobenzoic acid | C7H8N2O2 | CID 69134 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CN105418442A - Synthesis method of 2,4-diaminobenzoic acid - Google Patents [patents.google.com]
- 5. WO2011098386A1 - Process for the preparation of an anthranilic acid derivative - Google Patents [patents.google.com]
- 6. US5198575A - Preparation of nitrobenzoic and anthranilic acids - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. Novel Quinazolinones Active against Multidrug‐Resistant Mycobacterium Tuberculosis: Synthesis, Antimicrobial Evaluation, and in Silico Exploration of Penicillin‐Binding Protein 1A as a Potential Target - PMC [pmc.ncbi.nlm.nih.gov]
- 9. publications.cuni.cz [publications.cuni.cz]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Inhibitors of DNA Polymerase III as Novel Antimicrobial Agents against Gram-Positive Eubacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. A unique inhibitor conformation selectively targets the DNA polymerase PolC of Gram-positive priority pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 16. What are DNA polymerase III inhibitors and how do they work? [synapse.patsnap.com]
An In-depth Technical Guide to the Chemical Properties of 2,4-Diaminobenzoic Acid Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-Diaminobenzoic acid dihydrochloride is a versatile aromatic compound of significant interest in medicinal chemistry and drug development. Its unique structure, featuring a carboxylic acid and two amino groups on a benzene ring, provides a scaffold for the synthesis of a variety of heterocyclic compounds with notable biological activities. This guide offers a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, with a focus on its role as a key building block in the development of novel therapeutic agents.
Core Chemical and Physical Properties
This compound is the salt form of 2,4-diaminobenzoic acid, where the two amino groups are protonated by hydrochloric acid. This salt form often exhibits improved stability and solubility in certain solvents compared to the free base.
| Property | Value | Source(s) |
| Chemical Name | This compound | [1][2] |
| CAS Number | 61566-58-3 | [3] |
| Molecular Formula | C₇H₁₀Cl₂N₂O₂ | [2] |
| Molecular Weight | 225.07 g/mol | [2][3] |
| Appearance | Solid | [2] |
| Melting Point | 140°C (for the free acid) | [1] |
| Boiling Point | 401.5°C at 760 mmHg (for the free acid) | [1] |
| Density | 1.428 g/cm³ (for the free acid) | [1] |
| pKa | 5.60 ± 0.10 (Predicted, for the free acid) | [1][4] |
| Storage | Keep in a dark place, sealed in dry, room temperature | [1][4] |
Synthesis of 2,4-Diaminobenzoic Acid
A common synthetic route to 2,4-diaminobenzoic acid starts from phthalic anhydride. The process involves nitration, rearrangement, and reduction steps.
A patented method describes the synthesis starting with the nitration of phthalic anhydride to form 4-nitrophthalic acid. This is followed by conversion to 4-nitrophthalic anhydride. Subsequent reaction with urea and then hydrochloric acid yields 4-nitro-2-carboxamidobenzoic acid. A Hofmann rearrangement using sodium hypochlorite gives 2-amino-4-nitrobenzoic acid. The final step is the reduction of the nitro group, for example, using ammonium sulfide with microwave heating, to afford 2,4-diaminobenzoic acid.[5]
Caption: Synthetic pathway to 2,4-diaminobenzoic acid.
Chemical Reactivity
The reactivity of this compound is governed by its three functional groups: the carboxylic acid and the two ammonium chloride groups. The protonated amino groups are less nucleophilic than in the free base. Reactions often require the addition of a base to deprotonate the ammonium salts and liberate the free amino groups for subsequent reactions.
Diazotization Reactions: The aromatic amino groups can undergo diazotization with nitrous acid (generated in situ from a nitrite salt and a strong acid) to form diazonium salts. These intermediates are versatile and can be converted to a wide range of functional groups through Sandmeyer or related reactions.[6]
Acylation and Amide Bond Formation: The amino groups can be acylated by reacting with acyl chlorides or anhydrides to form amides. The carboxylic acid can also be activated (e.g., with thionyl chloride to form an acyl chloride) and reacted with amines to form amides.
Cyclization Reactions: The ortho-disposed amino and carboxylic acid groups make 2,4-diaminobenzoic acid a valuable precursor for the synthesis of heterocyclic compounds, most notably quinazolinones.
Applications in Drug Development
2,4-Diaminobenzoic acid is a key starting material in the synthesis of compounds with potential therapeutic applications.
Synthesis of Quinazolinone Derivatives as Anti-Tubercular Agents
Quinazolinones are a class of fused heterocyclic compounds that have shown a broad spectrum of biological activities, including anti-tubercular effects.[7] 2,4-Diaminobenzoic acid serves as a precursor for the synthesis of these scaffolds.[1] A general approach involves the condensation of an anthranilic acid derivative with an appropriate reagent to form the quinazolinone ring system.[7][8]
Proposed Experimental Protocol for Quinazolinone Synthesis:
-
Deprotonation: Suspend this compound in a suitable solvent (e.g., pyridine or DMF) and add a base (e.g., triethylamine) to neutralize the hydrochloride and generate the free diamine.
-
Acylation: Add an acyl chloride or anhydride (e.g., acetic anhydride) to the reaction mixture. This will acylate one of the amino groups.
-
Cyclization: Heat the reaction mixture to induce cyclization and dehydration, forming the benzoxazinone intermediate.
-
Amine Addition: Introduce a primary amine or ammonia source to the benzoxazinone. This will open the oxazinone ring and subsequently close to form the final quinazolinone derivative.
-
Purification: The final product can be purified by recrystallization or column chromatography.
References
- 1. This compound|lookchem [lookchem.com]
- 2. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 3. fluorochem.co.uk [fluorochem.co.uk]
- 4. Page loading... [guidechem.com]
- 5. CN105418442A - Synthesis method of 2,4-diaminobenzoic acid - Google Patents [patents.google.com]
- 6. Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics [scirp.org]
- 7. Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Physical Characteristics of 2,4-Diaminobenzoic Acid Dihydrochloride
Introduction
2,4-Diaminobenzoic Acid Dihydrochloride is a substituted aromatic compound that serves as a critical reagent and building block in synthetic chemistry. Its utility is particularly noted in the development of novel therapeutic agents; it is used in the preparation of DNA Polymerase III inhibitors and in the optimization of quinazolinones as anti-tubercular agents[1][2][3]. A comprehensive understanding of its physical and chemical properties is fundamental for its effective and safe application in research and development.
This guide provides a detailed examination of the core physical characteristics of this compound. It is designed to move beyond a simple data sheet, offering field-proven insights into the causality behind analytical choices and providing robust, self-validating protocols for its characterization. The methodologies detailed herein are grounded in standard analytical practices, ensuring reliability and reproducibility for professionals in drug discovery and chemical synthesis.
Physicochemical and Structural Properties
A precise understanding of a compound's fundamental properties is the bedrock of any research endeavor. These characteristics influence everything from reaction stoichiometry and solvent selection to storage and handling protocols. The data presented below is consolidated from various chemical suppliers and databases to provide a reliable reference point.
Summary of Physical Properties
The following table summarizes the key physicochemical properties of this compound.
| Property | Value | Source(s) |
| Chemical Name | This compound | [4][5] |
| CAS Number | 61566-58-3 | [4][5][6][7] |
| Molecular Formula | C₇H₁₀Cl₂N₂O₂ | |
| Molecular Weight | 225.07 g/mol | [5] |
| Appearance | Solid, Brown to black solid | [3] |
| Melting Point | 140°C (for the free base) | [1][2] |
| Storage Temperature | Room Temperature, Sealed in dry, Keep in dark place | [1][3][8] |
| pKa (Predicted) | 5.60 ± 0.10 | [1][8] |
Chemical Structure and Identifiers
The structural identity of a molecule is unequivocally defined by its connectivity and spatial arrangement. For this compound, the dihydrochloride salt form is crucial as it enhances stability and solubility in aqueous media compared to its free base.
-
IUPAC Name: this compound[5]
-
SMILES String: Cl.Cl.Nc1ccc(c(N)c1)C(O)=O
-
InChI: 1S/C7H8N2O2.2ClH/c8-4-1-2-5(7(10)11)6(9)3-4;;/h1-3H,8-9H2,(H,10,11);2*1H[5]
-
InChI Key: LAVHFNVUGYKNGS-UHFFFAOYSA-N[5]
Analytical Characterization Workflow
Verifying the identity, purity, and stability of a starting material is a non-negotiable step in any scientific protocol, particularly in drug development. The following sections detail the standard experimental methodologies for the comprehensive characterization of this compound. The workflow is designed to provide orthogonal data points, creating a self-validating system for quality assessment.
Caption: General analytical workflow for the characterization of this compound.
Spectroscopic Identification Protocols
Causality: FT-IR spectroscopy is a rapid and reliable method for identifying the functional groups present in a molecule. Each functional group (e.g., O-H, N-H, C=O) absorbs infrared radiation at a characteristic frequency, producing a unique spectral fingerprint. This technique is ideal for confirming the presence of the carboxylic acid and amino groups in the target compound.
Experimental Protocol:
-
Sample Preparation (KBr Pellet Method):
-
Grind 1-2 mg of this compound with ~100 mg of dry, spectroscopy-grade Potassium Bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Transfer the powder to a pellet-forming die.
-
Apply pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent pellet. The transparency is critical to minimize light scattering.
-
-
Background Collection: Place the empty sample holder in the FT-IR spectrometer and run a background scan to account for atmospheric CO₂ and H₂O.
-
Sample Analysis: Place the KBr pellet in the sample holder and acquire the spectrum, typically by co-adding 16 or 32 scans over a range of 4000–400 cm⁻¹.
-
Data Analysis: Identify characteristic absorption bands. Expected peaks for 2,4-diaminobenzoic acid would include:
-
~3400-3200 cm⁻¹: N-H stretching vibrations from the primary amine groups.
-
~3300-2500 cm⁻¹: A broad O-H stretching band from the carboxylic acid, often overlapping with C-H stretches.
-
~1700-1680 cm⁻¹: C=O stretching from the carboxylic acid group.
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~1620-1580 cm⁻¹: N-H bending and C=C aromatic ring stretching vibrations.
-
Causality: NMR spectroscopy provides the most definitive information for structural elucidation in solution. ¹H NMR identifies the chemical environment and connectivity of hydrogen atoms, while ¹³C NMR probes the carbon skeleton of the molecule. This combination allows for unambiguous confirmation of the compound's isomeric structure.
Experimental Protocol:
-
Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O) in a standard 5 mm NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred as it can dissolve the sample and does not exchange with the acidic and amine protons, allowing for their observation.
-
Instrument Setup: Place the NMR tube in the spectrometer. The instrument should be properly tuned and shimmed to ensure high resolution.
-
Data Acquisition:
-
¹H NMR: Acquire the spectrum using a standard pulse program. Key signals to observe include distinct peaks in the aromatic region (typically 6.0-8.0 ppm) corresponding to the three protons on the benzene ring, as well as signals for the amine (-NH₂) and carboxylic acid (-COOH) protons.
-
¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. This will show a single peak for each unique carbon atom in the molecule, confirming the carbon backbone.
-
-
Data Analysis: Correlate the observed chemical shifts, integration values (for ¹H), and splitting patterns with the known molecular structure.
Thermal Analysis Protocols
Causality: Thermal analysis techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are essential for evaluating the stability, decomposition profile, and phase behavior of a compound. This information is critical for determining safe processing temperatures and shelf-life stability.[9][10][11]
Caption: Step-by-step workflow for conducting TGA and DSC thermal analysis.
Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and decomposition profile by measuring mass change as a function of temperature.
Experimental Protocol:
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, tared TGA pan (typically alumina or platinum).
-
Instrument Setup: Place the sample pan in the TGA furnace. Purge the system with an inert gas (e.g., Nitrogen) at a constant flow rate (e.g., 50 mL/min) to prevent oxidative decomposition.
-
Thermal Program:
-
Equilibrate the sample at 30 °C for 5 minutes.
-
Heat the sample from 30 °C to a final temperature (e.g., 600 °C) at a constant heating rate of 10 °C/min.[9]
-
-
Data Analysis: Plot the percentage of mass loss versus temperature. The resulting TGA thermogram is analyzed to identify the onset temperature of decomposition and the number of decomposition steps.
Differential Scanning Calorimetry (DSC)
Objective: To identify thermal transitions such as melting, crystallization, and polymorphic changes by measuring the difference in heat flow between the sample and a reference.
Experimental Protocol:
-
Sample Preparation: Accurately weigh 3-5 mg of the sample into a hermetically sealed aluminum DSC pan. Prepare an empty, sealed aluminum pan to serve as the reference.
-
Instrument Setup: Place the sample and reference pans into the DSC cell.
-
Thermal Program:
-
Equilibrate the sample at a temperature well below the expected melting point (e.g., 25 °C).
-
Heat the sample at a constant rate (e.g., 10 °C/min) to a temperature above its final decomposition point.[9]
-
-
Data Analysis: Plot the heat flow (in W/g) versus temperature. Endothermic events (like melting) will appear as peaks, while exothermic events (like decomposition or crystallization) will appear as valleys. The data can be used to determine the melting point and enthalpy of fusion.[9]
Safety, Handling, and Storage
Adherence to proper safety protocols is paramount when working with any chemical reagent. The information below is synthesized from available Safety Data Sheets (SDS).
Hazard Identification
Safe Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Handle in a well-ventilated place, preferably within a chemical fume hood to avoid formation of dust and aerosols.[6][12] Eyewash stations and safety showers should be readily accessible.
-
Personal Protective Equipment:
-
Eye/Face Protection: Wear chemical safety goggles (conforming to EN 166).[12][13]
-
Skin Protection: Wear suitable protective clothing and chemical-resistant gloves (e.g., nitrile rubber).[12][13]
-
Respiratory Protection: For operations generating significant dust, use a NIOSH/MSHA-approved respirator.[13]
-
-
Hygiene Measures: Wash hands thoroughly after handling.[4][12] Do not eat, drink, or smoke when using this product.[4][8]
Storage Conditions
-
Requirements: Store in a tightly closed container in a dry and well-ventilated place.[6][12]
-
Recommendations: Keep in a dark place to protect from light.[1][3][8] Store at ambient room temperature.[1][3][8]
References
- 1. This compound|lookchem [lookchem.com]
- 2. 2,4-Diaminobenzoic acid CAS#: 611-03-0 [m.chemicalbook.com]
- 3. 2,4-Diaminobenzoic acid | 611-03-0 [chemicalbook.com]
- 4. combi-blocks.com [combi-blocks.com]
- 5. fluorochem.co.uk [fluorochem.co.uk]
- 6. echemi.com [echemi.com]
- 7. 61566-58-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 8. Page loading... [guidechem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. tainstruments.com [tainstruments.com]
- 11. DSC & TGA Thermal Analysis.pptx [slideshare.net]
- 12. assets.thermofisher.cn [assets.thermofisher.cn]
- 13. fishersci.se [fishersci.se]
An In-Depth Technical Guide to the Molecular Structure and Characterization of 2,4-Diaminobenzoic Acid Dihydrochloride
Executive Summary: This technical guide provides a comprehensive analysis of 2,4-Diaminobenzoic Acid Dihydrochloride, a critical chemical intermediate for researchers, scientists, and professionals in drug development. The document delves into the compound's core molecular structure, physicochemical properties, and its significance as a versatile building block in medicinal chemistry. We will explore the nuances of its dihydrochloride salt form, outline robust analytical methodologies for its characterization and quality control, and provide field-proven insights into its handling and application. The protocols and explanations herein are designed to be self-validating, grounding theoretical knowledge in practical, reproducible science.
Introduction: A Key Building Block in Synthesis
Overview of this compound
This compound is the salt form of 2,4-Diaminobenzoic Acid (DABA), a substituted aromatic carboxylic acid. The presence of three functional groups—a carboxylic acid and two primary amines on a benzene ring—makes it a highly versatile and reactive molecule. The dihydrochloride form enhances its stability and solubility in aqueous media, which is often advantageous for synthetic transformations. In this form, the two basic amino groups are protonated, forming ammonium chloride salts.
Significance in Medicinal Chemistry and Drug Development
The strategic placement of the amino and carboxyl groups on the aromatic scaffold makes DABA a valuable precursor in the synthesis of complex heterocyclic systems. These systems are foundational to many pharmacologically active agents. Notably, it serves as a key reagent in the development of novel therapeutics, including:
-
Anti-tubercular Agents: It is used in the optimization of quinazolinone-based compounds that have shown promise as anti-tubercular agents.[1][2]
-
DNA Polymerase III Inhibitors: The molecule is also a building block in the preparation of inhibitors targeting DNA Polymerase III, a crucial enzyme in bacterial replication.[1][2]
Its utility extends to the synthesis of various dyes and as a general intermediate where precise functional group manipulation is required.[3][4] For professionals in drug development, a thorough understanding of its structure is paramount for designing rational synthetic routes and ensuring the quality of active pharmaceutical ingredients (APIs).
Physicochemical Properties and Molecular Structure
Core Chemical Identity
The fundamental properties of 2,4-Diaminobenzoic Acid and its dihydrochloride salt are summarized below. It is critical for researchers to distinguish between the free base and the salt form, as their molecular weights and handling properties differ significantly.
| Property | 2,4-Diaminobenzoic Acid (Free Base) | This compound | Reference(s) |
| CAS Number | 611-03-0 | 61566-58-3 | [1][5] |
| Molecular Formula | C₇H₈N₂O₂ | C₇H₁₀Cl₂N₂O₂ | [6] |
| Molecular Weight | 152.15 g/mol | 225.07 g/mol | [6] |
| Appearance | Solid | Solid, often a brown powder | [7] |
| Storage Temperature | Room Temperature, sealed in dry, dark place | Room Temperature, sealed in dry, dark place | [1][6] |
The Dihydrochloride Salt Form: A Structural Deep Dive
The "dihydrochloride" designation is the most critical aspect of this compound's structure for a scientist to understand. The two amino groups (-NH₂) at positions 2 and 4 of the benzene ring are basic. In the presence of hydrochloric acid (HCl), they act as Lewis bases, accepting protons (H⁺) to form ammonium cations (-NH₃⁺). Two chloride anions (Cl⁻) then act as counter-ions to balance the charge.
This protonation has several important consequences:
-
Deactivation of Nucleophilicity: The lone pair of electrons on the nitrogen atoms are no longer available, significantly reducing the nucleophilicity of the amino groups. This is a key consideration for reaction planning, as the groups are effectively "protected" and will not participate in typical amine reactions unless a base is added to deprotonate them.
-
Increased Water Solubility: The ionic nature of the ammonium chloride salts dramatically increases the compound's solubility in water and other polar protic solvents compared to the free base.[7]
-
Electronic Effects: The positively charged -NH₃⁺ groups are strongly electron-withdrawing, which influences the reactivity of the aromatic ring and the acidity of the carboxylic acid proton.
Synthesis and Manufacturing Considerations
Overview of a Synthetic Pathway
A common synthetic route to produce diaminobenzoic acid isomers involves nitration followed by reduction. One documented method for producing 2,4-diaminobenzoic acid begins with phthalic anhydride.[3] The process involves several key transformations, including nitration, amidation, and reduction, to install the desired functional groups in the correct positions.
The causality behind this multi-step process is rooted in the principles of electrophilic aromatic substitution. The initial nitration of phthalic anhydride, followed by subsequent reactions, allows for controlled regiochemistry that would be difficult to achieve by attempting to directly aminate benzoic acid.
Purity and Quality Control for Research Applications
For drug discovery and development, the purity of starting materials is non-negotiable. Impurities can lead to unwanted side reactions, lower yields, and the generation of potentially toxic byproducts in the final API. Therefore, rigorous quality control using the analytical methods described in the next section is essential. Researchers should always obtain a Certificate of Analysis (CoA) to verify the purity and identity of the compound.[8]
Analytical Methodologies for Structural Elucidation and Quality Control
Spectroscopic Characterization
4.1.1 Nuclear Magnetic Resonance (NMR) Spectroscopy NMR is the most powerful tool for confirming the molecular structure in solution. For this compound dissolved in a solvent like D₂O or DMSO-d₆:
-
¹H NMR: One would expect to see distinct signals for the three aromatic protons, which would exhibit coupling patterns (doublets, doublet of doublets) based on their positions relative to each other. The protons on the protonated amines (-NH₃⁺) would likely appear as broad singlets, and their chemical shift would be highly dependent on concentration and solvent. The carboxylic acid proton is also expected, though it may exchange with solvent protons.
-
¹³C NMR: The spectrum should show seven distinct carbon signals: one for the carboxylic acid carbon, and six for the aromatic carbons, four of which are substituted and two are not. The chemical shifts would confirm the substitution pattern on the benzene ring.
4.1.2 Infrared (IR) Spectroscopy IR spectroscopy provides confirmation of the functional groups present in the solid state.
-
N-H Stretch: Strong, broad absorptions in the 2800-3200 cm⁻¹ region are characteristic of the N-H stretching vibrations in the ammonium (-NH₃⁺) groups.
-
C=O Stretch: A sharp, strong absorption around 1700-1725 cm⁻¹ is indicative of the carbonyl (C=O) stretch of the carboxylic acid.
-
Aromatic C=C Stretch: Medium to weak absorptions in the 1450-1600 cm⁻¹ region confirm the presence of the benzene ring.
Chromatographic Purity Assessment: A Validated RP-HPLC Protocol
High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of chemical intermediates. The following protocol is a self-validating system designed for robust and reproducible analysis.
Objective: To determine the purity of a this compound sample and separate it from potential impurities.
Methodology:
-
System Preparation:
-
HPLC System: A standard analytical HPLC system with a UV-Vis detector.
-
Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size). Causality: The C18 stationary phase provides excellent hydrophobic retention for aromatic compounds, allowing for effective separation.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water. Causality: TFA acts as an ion-pairing agent, improving peak shape for the basic analyte, and maintains a low pH to ensure the carboxylic acid is protonated and the amines remain charged.
-
Mobile Phase B: Acetonitrile. Causality: Acetonitrile is a common organic modifier used to elute compounds from a reverse-phase column.
-
-
Sample Preparation:
-
Accurately weigh approximately 5 mg of the this compound sample.
-
Dissolve in 5 mL of Mobile Phase A to create a 1 mg/mL stock solution.
-
Further dilute with Mobile Phase A to a working concentration of ~0.1 mg/mL. Causality: The sample must be fully dissolved in a solvent compatible with the mobile phase to prevent precipitation on the column.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 254 nm. Causality: Aromatic compounds like this one strongly absorb UV light; 254 nm is a common wavelength for detecting benzene-containing structures.
-
Gradient Elution:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-17 min: 95% B
-
17-18 min: 95% to 5% B
-
18-22 min: 5% B (re-equilibration).
-
Causality: A gradient elution is used to ensure that both polar and non-polar impurities can be eluted and resolved from the main analyte peak, providing a comprehensive purity profile.
-
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100.
-
Handling, Storage, and Safety
Scientific integrity demands a commitment to safety. This compound is classified as a hazardous substance and must be handled accordingly.
Hazard Identification
The compound presents several hazards according to the Globally Harmonized System (GHS).
| Hazard Class | GHS Classification | Precautionary Statement(s) | Reference(s) |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed. P264, P270, P301+P312, P330. | [6] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation. P280, P302+P352. | [9] |
| Serious Eye Damage/Irritation | Category 2/2A | H319: Causes serious eye irritation. P280, P305+P351+P338. | [7] |
| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation. P261, P271, P304+P340. | [7][9] |
Recommended Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of dust.[9]
-
Personal Protective Equipment:
-
Eye/Face Protection: Wear chemical safety goggles or a face shield (European Standard EN 166).[7][9]
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile).[9]
-
Skin and Body Protection: A lab coat is mandatory. For larger quantities, additional protective clothing may be necessary.[9][10]
-
Respiratory Protection: A NIOSH/MSHA-approved respirator should be used if dust is generated and engineering controls are insufficient.[10]
-
Storage and Stability
For maximum shelf-life and to prevent degradation, the compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[1][9] It should be kept away from strong oxidizing agents.[9]
Conclusion
This compound is more than just a chemical formula; it is a carefully designed synthetic tool. Its molecular structure, defined by the protonated amino groups and the carboxylic acid on an aromatic frame, dictates its reactivity, solubility, and handling requirements. For scientists in drug development, a deep understanding of this structure, verified by robust analytical techniques like NMR, IR, and HPLC, is fundamental to its successful application. By adhering to the principles of scientific integrity and safety outlined in this guide, researchers can confidently leverage this versatile molecule to advance the frontiers of medicinal chemistry.
References
- 1. This compound|lookchem [lookchem.com]
- 2. 2,4-Diaminobenzoic acid | 611-03-0 [chemicalbook.com]
- 3. CN105418442A - Synthesis method of 2,4-diaminobenzoic acid - Google Patents [patents.google.com]
- 4. nbinno.com [nbinno.com]
- 5. fluorochem.co.uk [fluorochem.co.uk]
- 6. Page loading... [wap.guidechem.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 9. fishersci.com [fishersci.com]
- 10. spectrumchemical.com [spectrumchemical.com]
An In-Depth Technical Guide to 2,4-Diaminobenzoic Acid Dihydrochloride for Advanced Research and Development
This guide provides an in-depth technical overview of 2,4-Diaminobenzoic Acid Dihydrochloride (CAS Number: 61566-58-3), a key chemical intermediate for researchers, medicinal chemists, and professionals in drug development. This document moves beyond a simple cataloging of properties to offer a foundational understanding of its synthesis, characterization, and critical applications, with a focus on the causal relationships that drive its utility in the laboratory and in the development of novel therapeutics.
Core Chemical Identity and Properties
It is crucial to distinguish between the free base form of the molecule and its dihydrochloride salt, as they are often confused in chemical databases.
-
2,4-Diaminobenzoic Acid (Free Base):
-
This compound (The Subject of this Guide):
-
CAS Number: 61566-58-3
-
Molecular Formula: C₇H₁₀Cl₂N₂O₂
-
Molecular Weight: 225.07 g/mol
-
The dihydrochloride salt is favored in many synthetic applications due to its enhanced stability and solubility in certain solvent systems compared to the free base. The protonation of the two amino groups increases the compound's polarity and can prevent unwanted side reactions, such as oxidation, to which aromatic amines are susceptible.
Physicochemical Data Summary
For ease of reference, the key physicochemical properties of this compound are summarized in the table below. These parameters are critical for designing experimental conditions, including reaction setups and purification strategies.
| Property | Value | Source(s) |
| CAS Number | 61566-58-3 | |
| Molecular Formula | C₇H₁₀Cl₂N₂O₂ | |
| Molecular Weight | 225.07 g/mol | |
| Appearance | Solid | |
| Melting Point | ~250 °C (decomposition may occur) | Biosynth |
| Storage Temperature | 2°C - 8°C, under inert gas (Nitrogen) | Biosynth |
Synthesis and Purification: A Validated Protocol
The synthesis of this compound is typically achieved through a two-step process: the reduction of a dinitro precursor followed by salt formation. This approach ensures a high-purity final product suitable for sensitive downstream applications. The causality behind this choice of pathway lies in the reliability and high yields associated with the catalytic hydrogenation of nitroarenes.
Synthesis Pathway Overview
The logical flow for the synthesis begins with a commercially available starting material, 2,4-Dinitrobenzoic Acid, and proceeds through a reduction to form the free base, which is then converted to the dihydrochloride salt.
Caption: Synthesis workflow for this compound.
Detailed Experimental Protocol: Synthesis of this compound
This protocol is a self-validating system, where the successful isolation of the intermediate and final product confirms the efficacy of each step.
Step 1: Reduction of 2,4-Dinitrobenzoic Acid
-
Rationale: Catalytic hydrogenation using palladium on carbon (Pd/C) is a highly efficient and clean method for the reduction of aromatic nitro groups to amines.[2] The reaction proceeds under mild conditions and typically gives high yields with minimal side products. Ethanol is chosen as the solvent for its ability to dissolve the starting material and for its compatibility with the hydrogenation process.
-
Procedure:
-
To a solution of 2,4-Dinitrobenzoic Acid (1.0 eq) in ethanol, carefully add 10% Palladium on Carbon (Pd/C) (approximately 5-10 mol%).
-
The reaction mixture is then subjected to a hydrogen atmosphere (typically 1-3 atm, although higher pressures can be used) and stirred vigorously at room temperature.
-
The reaction progress is monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is fully consumed.
-
Upon completion, the reaction mixture is filtered through a pad of Celite to remove the Pd/C catalyst. The Celite pad should be washed with additional ethanol to ensure complete recovery of the product.
-
The filtrate, containing the 2,4-Diaminobenzoic Acid free base, is concentrated under reduced pressure to yield the crude product.
-
Step 2: Formation of the Dihydrochloride Salt
-
Rationale: The conversion of the free base to its dihydrochloride salt is achieved by treatment with an excess of hydrochloric acid. This not only improves the stability of the compound but also facilitates its purification by crystallization, as the salt form often has lower solubility in organic solvents than the free base.
-
Procedure:
-
The crude 2,4-Diaminobenzoic Acid from the previous step is dissolved in a minimal amount of ethanol.
-
The solution is cooled in an ice bath, and an excess of concentrated hydrochloric acid or a saturated solution of HCl in ethanol is added dropwise with stirring.
-
The dihydrochloride salt will precipitate out of the solution. The mixture should be stirred in the ice bath for an additional 30-60 minutes to ensure complete precipitation.
-
The solid product is collected by vacuum filtration, washed with cold ethanol and then with diethyl ether to remove any remaining impurities and solvent.
-
The resulting white to off-white solid is dried under vacuum to yield pure this compound.
-
Key Applications in Drug Discovery and Development
This compound serves as a versatile building block in the synthesis of various heterocyclic compounds with significant biological activities. Its primary utility stems from the presence of three reactive sites: two amino groups and a carboxylic acid, which can be selectively functionalized to create complex molecular architectures.
Precursor for Anti-Tubercular Quinazolinone Derivatives
A significant application of this compound is in the synthesis of quinazolinone-based molecules, which have shown promising activity against Mycobacterium tuberculosis, including multidrug-resistant strains.[3][4]
-
Mechanism of Action Insight: Quinazolinone derivatives synthesized from precursors like 2,4-diaminobenzoic acid have been investigated for their ability to inhibit key mycobacterial enzymes. Some studies suggest that these compounds may act as non-β-lactam inhibitors of penicillin-binding proteins (PBPs), such as PBP 1A, by binding to an allosteric site.[3][4] This mode of action is particularly valuable as it differs from many existing antibiotics, offering a potential strategy to overcome resistance. Other research on related 2,4-diaminoquinazolines suggests a pro-drug mechanism, where the compound is activated by a mycobacterial dioxygenase.[5]
-
Synthetic Workflow: The general synthetic route involves the condensation of the diaminobenzoic acid with an appropriate reagent to form the quinazolinone core, followed by further functionalization.
Caption: General workflow for synthesizing quinazolinone derivatives.
Building Block for DNA Polymerase III Inhibitors
While less documented in peer-reviewed literature, chemical suppliers frequently cite the use of 2,4-Diaminobenzoic Acid as a reagent in the preparation of DNA Polymerase III inhibitors.[6] DNA Polymerase III is a crucial enzyme for bacterial DNA replication, making it an attractive target for the development of novel antibacterial agents. The diaminobenzoic acid scaffold can be used to construct molecules that mimic the natural substrates of the enzyme, thereby acting as competitive inhibitors.
Analytical Characterization
Proper characterization of this compound is essential to confirm its identity and purity before use in synthesis. The following are expected spectroscopic data.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the protons of the amino and carboxylic acid groups. The chemical shifts will be influenced by the electron-withdrawing nature of the protonated amino groups and the carboxylic acid.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will display signals for the seven carbon atoms in the molecule. The PubChem database provides a predicted ¹³C NMR spectrum for the free base (CAS 611-03-0).[1]
-
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the N-H stretching of the ammonium groups, the O-H stretch of the carboxylic acid, the C=O stretch of the carboxylic acid, and C=C stretching of the aromatic ring.
Safety and Handling
As a laboratory chemical, this compound must be handled with appropriate care.
-
Hazard Classification: It is classified as Acute Toxicity, Oral (Category 4) with the hazard statement H302: Harmful if swallowed.
-
GHS Pictogram: GHS07 (Harmful/Irritant).
-
Precautionary Measures:
-
Wash hands thoroughly after handling.
-
Do not eat, drink, or smoke when using this product.
-
If swallowed, call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth.
-
Wear protective gloves, eye protection, and face protection.
-
Store in a well-ventilated place. Keep the container tightly closed.
-
Dispose of contents/container to an approved waste disposal plant.
-
For comprehensive safety information, always refer to the latest Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a valuable and versatile chemical intermediate with significant potential in the field of medicinal chemistry, particularly in the development of novel anti-tubercular agents. Its stable, salt-based form and multiple reactive sites make it an ideal starting point for the synthesis of complex heterocyclic structures. A thorough understanding of its synthesis, properties, and applications, as outlined in this guide, is essential for its effective and safe utilization in a research and development setting. The continued exploration of derivatives from this scaffold promises to yield new therapeutic candidates to address pressing global health challenges.
References
- 1. 2,4-Diaminobenzoic acid | C7H8N2O2 | CID 69134 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 3. Novel Quinazolinones Active against Multidrug‐Resistant Mycobacterium Tuberculosis: Synthesis, Antimicrobial Evaluation, and in Silico Exploration of Penicillin‐Binding Protein 1A as a Potential Target - PMC [pmc.ncbi.nlm.nih.gov]
- 4. publications.cuni.cz [publications.cuni.cz]
- 5. Synthesis and evaluation of the 2,4-diaminoquinazoline series as anti-tubercular agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2,4-Diaminobenzoic acid | 611-03-0 [chemicalbook.com]
An In-depth Technical Guide to the Synthesis and Purification of 2,4-Diaminobenzoic Acid Dihydrochloride
This guide provides a comprehensive overview of the synthesis and purification of 2,4-diaminobenzoic acid dihydrochloride, a crucial intermediate in the development of various pharmaceuticals and specialty chemicals. The content is tailored for researchers, scientists, and drug development professionals, offering not only detailed protocols but also the scientific rationale behind the procedural choices.
Introduction: The Significance of 2,4-Diaminobenzoic Acid
2,4-Diaminobenzoic acid is an aromatic compound featuring a benzoic acid backbone with two amino functional groups at the 2 and 4 positions. Its unique structure makes it a valuable building block in organic synthesis. It serves as a key reagent in the preparation of DNA Polymerase III inhibitors and in the optimization of quinazolinones as anti-tubercular agents[1][2]. The dihydrochloride salt form enhances the compound's stability and solubility in aqueous media, facilitating its use in various applications.
Key Properties of this compound:
| Property | Value |
| Molecular Formula | C₇H₁₀Cl₂N₂O₂ |
| Molecular Weight | 225.07 g/mol |
| Melting Point | ~140°C[1][2] |
| Appearance | Solid |
| Storage | Keep in a dark place, sealed in dry, room temperature conditions[1][3] |
Strategic Synthesis of 2,4-Diaminobenzoic Acid
The primary and most direct route to 2,4-diaminobenzoic acid is the reduction of 2,4-dinitrobenzoic acid. This transformation can be achieved through several methods, with catalytic hydrogenation and metal-acid reductions being the most prevalent.
Preferred Synthetic Route: Catalytic Hydrogenation
Catalytic hydrogenation is often the method of choice due to its clean reaction profile, high yields, and the ease of product isolation. The process involves the use of hydrogen gas in the presence of a metal catalyst to reduce the nitro groups to amines.
Caption: Catalytic hydrogenation of 2,4-dinitrobenzoic acid.
Expertise & Experience: The choice of a palladium on carbon (Pd/C) catalyst is strategic. Palladium is highly efficient for the reduction of aromatic nitro groups, and the carbon support provides a large surface area for the reaction, enhancing the catalyst's activity and allowing for easier recovery post-reaction[4]. The use of a solvent system like ethanol/water ensures the solubility of the starting material and the product.
Experimental Protocol: Catalytic Hydrogenation of 2,4-Dinitrobenzoic Acid
-
Reactor Setup: To a high-pressure hydrogenation vessel, add 2,4-dinitrobenzoic acid (1 equivalent).
-
Solvent and Catalyst Addition: Add a mixture of ethanol and water (e.g., 80:20 v/v) to dissolve the starting material. Carefully add 5-10% Pd/C catalyst (typically 1-5 mol% of palladium relative to the substrate).
-
Hydrogenation: Seal the vessel and purge with nitrogen gas to remove any oxygen. Pressurize the vessel with hydrogen gas to the desired pressure (typically 3-5 MPa)[5].
-
Reaction Conditions: Heat the mixture to a temperature of 50-70°C and stir vigorously to ensure efficient mixing and contact with the catalyst.
-
Monitoring: Monitor the reaction progress by observing the cessation of hydrogen uptake.
-
Work-up: Once the reaction is complete, cool the vessel to room temperature and carefully vent the hydrogen gas. Purge the vessel with nitrogen.
-
Catalyst Removal: Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst. Wash the celite pad with the reaction solvent to recover any adsorbed product.
-
Isolation of the Free Amine: Concentrate the filtrate under reduced pressure to obtain the crude 2,4-diaminobenzoic acid.
Alternative Synthetic Route: Metal-Acid Reduction
An alternative to catalytic hydrogenation is the use of a metal in the presence of an acid. A common and effective combination is tin(II) chloride in hydrochloric acid.
Caption: Metal-acid reduction of 2,4-dinitrobenzoic acid.
Expertise & Experience: This method is advantageous as it does not require specialized high-pressure equipment. Tin(II) chloride is a powerful reducing agent for aromatic nitro compounds. The reaction is typically carried out in a protic solvent like ethanol with concentrated hydrochloric acid to facilitate the reduction and to form the hydrochloride salt of the product in situ.
Experimental Protocol: Tin(II) Chloride Reduction
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,4-dinitrobenzoic acid (1 equivalent) in ethanol.
-
Reagent Addition: Add a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O, typically 6-8 equivalents) in concentrated hydrochloric acid to the flask.
-
Reaction Conditions: Heat the reaction mixture to reflux and maintain this temperature with stirring.
-
Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature.
-
Product Precipitation: The this compound may precipitate out of the solution upon cooling. If not, carefully add a saturated solution of sodium bicarbonate or sodium hydroxide to neutralize the excess acid and precipitate the tin salts as hydroxides.
-
Isolation and Initial Purification: Filter the mixture to collect the crude product and tin salts. The product can be extracted from the solid mixture with hot ethanol or a suitable solvent.
Trustworthiness: Both presented protocols are based on well-established chemical transformations for the reduction of nitroarenes. The progress of both reactions should be monitored by an appropriate analytical technique, such as TLC or HPLC, to ensure the complete conversion of the starting material.
Purification of this compound
Purification is a critical step to ensure the final product meets the high-purity standards required for its applications. Recrystallization is the most effective method for purifying this compound.
Formation of the Dihydrochloride Salt
If the synthesis yields the free amine, it must first be converted to the dihydrochloride salt.
Experimental Protocol: Dihydrochloride Salt Formation
-
Dissolution: Dissolve the crude 2,4-diaminobenzoic acid in a minimal amount of a suitable organic solvent, such as ethanol or isopropanol.
-
Acidification: While stirring, slowly add a solution of hydrochloric acid in the same solvent (e.g., ethanolic HCl) or bubble hydrogen chloride gas through the solution until the pH is strongly acidic.
-
Precipitation: The dihydrochloride salt will precipitate out of the solution.
-
Isolation: Collect the precipitate by vacuum filtration, wash with a small amount of the cold solvent, and dry under vacuum.
Recrystallization of the Dihydrochloride Salt
The choice of solvent is crucial for successful recrystallization. A suitable solvent should dissolve the compound at an elevated temperature but have low solubility at room temperature. For a polar salt like this compound, a polar protic solvent or a mixture including one is often effective. A mixture of ethanol and water or isopropanol and water is a good starting point.
References
- 1. This compound|lookchem [lookchem.com]
- 2. 2,4-Diaminobenzoic acid CAS#: 611-03-0 [m.chemicalbook.com]
- 3. Page loading... [wap.guidechem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. CN101362705A - A kind of method for preparing m-diaminobenzoic acid - Google Patents [patents.google.com]
An In-depth Technical Guide to the Solubility Profile of 2,4-Diaminobenzoic Acid Dihydrochloride
Introduction
2,4-Diaminobenzoic Acid Dihydrochloride is a multifaceted chemical entity of significant interest within the realms of pharmaceutical research and development. As a derivative of benzoic acid, its unique structural features, comprising two amine functional groups and a carboxylic acid moiety, confer upon it a complex physicochemical behavior, particularly its solubility. This guide provides a comprehensive technical overview of the solubility profile of this compound, offering insights into its behavior in various solvents, the profound impact of pH on its aqueous solubility, and robust methodologies for its empirical determination and quantification. This document is intended to serve as a vital resource for researchers, scientists, and professionals in drug development, enabling a foundational understanding for formulation design and analytical method development.
Physicochemical Properties
A thorough understanding of the fundamental physicochemical properties of this compound is paramount to interpreting its solubility characteristics.
| Property | Value | Source |
| Chemical Name | This compound | [1][2] |
| CAS Number | 61566-58-3 | [2][3] |
| Molecular Formula | C₇H₁₀Cl₂N₂O₂ | [1][4] |
| Molecular Weight | 225.07 g/mol | [1] |
| Appearance | White to amber to dark purple powder/crystal | [4] |
| Predicted pKa (of free base) | 5.60 ± 0.10 | [5] |
The presence of two basic amine groups and an acidic carboxylic acid group makes 2,4-Diaminobenzoic Acid an amphoteric molecule. The dihydrochloride salt form indicates that the amine groups are protonated, which significantly influences its solubility, particularly in aqueous media.[6][7]
Solubility Profile
The solubility of a compound is a critical determinant of its bioavailability and formulation feasibility. For this compound, solubility is a function of the solvent system, pH, and temperature.
Qualitative Solubility
While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, a qualitative understanding can be derived from its chemical structure and data on analogous compounds.
-
Aqueous Solubility: As a dihydrochloride salt of an amine-containing compound, it is expected to be significantly more soluble in water than its free base counterpart, 2,4-diaminobenzoic acid.[6][7] The protonated amine groups can readily form hydrogen bonds with water molecules, facilitating dissolution.
-
Organic Solvent Solubility: One source explicitly states that the compound is "soluble in Methanol".[4] Based on the polar nature of the molecule, particularly in its salt form, it is anticipated to have some degree of solubility in other polar protic solvents like ethanol and polar aprotic solvents like dimethyl sulfoxide (DMSO). Its solubility is likely to be limited in non-polar solvents.
Impact of pH on Aqueous Solubility
The pH of the aqueous medium is arguably the most critical factor governing the solubility of this compound.
The compound possesses two protonated amine groups and a carboxylic acid. The solubility will be highest at low pH where the molecule exists predominantly as the fully protonated, highly polar dihydrochloride salt. As the pH increases, the carboxylic acid group will deprotonate, followed by the deprotonation of the ammonium groups to the neutral amine groups. This transition to the less polar free base will lead to a significant decrease in aqueous solubility. The predicted pKa of the free base (around 5.60) suggests that this decrease in solubility will be most pronounced as the pH approaches and surpasses this value.[5]
The relationship between the different ionic species of 2,4-Diaminobenzoic Acid and pH can be visualized as follows:
Caption: pH-dependent speciation and its impact on solubility.
Experimental Protocols for Solubility Determination
To obtain precise and accurate solubility data, standardized experimental protocols are essential. The following section outlines the well-established shake-flask method for determining thermodynamic solubility.
Thermodynamic Solubility Determination via Shake-Flask Method
This method is considered the gold standard for determining the equilibrium solubility of a compound.
Objective: To determine the maximum concentration of this compound that can be dissolved in a specific solvent at a defined temperature under equilibrium conditions.
Materials:
-
This compound (solid)
-
Selected solvents (e.g., water, phosphate-buffered saline (PBS) at various pH values, methanol, ethanol, DMSO)
-
Glass vials with screw caps
-
Orbital shaker with temperature control
-
Syringe filters (0.22 µm)
-
Analytical balance
-
Validated analytical method for quantification (e.g., HPLC-UV, UV-Vis spectrophotometry)
Procedure:
-
Preparation: Add an excess amount of solid this compound to a series of glass vials. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.
-
Solvent Addition: Accurately dispense a known volume of the desired solvent into each vial.
-
Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). The samples should be agitated for a sufficient duration (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed to permit the settling of undissolved solids.
-
Filtration: Carefully withdraw a sample of the supernatant and immediately filter it through a 0.22 µm syringe filter to remove any undissolved particles.
-
Dilution: Dilute the clear filtrate with a suitable solvent to a concentration that falls within the linear range of the pre-validated analytical method.
-
Quantification: Analyze the diluted samples using a validated analytical method to determine the concentration of this compound.
-
Calculation: Calculate the original solubility in the saturated solution by applying the dilution factor.
Caption: Workflow for Thermodynamic Solubility Determination.
Analytical Methods for Quantification
Accurate quantification of the dissolved compound is critical for solubility determination. High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and widely used technique for this purpose.
High-Performance Liquid Chromatography (HPLC) with UV Detection
Principle: This method separates the analyte from other components in the sample matrix based on its interaction with a stationary phase, followed by detection using its UV absorbance.
Typical HPLC Parameters for Aminobenzoic Acids:
-
Column: A reverse-phase C18 column is commonly employed.[8][9]
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is typical.[9][10] The pH of the aqueous phase can be adjusted to ensure good peak shape and retention.
-
Detection: UV detection at a wavelength corresponding to the absorbance maximum of 2,4-Diaminobenzoic Acid. The UV spectrum of similar compounds suggests that a wavelength in the range of 230-300 nm would be appropriate.[11][12]
-
Quantification: A calibration curve is constructed by plotting the peak area of known concentrations of this compound against their concentrations. The concentration of the unknown samples is then determined from this curve.
UV-Vis Spectrophotometry
For simpler matrices without interfering substances, UV-Vis spectrophotometry can be a direct and rapid method for quantification.
Principle: This technique measures the absorbance of light by the analyte at a specific wavelength, which is directly proportional to its concentration (Beer-Lambert Law).
Procedure:
-
Determine λmax: Scan a solution of this compound across a range of UV wavelengths to identify the wavelength of maximum absorbance (λmax).
-
Create a Calibration Curve: Prepare a series of standard solutions of known concentrations and measure their absorbance at the λmax. Plot absorbance versus concentration to generate a calibration curve.
-
Measure Sample Absorbance: Measure the absorbance of the (diluted) filtered sample from the solubility experiment.
-
Calculate Concentration: Determine the concentration of the sample using the equation of the line from the calibration curve.
Conclusion
The solubility of this compound is a complex interplay of its amphoteric nature, the influence of the dihydrochloride salt form, and the surrounding chemical environment. While specific quantitative data in the literature is sparse, a strong scientific foundation allows for a robust qualitative and semi-quantitative prediction of its behavior. As a dihydrochloride salt, it is expected to exhibit enhanced aqueous solubility, particularly at acidic pH, which will decrease significantly as the pH increases and the compound transitions to its free base form. For precise and reliable solubility data, the experimental protocols detailed in this guide, particularly the shake-flask method coupled with a validated HPLC-UV analytical method, are strongly recommended. This comprehensive understanding of the solubility profile is indispensable for the successful progression of this compound in any research and development pipeline.
References
- 1. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. labproinc.com [labproinc.com]
- 4. 61566-58-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. Page loading... [guidechem.com]
- 6. Isolation (Recovery) [chem.ualberta.ca]
- 7. spectroscopyonline.com [spectroscopyonline.com]
- 8. HPLC Separation of Isomers of Aminobenzoic Acid | SIELC Technologies [sielc.com]
- 9. Simultaneous determination of p-aminobenzoic acid and its metabolites in urine by high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. derpharmachemica.com [derpharmachemica.com]
- 12. 4-Aminobenzoic acid [webbook.nist.gov]
A Technical Guide to the Stability and Storage of 2,4-Diaminobenzoic Acid Dihydrochloride
Abstract
This technical guide provides a comprehensive overview of the critical stability characteristics and optimal storage conditions for 2,4-Diaminobenzoic Acid Dihydrochloride (2,4-DABA Dihydrochloride). Designed for researchers, chemists, and drug development professionals, this document synthesizes information from safety data sheets, regulatory guidelines, and fundamental chemical principles to offer actionable protocols and expert insights. We will explore the key factors influencing the compound's stability, including temperature, humidity, light, and oxidative stress. Furthermore, this guide details a systematic approach to evaluating stability through forced degradation studies and the development of a stability-indicating analytical method, ensuring the integrity and reliability of this reagent in research and development settings.
Chemical & Physical Profile
Understanding the inherent chemical and physical properties of this compound is fundamental to predicting its stability profile. The dihydrochloride salt form generally enhances water solubility and stability compared to the free base. However, the presence of two primary amine groups on an aromatic ring, coupled with a carboxylic acid, presents specific vulnerabilities.
| Property | Value | Source(s) |
| Chemical Formula | C₇H₁₀Cl₂N₂O₂ | |
| Molecular Weight | 225.07 g/mol | [1] |
| Appearance | Solid, Powder (May be Brown) | [2] |
| Melting Point | ~274°C (with decomposition) | [3] |
| Storage Temperature | Varies by supplier: Room Temperature to Refrigerated | [4][5][6] |
| Solubility | Water soluble | [2] |
The molecule's structure, featuring electron-donating amine groups, makes the aromatic ring susceptible to oxidation. The dihydrochloride salt form implies the amine groups are protonated, which can offer some protection against oxidation, but this is pH-dependent.
Critical Factors Influencing Stability
The degradation of 2,4-DABA Dihydrochloride can be initiated or accelerated by several environmental factors. A proactive approach to controlling these factors is essential for preserving the compound's purity and potency.
-
Oxidation: The primary degradation pathway for many aromatic amines is oxidation.[7][8] The two amine functional groups in 2,4-DABA Dihydrochloride are susceptible to autoxidation, a process that can be catalyzed by light, heat, and the presence of metal ions. Oxidation can lead to the formation of colored impurities (such as quinone-imines) and a decrease in assay value.
-
Temperature: While some suppliers recommend room temperature storage, elevated temperatures can accelerate degradation kinetics.[5][6] Thermal stress can promote both oxidative pathways and potential decarboxylation. Conversely, for compounds that require refrigeration, temperature cycling should be avoided to prevent moisture condensation upon removal from storage.[4]
-
Humidity: As a water-soluble salt, the compound is hygroscopic. Absorption of moisture can lead to physical changes (caking) and can act as a medium to facilitate hydrolytic or oxidative degradation. Therefore, storage in a dry, well-sealed container is critical.[2][3]
-
Light (Photostability): Aromatic amines are often photosensitive.[9] Exposure to UV or visible light can provide the activation energy needed to initiate oxidative degradation pathways, leading to discoloration and the formation of photo-degradants.[7] For this reason, storage in a dark place or in amber vials is recommended.[5][6]
Potential Degradation Pathways
Based on the functional groups present, we can predict the most likely degradation routes. This expert analysis is crucial for designing stability-indicating methods capable of resolving the parent compound from its potential degradants.
Caption: Predicted degradation pathways for 2,4-DABA Dihydrochloride.
Recommended Storage and Handling
To ensure the long-term integrity of this compound, the following storage and handling procedures are recommended. Note that supplier recommendations may vary slightly, and the Safety Data Sheet (SDS) for your specific batch should always be considered the primary source of guidance.
| Condition | Recommendation | Rationale | Source(s) |
| Temperature | Store in a cool place. Follow supplier guidance (Refrigerated or Room Temp). | Minimizes thermal degradation and autoxidation. | [2][3][4] |
| Atmosphere | Keep container tightly closed in a dry and well-ventilated place. | Prevents moisture absorption and exposure to atmospheric oxygen. | [2][3][4] |
| Light | Keep in a dark place (e.g., amber vial or opaque container). | Protects against photolytic degradation. | [5][6] |
| Handling | Use in a well-ventilated area. Avoid dust formation. | Standard chemical safety practice. | [3] |
Experimental Assessment of Stability: A Self-Validating Approach
To authoritatively determine the stability profile and establish a re-test period, a forced degradation study is essential.[9][10] This process, guided by the International Council for Harmonisation (ICH) guidelines, involves intentionally stressing the compound to produce its likely degradation products.[11][12] The data generated is then used to develop and validate a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC).[13][14]
Caption: Workflow for a forced degradation study.
Protocol: Forced Degradation Study
This protocol describes a systematic approach to generating potential degradation products. The goal is to achieve 5-20% degradation of the active substance.[10]
-
Preparation: Prepare a stock solution of 2,4-DABA Dihydrochloride in a suitable solvent (e.g., water or methanol:water) at a concentration of ~1 mg/mL.
-
Acid Hydrolysis:
-
Mix 5 mL of stock solution with 5 mL of 0.2 M HCl to achieve a final acid concentration of 0.1 M.
-
Heat the solution at 80°C for 2 hours.
-
Cool, neutralize with an equivalent amount of 0.1 M NaOH, and dilute to a final concentration of ~0.1 mg/mL for analysis.
-
-
Base Hydrolysis:
-
Mix 5 mL of stock solution with 5 mL of 0.2 M NaOH to achieve a final base concentration of 0.1 M.
-
Heat the solution at 80°C for 2 hours.
-
Cool, neutralize with an equivalent amount of 0.1 M HCl, and dilute to a final concentration of ~0.1 mg/mL for analysis.
-
-
Oxidative Degradation:
-
Mix 5 mL of stock solution with 5 mL of 6% H₂O₂ to achieve a final peroxide concentration of 3%.
-
Store at room temperature, protected from light, for 24 hours.
-
Dilute to a final concentration of ~0.1 mg/mL for analysis.
-
-
Thermal Degradation:
-
Transfer the solid powder to a vial and place it in an oven at 80°C for 48 hours.
-
Separately, heat 10 mL of the stock solution at 80°C for 48 hours.
-
Prepare/dilute samples to a final concentration of ~0.1 mg/mL for analysis.
-
-
Photolytic Degradation:
-
Expose the solid powder and the stock solution to a calibrated light source according to ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).[12][15]
-
Prepare/dilute samples to a final concentration of ~0.1 mg/mL for analysis.
-
-
Control Samples: Maintain an unstressed stock solution, protected from light at 2-8°C, as a control.
Protocol: Stability-Indicating HPLC Method
The trustworthiness of any stability study hinges on a validated analytical method that can separate, detect, and quantify the active ingredient distinctly from any degradants, impurities, or excipients.[13][15]
-
Instrumentation: HPLC with a Photodiode Array (PDA) or UV detector.
-
Column: C18 Reverse-Phase, 4.6 x 150 mm, 5 µm (A common starting point).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Elution:
-
Time 0-2 min: 5% B
-
Time 2-15 min: Ramp from 5% to 95% B
-
Time 15-17 min: Hold at 95% B
-
Time 17-18 min: Return to 5% B
-
Time 18-25 min: Equilibrate at 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm (or monitor multiple wavelengths with PDA).
-
Injection Volume: 10 µL.
System Suitability (Self-Validation): Before analyzing samples, the system's performance must be verified.
-
Inject the mobile phase (blank) to ensure no interfering peaks.
-
Make five replicate injections of a standard solution (~0.1 mg/mL).
-
Acceptance Criteria:
-
Tailing Factor: Must be ≤ 2.0 for the main peak.
-
Theoretical Plates: Must be ≥ 2000 for the main peak.
-
Relative Standard Deviation (RSD) of Peak Area: Must be ≤ 2.0%.
-
This validated method should then be used to analyze all samples from the forced degradation study. The resulting chromatograms will reveal the stability profile of the molecule under various stress conditions.
Conclusion
The stability of this compound is paramount to its effective use in scientific applications. Its primary vulnerabilities lie in its susceptibility to oxidation and photosensitivity, which are characteristic of its aromatic diamine structure. Adherence to strict storage protocols—namely, keeping the compound in a cool, dry, dark environment within a tightly sealed container—is the first line of defense against degradation.
For applications requiring verifiable purity and the establishment of a re-test period, a systematic approach grounded in ICH guidelines is non-negotiable. By conducting comprehensive forced degradation studies and developing a robust, validated, stability-indicating HPLC method, researchers can ensure the quality and integrity of their material, leading to more reliable and reproducible scientific outcomes.
References
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. assets.thermofisher.cn [assets.thermofisher.cn]
- 3. echemi.com [echemi.com]
- 4. combi-blocks.com [combi-blocks.com]
- 5. This compound|lookchem [lookchem.com]
- 6. Page loading... [wap.guidechem.com]
- 7. globalresearchonline.net [globalresearchonline.net]
- 8. researchgate.net [researchgate.net]
- 9. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 10. researchgate.net [researchgate.net]
- 11. scribd.com [scribd.com]
- 12. database.ich.org [database.ich.org]
- 13. kinampark.com [kinampark.com]
- 14. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 15. ijsdr.org [ijsdr.org]
The Mechanism of Action of 2,4-Diaminobenzoic Acid Dihydrochloride: A Scaffolding Perspective in Drug Discovery
An In-depth Technical Guide
Abstract
2,4-Diaminobenzoic Acid Dihydrochloride (2,4-DABA·2HCl) is a versatile chemical entity whose significance in the biomedical field is primarily understood through its role as a foundational scaffold in medicinal chemistry. While direct, potent biological activity of the parent molecule is not extensively documented, its true value emerges in its capacity as a precursor for synthesizing compounds with highly specific and potent mechanisms of action. This guide delineates the mechanistic landscape not of 2,4-DABA·2HCl in isolation, but of the therapeutically relevant molecules derived from it. We will explore its utility in the development of DNA Polymerase III inhibitors and anti-tubercular agents, and draw mechanistic parallels from isomeric analogs targeting immunomodulatory aminopeptidases. This document serves as a technical resource for researchers, scientists, and drug development professionals, providing not just an overview of mechanisms but also the causality behind experimental designs and detailed protocols for validating biological activity.
Physicochemical Profile and Synthetic Versatility
2,4-Diaminobenzoic Acid is an aromatic carboxylic acid characterized by the presence of two primary amine groups at positions 2 and 4 of the benzene ring. The dihydrochloride salt enhances its stability and solubility in aqueous media for laboratory use. Its chemical structure presents three key reactive sites—the carboxylic acid group and the two amino groups—making it an exceptionally adaptable building block for combinatorial chemistry and targeted synthesis.
The strategic placement of these functional groups allows for the generation of diverse molecular architectures. The ortho-amino carboxylic acid arrangement is a classic precursor for the synthesis of heterocyclic systems, most notably quinazolinones, while the second amine at the para-position offers a further point for modification to modulate pharmacological properties.
Table 1: Physicochemical Properties of 2,4-Diaminobenzoic Acid
| Property | Value | Source |
| Molecular Formula | C₇H₈N₂O₂ | [1] |
| Molecular Weight | 152.15 g/mol | [1] |
| pKa (Predicted) | 5.60 ± 0.10 | [2][3] |
| LogP (Predicted) | 1.71 | [2] |
| Hydrogen Bond Donors | 3 | [3] |
| Hydrogen Bond Acceptors | 4 | [3] |
| CAS Number | 611-03-0 | [1] |
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Mechanistic Roles as a Synthetic Precursor
The utility of 2,4-DABA is most evident in its application as a starting material for potent, biologically active compounds. Its structure is not merely a passive framework but an integral component that informs the final mechanism of action.
Precursor to DNA Polymerase III Inhibitors
DNA Polymerase III (Pol III) is the primary replicative enzyme in bacteria, responsible for synthesizing new DNA strands. Its essential role in bacterial viability and its absence in eukaryotes make it an attractive target for novel antibiotics. 2,4-DABA serves as a key reagent in the preparation of inhibitors targeting the Pol III holoenzyme.[2][4]
Causality of Experimental Design: The rationale for using a 2,4-DABA scaffold is its ability to present hydrogen bond donors and acceptors in a spatially defined manner that can mimic the interactions of endogenous nucleotides within the enzyme's active site. Modifications at the carboxylic acid and the para-amino group allow for fine-tuning of steric and electronic properties to optimize binding affinity and selectivity.
Workflow: Screening 2,4-DABA Derivatives for DNA Pol III Inhibition
The following workflow outlines a logical progression from initial compound synthesis to enzymatic validation. This system is self-validating by incorporating positive and negative controls at the enzymatic assay stage.
Protocol: DNA Polymerase III Enzymatic Inhibition Assay
-
Reaction Mixture Preparation: In a 96-well microplate, prepare a reaction buffer containing 20 mM Tris-HCl (pH 7.5), 8 mM MgCl₂, 5 mM DTT, 100 µg/mL BSA, and 4% glycerol.
-
Component Addition:
-
Add 2 µL of the test compound (2,4-DABA derivative) dissolved in DMSO at various concentrations. For control wells, add 2 µL of DMSO (negative control) or a known DNA Pol III inhibitor (positive control).
-
Add 20 ng of purified bacterial DNA Polymerase III holoenzyme.
-
Add 50 ng of a primed DNA template (e.g., M13 ssDNA primed with a complementary oligonucleotide).
-
-
Reaction Initiation: Start the reaction by adding a dNTP mix containing dATP, dGTP, dCTP, and a labeled nucleotide such as [α-³²P]dTTP or a fluorescent analog.
-
Incubation: Incubate the plate at 37°C for 30 minutes.
-
Reaction Quenching: Stop the reaction by adding 0.5 M EDTA.
-
Quantification:
-
Transfer the reaction mixture to a filter membrane (e.g., DE81 ion-exchange paper) to trap the newly synthesized, labeled DNA.
-
Wash the filter extensively with a phosphate buffer to remove unincorporated nucleotides.
-
Quantify the incorporated radioactivity using a scintillation counter or fluorescence using a plate reader.
-
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Determine the IC₅₀ value by fitting the data to a dose-response curve.
Scaffold for Anti-Tubercular Quinazolinones
2,4-DABA is a documented reagent for creating quinazolinone derivatives that exhibit anti-tubercular properties.[2][4] The mechanism of action for this class of compounds often involves the inhibition of essential enzymes in Mycobacterium tuberculosis.
Causality of Experimental Design: The synthesis of a quinazolinone core from 2,4-DABA creates a rigid, planar heterocyclic system that is a known "privileged scaffold" in medicinal chemistry. This structure is adept at fitting into the active sites of various enzymes. The specific anti-tubercular mechanism depends on the subsequent modifications, but targets often include enzymes involved in cell wall synthesis or energy metabolism.
Mechanistic Insights from Isomeric Analogs: The Case of 3,4-Diaminobenzoic Acid
While direct mechanistic targets for 2,4-DABA derivatives are a subject of ongoing research, compelling evidence from its isomer, 3,4-diaminobenzoic acid, provides a powerful roadmap for potential therapeutic applications. Derivatives of 3,4-DABA have been identified as potent inhibitors of the oxytocinase subfamily of M1 aminopeptidases, which play critical roles in immune regulation.[5][6]
These enzymes—Endoplasmic Reticulum Aminopeptidase 1 (ERAP1), ERAP2, and Insulin-Regulated Aminopeptidase (IRAP)—are responsible for trimming antigenic peptides before they are loaded onto Major Histocompatibility Complex (MHC) class I molecules for presentation to cytotoxic T-cells. Dysregulation of this process is linked to autoimmunity and cancer.
Hypothesis: The structural similarity between 2,4-DABA and 3,4-DABA suggests that derivatives of 2,4-DABA could also be explored as inhibitors of this enzyme class. The precise orientation of the amino and carboxyl groups would result in a different binding pose, potentially offering a unique selectivity profile across the M1 aminopeptidase family.
Table 2: Inhibition of M1 Aminopeptidases by 3,4-Diaminobenzoic Acid Derivatives
| Compound | ERAP1 IC₅₀ (nM) | ERAP2 IC₅₀ (nM) | IRAP IC₅₀ (nM) | Source |
| Lead Compound 1 | > 50,000 | 237 | 1,170 | [5] |
| Lead Compound 2 | 2,740 | > 50,000 | 105 | [5] |
Data is representative of findings that demonstrate potent and selective inhibition can be achieved.[5]
Protocol: M1 Aminopeptidase Fluorescence-Based Inhibition Assay
-
Enzyme and Substrate Preparation:
-
Reconstitute recombinant human ERAP1, ERAP2, or IRAP enzyme in assay buffer (e.g., 50 mM Tris-HCl, pH 7.5).
-
Prepare a fluorogenic substrate, such as L-Leucine-7-amido-4-methylcoumarin (Leu-AMC).
-
-
Assay Plate Setup: In a black, 96-well microplate:
-
Add 2 µL of test compound (derivatives of 2,4-DABA or 3,4-DABA) in DMSO across a range of concentrations. Use DMSO alone for 100% activity control and a known broad-spectrum aminopeptidase inhibitor like bestatin for 0% activity control.
-
Add 50 µL of the diluted enzyme solution to each well.
-
Incubate at room temperature for 15 minutes to allow for inhibitor binding.
-
-
Reaction Initiation: Add 50 µL of the Leu-AMC substrate to all wells to start the reaction.
-
Kinetic Reading: Immediately place the plate in a fluorescence plate reader pre-heated to 37°C. Measure the rate of increase in fluorescence (Excitation: ~365 nm, Emission: ~445 nm) every minute for 30-60 minutes. The slope of this line represents the reaction velocity.
-
Data Analysis:
-
Calculate the reaction rate for each well.
-
Normalize the rates to the DMSO control (100% activity).
-
Plot the percent inhibition against the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Future Directions and Unexplored Potential
The established utility of this compound as a scaffold for DNA Pol III inhibitors and anti-tubercular agents confirms its value in targeting infectious diseases. However, the potent immunomodulatory activity of its 3,4-DABA isomer suggests a significant and underexplored avenue of research.
Future work should focus on a systematic evaluation of 2,4-DABA-derived libraries against the M1 aminopeptidase family. The distinct substitution pattern of the 2,4-isomer compared to the 3,4-isomer could lead to novel inhibitors with unique selectivity profiles, potentially offering more targeted ways to downregulate specific immune responses in the context of autoimmune disease or oncology. Furthermore, given the broad bioactivity of aminobenzoic acid derivatives, screening 2,4-DABA-based compounds against other target classes, such as cholinesterases or kinases, may yield novel therapeutic leads.[7][8]
References
- 1. 2,4-Diaminobenzoic acid | C7H8N2O2 | CID 69134 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound|lookchem [lookchem.com]
- 3. Page loading... [guidechem.com]
- 4. 2,4-Diaminobenzoic acid | 611-03-0 [chemicalbook.com]
- 5. 3,4-diaminobenzoic acid derivatives as inhibitors of the oxytocinase subfamily of M1 aminopeptidases with immune-regulating properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. escholarship.org [escholarship.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
Unlocking Therapeutic Potential: A Technical Guide to the Biological Activities of 2,4-Diaminobenzoic Acid Dihydrochloride
For Immediate Release
A Deep Dive into the Latent Bioactivities of a Key Synthetic Building Block for Researchers, Scientists, and Drug Development Professionals
This technical guide offers a comprehensive exploration of the potential biological activities of 2,4-Diaminobenzoic Acid Dihydrochloride. While primarily recognized as a crucial reagent in the synthesis of potent therapeutic agents, the inherent bioactivity of this core molecule remains an under-investigated yet promising area of research. This document synthesizes current knowledge, proposes avenues for investigation, and provides detailed methodologies for the evaluation of its potential antimicrobial, cytotoxic, and enzyme-inhibitory properties.
Introduction: Beyond a Synthetic Precursor
This compound (2,4-DABA-2HCl) is a commercially available aromatic amine that has established its utility as a foundational component in the synthesis of complex heterocyclic compounds. Notably, it serves as a key starting material for the creation of quinazolinones with anti-tubercular activity and novel inhibitors of bacterial DNA Polymerase III.[1][2] Despite its instrumental role in constructing these biologically active molecules, the intrinsic therapeutic potential of the 2,4-DABA-2HCl scaffold itself is a largely untapped field of study. This guide will delve into its established synthetic applications to provide a logical framework for exploring its direct biological activities.
Established Synthetic Utility: A Gateway to Understanding Potential Bioactivity
The primary documented application of this compound is in the synthesis of molecules with demonstrated therapeutic effects. Understanding the mechanism of these end-products provides a rationale for investigating the core molecule.
Synthesis of Anti-Tubercular Quinazolinones
2,4-DABA-2HCl is a precursor in the synthesis of quinazolinone derivatives, a class of compounds that have shown promise as anti-tubercular agents.[2][3] The quinazolinone scaffold is a key pharmacophore in a variety of biologically active compounds.[4] The general synthesis involves the cyclization of an N-acyl-2-aminobenzamide. The diamino substitution pattern of 2,4-DABA-2HCl offers unique opportunities for creating diverse quinazolinone libraries.
Mechanism of Action of Quinazolinone Anti-Tubercular Agents: While the exact mechanism can vary between derivatives, some quinazolinones have been shown to inhibit enzymes crucial for the survival of Mycobacterium tuberculosis, such as decaprenylphosphoryl-β-D-ribose 2'-oxidase (DprE1), which is involved in cell wall synthesis.
Caption: Synthetic pathway from 2,4-DABA to anti-tubercular quinazolinones.
Precursor to DNA Polymerase III Inhibitors
2,4-DABA-2HCl is also utilized in the preparation of inhibitors targeting DNA Polymerase III (Pol III), a critical enzyme for bacterial DNA replication.[2] This enzyme's absence in eukaryotes makes it an attractive target for developing selective antibacterial agents.[5]
Mechanism of DNA Polymerase III Inhibition: Inhibitors of DNA Polymerase III typically function by binding to the enzyme and preventing the synthesis of new DNA strands. This can occur through competitive inhibition with natural substrates or by binding to allosteric sites, ultimately halting bacterial replication and growth.[5][6]
Inferred Potential Biological Activities
Based on the known activities of its derivatives and isomers, several potential biological activities for this compound can be inferred, warranting direct investigation.
Antimicrobial and Antifungal Activity
Derivatives of aminobenzoic acids have demonstrated a broad spectrum of antimicrobial activities. For instance, Schiff bases derived from 4-aminobenzoic acid show antibacterial effects against methicillin-resistant Staphylococcus aureus and possess potent antifungal properties.[7][8] Furthermore, derivatives of the isomeric 3,4-diaminobenzoic acid have been screened for activity against various bacterial and fungal strains.[1] Given these findings, it is plausible that 2,4-DABA-2HCl may exhibit intrinsic, albeit potentially modest, antimicrobial or antifungal properties.
Cytotoxicity
The cytotoxicity of aminobenzoic acid derivatives against cancer cell lines has also been reported.[7][8] While the parent compound is generally considered non-toxic, chemical modifications can confer cytotoxic properties. Therefore, evaluating the baseline cytotoxicity of 2,4-DABA-2HCl against various cell lines is a critical step in understanding its potential as either a therapeutic agent or a scaffold for the development of anti-cancer drugs.
Enzyme Inhibition
The structural similarity of 2,4-DABA-2HCl to other biologically active small molecules suggests it could function as an enzyme inhibitor. Derivatives of 3,4-diaminobenzoic acid have been identified as inhibitors of M1 aminopeptidases, which play roles in immune regulation.[9][10] This suggests that the diaminobenzoic acid scaffold is capable of interacting with enzyme active sites.
Experimental Protocols for Evaluating Biological Activity
To systematically investigate the potential biological activities of this compound, the following standardized assays are recommended.
Assessment of Cytotoxicity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1][11]
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals. The concentration of these crystals, which is determined spectrophotometrically, is directly proportional to the number of living cells.[12]
Step-by-Step Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of 2,4-DABA-2HCl in culture medium and add to the wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100-200 µL of a solubilizing agent (e.g., DMSO, isopropanol with 0.04 N HCl) to each well.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Caption: Workflow for the MTT cytotoxicity assay.
Antimicrobial Susceptibility Testing: Broth Microdilution
The broth microdilution method is a standardized technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[13][14]
Principle: A standardized suspension of bacteria is exposed to serial dilutions of the test compound in a liquid growth medium. The MIC is the lowest concentration of the compound that inhibits visible bacterial growth.[13]
Step-by-Step Protocol:
-
Compound Preparation: Prepare serial twofold dilutions of 2,4-DABA-2HCl in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: Prepare a bacterial inoculum standardized to a 0.5 McFarland turbidity standard, which is then diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculation: Inoculate each well containing the diluted compound with the bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours.
-
MIC Determination: Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound in which there is no visible growth.
Anti-tubercular Activity Screening: Microplate Alamar Blue Assay (MABA)
The MABA is a widely used colorimetric assay for determining the susceptibility of Mycobacterium tuberculosis to various compounds.
Principle: The assay utilizes the redox indicator Alamar Blue, which is blue in its oxidized state and turns pink when reduced by metabolically active cells. Inhibition of mycobacterial growth is indicated by the absence of a color change.
Step-by-Step Protocol:
-
Plate Setup: In a 96-well plate, prepare serial dilutions of 2,4-DABA-2HCl in Middlebrook 7H9 broth supplemented with OADC.
-
Inoculation: Add a standardized inoculum of M. tuberculosis H37Rv to each well.
-
Incubation: Seal the plates and incubate at 37°C for 5-7 days.
-
Alamar Blue Addition: Add a solution of Alamar Blue and Tween 80 to each well.
-
Re-incubation: Re-incubate the plates for 24-48 hours.
-
Result Interpretation: A blue color indicates no growth (inhibition), while a pink color indicates growth. The MIC is the lowest concentration of the compound that prevents the color change.
DNA Polymerase III Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of DNA Polymerase III.
Principle: The assay typically measures the incorporation of radiolabeled or fluorescently tagged deoxynucleoside triphosphates (dNTPs) into a DNA template-primer by the polymerase. A decrease in incorporation in the presence of the test compound indicates inhibition.[13]
Step-by-Step Protocol:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing a buffer, MgCl2, dithiothreitol (DTT), a DNA template-primer, a mixture of dNTPs (including one labeled dNTP), and purified DNA Polymerase III.
-
Inhibitor Addition: Add varying concentrations of 2,4-DABA-2HCl to the reaction mixtures. Include a no-inhibitor control.
-
Reaction Initiation and Incubation: Initiate the reaction by adding the enzyme and incubate at the optimal temperature (e.g., 37°C) for a defined period.
-
Reaction Termination: Stop the reaction by adding a quenching solution (e.g., EDTA).
-
Detection of DNA Synthesis: Quantify the amount of labeled dNTP incorporated into the DNA. This can be done by methods such as trichloroacetic acid (TCA) precipitation followed by scintillation counting for radiolabeled dNTPs, or by fluorescence measurement for fluorescently tagged dNTPs.[13]
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the compound and determine the IC50 value.
Data Summary and Interpretation
The following table provides a template for summarizing the potential outcomes of the proposed experimental investigations.
| Biological Activity | Assay | Endpoint | Potential Outcome for 2,4-DABA-2HCl |
| Cytotoxicity | MTT Assay | IC50 (µM) | To be determined |
| Antibacterial | Broth Microdilution | MIC (µg/mL) | To be determined |
| Antifungal | Broth Microdilution | MIC (µg/mL) | To be determined |
| Anti-tubercular | MABA | MIC (µg/mL) | To be determined |
| Enzyme Inhibition | DNA Polymerase III Assay | IC50 (µM) | To be determined |
Conclusion and Future Directions
While this compound is well-established as a versatile building block in medicinal chemistry, its intrinsic biological activities remain a compelling area for future research. The structural relationship to known bioactive molecules suggests a latent potential for antimicrobial, cytotoxic, and enzyme-inhibitory effects. The experimental protocols detailed in this guide provide a robust framework for systematically evaluating these potential activities. Such investigations could unlock new therapeutic applications for this readily available compound, either as a standalone agent or as a more informed starting point for the design of novel drug candidates.
References
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. 2,4-Diaminobenzoic acid | 611-03-0 [chemicalbook.com]
- 3. youtube.com [youtube.com]
- 4. 2,4-Diaminobenzoic acid | C7H8N2O2 | CID 69134 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents | MDPI [mdpi.com]
- 6. 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 3,4-diaminobenzoic acid derivatives as inhibitors of the oxytocinase subfamily of M1 aminopeptidases with immune-regulating properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. escholarship.org [escholarship.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. profoldin.com [profoldin.com]
- 12. mesoscale.com [mesoscale.com]
- 13. researchgate.net [researchgate.net]
- 14. Use of the diaminobenzoic acid fluorescence assay in conjunction with uv absorbance as a means of quantifying and ascertaining the purity of a DNA preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to 4-Aminoanthranilic Acid Dihydrochloride
This guide provides an in-depth exploration of 4-Aminoanthranilic acid dihydrochloride (also known as 2-Aminobenzoic acid dihydrochloride), a key chemical intermediate. It is designed for researchers, scientists, and professionals in drug development, offering a blend of foundational chemical principles, practical experimental insights, and a survey of its applications. We will delve into its properties, synthesis, and analytical characterization, distinguishing it from its parent compound, anthranilic acid, to provide a nuanced understanding of its utility.
Introduction: The Salt Advantage
Anthranilic acid (2-aminobenzoic acid) is an amphoteric molecule, possessing both a basic amino group (-NH2) and an acidic carboxylic acid group (-COOH) on a benzene ring.[1] This dual nature makes it a versatile precursor in organic synthesis. However, its amphoteric character can complicate its storage and formulation.
The dihydrochloride salt form (CAS No: 7459-95-2) addresses these challenges.[2][3] By treating anthranilic acid with two equivalents of hydrochloric acid, both the primary amine and the carboxylic acid's oxygen are protonated. This conversion into a salt significantly enhances its stability and aqueous solubility, making it a more convenient and reliable reagent for various applications, particularly in aqueous reaction media. This guide will focus on the properties and utility of this specific salt form, while drawing on the extensive chemistry of the parent anthranilic acid.
Nomenclature and Physicochemical Properties
The structure of 4-Aminoanthranilic acid dihydrochloride involves the protonation of the two basic sites on the parent molecule. This structural change directly influences its physical and chemical properties compared to the free acid.
Caption: Structure and identifiers for 4-Aminoanthranilic acid dihydrochloride.
Comparative Physicochemical Data
The conversion to a dihydrochloride salt markedly alters the compound's physical properties. The ionic nature of the salt increases its melting point and significantly improves its solubility in polar solvents like water, a critical factor for many pharmaceutical and biological applications.
| Property | Anthranilic Acid (Free Acid) | 4-Aminoanthranilic Acid Dihydrochloride | Source(s) |
| CAS Number | 118-92-3 | 7459-95-2 | [1][2] |
| Molecular Formula | C₇H₇NO₂ | C₇H₉Cl₂NO₂ | [1][2] |
| Molecular Weight | 137.14 g/mol | 210.05 g/mol | [1][2] |
| Appearance | White to pale-yellow crystalline powder | White to off-white solid | [1] |
| Melting Point | 146-148 °C | 144-146 °C | [1][2] |
| Water Solubility | Sparingly soluble (5.7 g/L at 25 °C) | Expected to be highly soluble | [4] |
| pKa (Amino) | 2.17 | N/A (protonated) | [1] |
| pKa (Carboxyl) | 4.85 | N/A (protonated) | [1] |
Note: The melting point for the dihydrochloride appears similar to the free acid in one source, which may reflect decomposition behavior. High aqueous solubility is inferred from its salt structure.
Synthesis and Preparation
The preparation of 4-Aminoanthranilic acid dihydrochloride is a straightforward acid-base reaction. The process involves treating the free anthranilic acid with a stoichiometric excess of hydrochloric acid in a suitable solvent, followed by isolation of the resulting salt.
Caption: General workflow for the synthesis of the dihydrochloride salt.
Detailed Laboratory Protocol
This protocol provides a self-validating system for synthesizing the dihydrochloride salt with high purity.
-
Dissolution: In a fume hood, suspend 10.0 g of anthranilic acid in 100 mL of ethanol in a flask equipped with a magnetic stirrer. Cool the suspension in an ice-water bath.
-
Acidification (Causality): While stirring vigorously, slowly add a slight excess (e.g., 2.2 equivalents) of concentrated hydrochloric acid (approx. 15 mL of 12M HCl) dropwise. The slow, cooled addition is crucial to control the exothermic nature of the acid-base neutralization reaction, preventing side reactions and ensuring safety.
-
Precipitation: Continue stirring the mixture in the ice bath for 1-2 hours. The dihydrochloride salt, being less soluble in ethanol than the free acid, will precipitate out as a white solid. The choice of ethanol as a solvent is key; it solubilizes the starting material sufficiently but promotes the precipitation of the highly polar salt product.
-
Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Washing (Validation): Wash the filter cake with two portions of cold diethyl ether (2 x 30 mL). This step is a self-validating measure; the ether wash removes any residual HCl and organic impurities without dissolving the desired ionic product, thus ensuring high purity.
-
Drying: Dry the resulting white powder in a vacuum oven at a low temperature (e.g., 40-50 °C) to a constant weight.
Analytical Characterization
Confirming the identity and purity of 4-Aminoanthranilic acid dihydrochloride involves standard analytical techniques. While specific spectra for the dihydrochloride are not widely published, the expected results can be inferred from the known spectra of anthranilic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: In a solvent like DMSO-d₆, the aromatic protons of the anthranilic acid core would be observable.[5] Key differences for the dihydrochloride would be the absence of the distinct -NH₂ and -COOH proton signals, which would be replaced by broader, downfield-shifted signals for the -NH₃⁺ and -COOH₂⁺ protons due to protonation and exchange with residual water.
-
¹³C NMR: The carbon signals for the aromatic ring would be present, with expected shifts due to the electron-withdrawing effect of the protonated functional groups. The carboxylic carbon signal (around 170 ppm in the free acid) would likely shift slightly.[6]
Chromatography
High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of anthranilic acid and its derivatives.
Example HPLC Protocol:
-
Column: C18 reverse-phase column (e.g., Microbondapak C18).[7]
-
Mobile Phase: An isocratic mixture of methanol and a pH 3 phosphate buffer (e.g., 35:65 v/v). The acidic buffer ensures that the carboxyl group is protonated, leading to consistent retention times.[7]
-
Detection: UV detector set to a wavelength where the benzene ring absorbs strongly (e.g., 254 nm or 313 nm).
-
Internal Standard (Validation): For quantitative analysis, an internal standard such as benzoic acid can be used.[7] The use of an internal standard is a self-validating practice that corrects for variations in injection volume, ensuring accurate quantification.
-
Sample Preparation: Accurately weigh and dissolve the dihydrochloride salt in the mobile phase to a known concentration (e.g., 1 mg/mL).
Applications in Research and Drug Development
The utility of 4-Aminoanthranilic acid dihydrochloride stems from the versatile reactivity of the anthranilate scaffold. It serves as a crucial building block for a wide range of more complex molecules, especially in the pharmaceutical and dye industries.[1] The dihydrochloride form is often used when reactions are performed in aqueous solutions or when enhanced stability is required.
Precursor for Heterocycle Synthesis
Anthranilic acid is a foundational precursor for synthesizing nitrogen-containing heterocycles like quinazolines, quinazolinones, and benzodiazepines, many of which are scaffolds for pharmacologically active compounds.[8] In these syntheses, the dihydrochloride salt would first be neutralized in situ with a base to free the nucleophilic amino group for reaction.
Pharmaceutical Scaffolding
The anthranilate structure is a "privileged scaffold" in medicinal chemistry, appearing in numerous approved drugs.[9]
-
Anti-inflammatory Drugs: The "fenamate" class of non-steroidal anti-inflammatory drugs (NSAIDs), including mefenamic acid and flufenamic acid, are derivatives of N-phenylanthranilic acid.[1][10]
-
Diuretics: The potent loop diuretic furosemide contains a modified anthranilic acid core.
-
Anticancer and Antimicrobial Agents: Modern research continues to explore anthranilic acid derivatives for their potential as anticancer, antimicrobial, and antiviral agents.[11]
Use in Dye and Pigment Synthesis
Industrially, anthranilic acid is an intermediate in the production of azo dyes.[1] The amino group can be diazotized and then coupled with other aromatic compounds to create a vast array of colored molecules.
Safety and Handling
As a chemical reagent, 4-Aminoanthranilic acid dihydrochloride requires careful handling in a laboratory setting.
-
Personal Protective Equipment (PPE): Always wear safety glasses, gloves, and a lab coat.
-
Handling: Avoid creating dust. Use in a well-ventilated area or a chemical fume hood.
-
Storage: Store in a tightly closed container in a cool, dry place, protected from light.
-
Incompatibilities: Avoid contact with strong oxidizing agents and strong bases (unless for a controlled reaction).
-
First Aid: In case of eye contact, rinse cautiously with water for several minutes. If inhaled, move to fresh air. If swallowed or in case of skin contact, seek medical attention.
Conclusion
4-Aminoanthranilic acid dihydrochloride represents a stabilized, highly soluble form of the versatile anthranilic acid scaffold. Its primary advantage lies in its improved handling and formulation properties, making it a reliable starting material for complex syntheses. For researchers in drug discovery and materials science, understanding the relationship between the free acid and its salt form is crucial for leveraging the full synthetic potential of this important chemical building block. By providing a stable and convenient entry point to the rich chemistry of the anthranilate core, the dihydrochloride salt continues to be an indispensable reagent in the modern chemical laboratory.
References
- 1. Anthranilic acid - Wikipedia [en.wikipedia.org]
- 2. Page loading... [wap.guidechem.com]
- 3. Anthranilic Acid | C7H7NO2 | CID 227 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Anthranilic acid CAS#: 118-92-3 [amp.chemicalbook.com]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of anthranilic acid derivatives through iron-catalyzed ortho amination of aromatic carboxamides with N-chloroamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. files01.core.ac.uk [files01.core.ac.uk]
- 9. solubilityofthings.com [solubilityofthings.com]
- 10. Solubility of sparingly soluble drug derivatives of anthranilic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
The Strategic Utility of 2,4-Diaminobenzoic Acid Dihydrochloride in Early Synthetic Chemistry: A Technical Guide
This technical guide provides an in-depth exploration of 2,4-Diaminobenzoic Acid Dihydrochloride, a historically significant yet continually relevant bifunctional aromatic building block. Tailored for researchers, medicinal chemists, and professionals in drug development, this document elucidates the compound's fundamental properties, synthesis, and its pivotal role in the early development of heterocyclic chemistry, particularly in the synthesis of quinazolinones and other bioactive scaffolds.
Core Characteristics of this compound
This compound is the salt form of 2,4-diaminobenzoic acid, a compound featuring a benzene ring substituted with two amine groups and a carboxylic acid group. This unique arrangement of functional groups imparts a high degree of reactivity and versatility, making it a valuable precursor in a multitude of organic syntheses. The dihydrochloride salt form enhances the compound's stability and solubility in aqueous media, facilitating its use in various reaction conditions.
Table 1: Physicochemical Properties of 2,4-Diaminobenzoic Acid and its Dihydrochloride Salt
| Property | 2,4-Diaminobenzoic Acid | This compound |
| CAS Number | 611-03-0[1] | 61566-58-3 |
| Molecular Formula | C₇H₈N₂O₂[1] | C₇H₁₀Cl₂N₂O₂ |
| Molecular Weight | 152.15 g/mol [1][2] | 225.07 g/mol |
| Melting Point | 140 °C[3] | Not specified |
| Appearance | Brown to black solid | Solid |
| Solubility | Soluble in polar solvents | Soluble in water |
Foundational Synthesis: From Phthalic Anhydride to a Versatile Intermediate
The journey to obtaining 2,4-diaminobenzoic acid, the free base of the dihydrochloride salt, often begins with readily available starting materials like phthalic anhydride. An early and illustrative synthetic route involves a multi-step process that highlights fundamental organic transformations.[4] This synthesis underscores the strategic manipulation of functional groups to achieve the desired substitution pattern on the aromatic ring.
A patented method outlines a comprehensive synthesis starting from phthalic anhydride.[4] The process involves nitration, rearrangement, and reduction steps to introduce the two amino groups at the 2 and 4 positions.
Visualizing the Synthetic Pathway
Figure 1. A representative synthetic pathway for 2,4-diaminobenzoic acid starting from phthalic anhydride.
Step-by-Step Synthesis Protocol (Adapted from Patent CN105418442A)[4]
PART 1: Nitration of Phthalic Anhydride
-
Reaction Setup: In a suitable reaction vessel, charge phthalic anhydride.
-
Acid Addition: Slowly add concentrated sulfuric acid while maintaining a controlled temperature.
-
Nitration: Gradually introduce fuming nitric acid to the mixture. The temperature is carefully controlled to ensure selective nitration.
-
Isolation: Upon completion of the reaction, the mixture is worked up to isolate 4-nitrophthalic acid.
PART 2: Conversion to 2,4-Diaminobenzoic Acid
-
Anhydride Formation: Treat the resulting 4-nitrophthalic acid with a dehydrating agent such as acetic anhydride to form 4-nitrophthalic anhydride.
-
Amidation and Rearrangement: The anhydride is then reacted with urea under heat and vacuum, followed by treatment with hydrochloric acid to yield 4-nitro-2-carboxamidobenzoic acid. This intermediate undergoes a Hofmann-like rearrangement with sodium hypochlorite in an ice bath to produce 2-amino-4-nitrobenzoic acid.
-
Reduction: The final step involves the reduction of the nitro group. This is achieved by refluxing the 2-amino-4-nitrobenzoic acid with a reducing agent like ammonium sulfide in ethanol to yield the target molecule, 2,4-diaminobenzoic acid.
Formation of the Dihydrochloride Salt: The free base, 2,4-diaminobenzoic acid, can be readily converted to its dihydrochloride salt by treatment with hydrochloric acid. This process typically involves dissolving the free base in a suitable solvent and adding a stoichiometric amount of concentrated hydrochloric acid, followed by isolation of the precipitated salt.
Application in Heterocyclic Synthesis: The Gateway to Quinazolinones
One of the most significant applications of 2,4-diaminobenzoic acid in early research was its use as a precursor for the synthesis of quinazolinones. Quinazolinones are a class of heterocyclic compounds that have garnered considerable interest in medicinal chemistry due to their wide range of biological activities, including anti-tubercular properties.[1][5]
The reaction of 2,4-diaminobenzoic acid with various reagents allows for the construction of the fused pyrimidine ring system characteristic of quinazolinones. The presence of two nucleophilic amino groups and an electrophilic carboxylic acid group on the same aromatic ring provides a unique platform for cyclization reactions.
The Niementowski Quinazolinone Synthesis: A Classic Approach
While the classic Niementowski synthesis typically involves the reaction of anthranilic acid with amides, the principle of using an ortho-amino benzoic acid derivative is central.[5] In the context of 2,4-diaminobenzoic acid, the additional amino group offers a site for further functionalization or can influence the cyclization process.
General Reaction Scheme for Quinazolinone Synthesis
Figure 2. General reaction scheme for the synthesis of quinazolinones from 2,4-diaminobenzoic acid.
Role in the Development of DNA Polymerase III Inhibitors
Early research also identified 2,4-diaminobenzoic acid as a valuable scaffold in the development of inhibitors for DNA Polymerase III.[1] This enzyme is crucial for bacterial DNA replication, making it an attractive target for novel antibacterial agents. The diaminobenzoic acid core provides a framework that can be functionalized to mimic the natural substrates of the enzyme, thereby leading to competitive inhibition. The ability to introduce diverse substituents onto the amino groups and the carboxylic acid function allowed early researchers to explore the structure-activity relationships of these potential inhibitors.
Historical Significance in Dye Chemistry
Analytical Characterization in a Historical Context
The characterization of newly synthesized compounds in the mid-20th century relied on a different set of analytical techniques than those commonly used today. Early researchers would have relied on methods such as:
-
Melting Point Determination: A sharp melting point was a key indicator of purity.
-
Elemental Analysis: Combustion analysis to determine the empirical formula was a standard procedure.
-
Titration: The carboxylic acid functionality could be quantified by acid-base titration.
-
Early Spectroscopy: While less common than today, early forms of infrared (IR) spectroscopy might have been used to identify the characteristic functional groups (amine N-H stretches, carbonyl C=O stretch).
Modern researchers can now employ a much wider array of sophisticated techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), to unambiguously determine the structure and purity of this compound and its derivatives.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound. It is important to consult the Safety Data Sheet (SDS) provided by the supplier for comprehensive information on hazards, handling, and disposal.
General Safety Recommendations:
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Handle the compound in a well-ventilated area, such as a fume hood.
-
Avoid inhalation of dust and contact with skin and eyes.
-
Store in a cool, dry, and well-ventilated place away from incompatible materials.
Conclusion: A Legacy of Versatility
This compound stands as a testament to the enduring value of versatile building blocks in organic synthesis. From its early applications in the construction of complex heterocyclic systems like quinazolinones to its role in the development of potential therapeutic agents, this compound has proven its utility time and again. For contemporary researchers, an understanding of its historical context and fundamental reactivity provides a powerful tool for the design and synthesis of novel molecules with a wide range of applications in medicinal chemistry and materials science.
References
- 1. 2,4-Diaminobenzoic acid | 611-03-0 [chemicalbook.com]
- 2. 2,4-Diaminobenzoic acid | C7H8N2O2 | CID 69134 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2,4-diaminobenzoic acid [stenutz.eu]
- 4. CN105418442A - Synthesis method of 2,4-diaminobenzoic acid - Google Patents [patents.google.com]
- 5. Quinazolinones, the Winning Horse in Drug Discovery [mdpi.com]
Methodological & Application
Application Note: Quantitative Analysis of Sialic Acids in Biopharmaceutical Glycoproteins Using 2,4-Diaminobenzoic Acid Dihydrochloride (DABA) Derivatization with HPLC-FLD
Abstract
Sialylation is a critical quality attribute (CQA) of many therapeutic glycoproteins, profoundly influencing their serum half-life, biological activity, and immunogenicity.[1] Regulatory guidelines, such as ICH Q6B, mandate the characterization and quantification of sialic acid content. This application note provides a comprehensive protocol for the sensitive quantification of common sialic acids, primarily N-acetylneuraminic acid (Neu5Ac) and N-glycolylneuraminic acid (Neu5Gc), in therapeutic proteins. The method involves a mild acid hydrolysis to release sialic acids, followed by pre-column derivatization with 2,4-Diaminobenzoic Acid Dihydrochloride (DABA), which reacts with the α-keto acid functionality of sialic acids to yield a highly fluorescent product. The resulting derivatives are then separated and quantified using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with Fluorescence Detection (FLD). This robust workflow provides picomole-level sensitivity, making it suitable for all stages of biopharmaceutical development and quality control.[2]
Introduction and Principle
Sialic acids are a family of nine-carbon acidic monosaccharides typically found at the terminal positions of N- and O-glycan chains on glycoproteins.[3] The two most prevalent forms in biotherapeutics are Neu5Ac and Neu5Gc.[1] While Neu5Ac is common in humans, Neu5Gc is not synthesized by humans and its presence on a therapeutic protein can elicit an immune response.[1][2] Therefore, it is critical to monitor the absolute and relative quantities of these sialic acid species.
Numerous analytical techniques exist for sialic acid analysis, including spectrometric assays and High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAE-PAD). However, methods involving pre-column fluorescent derivatization offer superior sensitivity and specificity, effectively separating sialic acids from interfering compounds in complex matrices.[4][5]
The method described herein utilizes this compound (DABA), a derivatizing agent that specifically condenses with α-keto acids, such as sialic acids, under acidic conditions. This reaction forms a stable, highly fluorescent quinoxalinone derivative that can be sensitively detected and quantified by HPLC-FLD. The choice of DABA or its analogue, 1,2-diamino-4,5-methylenedioxybenzene (DMB), is common for this application due to the high sensitivity and robustness of the resulting assay.[2][6]
Mechanism: DABA Derivatization of Sialic Acid
The core of this analytical method is the condensation reaction between the vicinal diamines of DABA and the α-keto carboxylic acid moiety of a sialic acid (e.g., Neu5Ac). This reaction proceeds under mildly acidic conditions with heat, leading to the formation of a fluorescent quinoxalinone derivative, enabling highly sensitive detection.
Caption: DABA condenses with the α-keto group of sialic acid to form a fluorescent derivative.
Materials and Reagents
Equipment
-
HPLC or UHPLC system with a Fluorescence Detector (FLD)
-
Reversed-Phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm)
-
Heating block or thermocycler
-
pH meter
-
Microcentrifuge
-
Vortex mixer
-
Analytical balance
-
Calibrated pipettes
-
Glass vials (2 mL) or 96-well plates
Chemicals and Reagents
-
This compound (DABA)
-
N-Acetylneuraminic acid (Neu5Ac) standard
-
N-Glycolylneuraminic acid (Neu5Gc) standard
-
Acetic Acid, glacial
-
2-Mercaptoethanol (β-mercaptoethanol)
-
Sodium Hydrosulfite (Sodium Dithionite)
-
Trifluoroacetic Acid (TFA)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Water, HPLC grade or ultrapure (18.2 MΩ·cm)
-
Glycoprotein sample (e.g., monoclonal antibody, erythropoietin)
Experimental Protocols
Reagent Preparation
CAUTION: Handle all chemicals in a fume hood and wear appropriate personal protective equipment (PPE). DABA/DMB derivatives are light-sensitive; protect solutions from light using amber vials or aluminum foil.
-
Sialic Acid Release Solution (2 M Acetic Acid):
-
Carefully add 11.5 mL of glacial acetic acid to 88.5 mL of HPLC-grade water. Mix thoroughly.
-
-
DABA Derivatization Reagent (prepare fresh daily):
-
In a 2 mL amber glass vial, combine:
-
750 µL HPLC-grade water
-
86 µL glacial acetic acid
-
56 µL 2-mercaptoethanol
-
-
Vortex to mix.
-
Add 2.5 mg Sodium Hydrosulfite and mix until dissolved. The solution may appear cloudy.
-
Add 1.8 mg of this compound (DABA).
-
Vortex thoroughly until the DABA is fully dissolved. This reagent is unstable and should be used within a few hours.[5][7]
-
-
Sialic Acid Standards Stock Solution (e.g., 100 µM):
-
Accurately weigh and dissolve Neu5Ac and Neu5Gc standards in HPLC-grade water to create individual or mixed stock solutions. Store aliquots at -20°C or below.[5]
-
Prepare a calibration curve by serially diluting the stock solution to concentrations ranging from approximately 0.1 µM to 10 µM.
-
Sample Preparation and Sialic Acid Release
-
Determine Protein Concentration: Accurately determine the concentration of your glycoprotein sample using a suitable method (e.g., A280 or BCA assay). This is crucial for final molar quantification.
-
Acid Hydrolysis:
-
Pipette an amount of glycoprotein equivalent to 50-200 µg into a microcentrifuge tube.[1][6]
-
Add a sufficient volume of the 2 M Acetic Acid Release Solution to achieve a final volume of 100 µL.
-
Cap the tubes tightly and vortex.
-
Incubate in a heating block at 80°C for 2 hours to release terminal sialic acids.
-
After incubation, cool the samples to room temperature and centrifuge briefly to collect condensation.
-
Derivatization Procedure
-
To each 100 µL of hydrolyzed sample and each calibration standard, add 100 µL of the freshly prepared DABA Derivatization Reagent.
-
Vortex the mixture thoroughly.
-
Incubate the samples in a heating block at 50°C for 2.5 to 3 hours in the dark.[7]
-
After incubation, cool the samples to room temperature. If not analyzing immediately, samples can be stored at 4°C in the dark for up to 24-72 hours, though immediate analysis is recommended for best results.[6]
-
Centrifuge the samples at >10,000 x g for 5 minutes to pellet any precipitate.
-
Transfer the clear supernatant to HPLC vials for analysis.
Workflow: From Glycoprotein to Quantified Sialic Acid
This workflow diagram outlines the sequential steps from the initial glycoprotein sample to the final data analysis, highlighting the critical stages of hydrolysis, derivatization, and chromatographic separation.
Caption: Overall experimental workflow for sialic acid quantification.
HPLC-FLD Analysis
HPLC Instrument Parameters
| Parameter | Recommended Setting | Rationale |
| Column | C18 Reversed-Phase, e.g., 4.6 x 150 mm, 3.5 µm particle size | Provides excellent retention and separation of the relatively nonpolar DABA-sialic acid derivatives. |
| Mobile Phase A | 93:7:0.1 (v/v/v) Water:Methanol:TFA | Aqueous phase for retaining derivatives at the start of the gradient. |
| Mobile Phase B | 90:10 (v/v) Acetonitrile:Water | Organic phase for eluting the derivatives. |
| Flow Rate | 0.5 - 1.0 mL/min | Adjust based on column dimensions and system pressure limits to achieve optimal separation. |
| Gradient | 0-5 min: 10% B; 5-25 min: 10-50% B; 25-30 min: 50% B; 30-35 min: 10% B; 35-40 min: 10% B | A shallow gradient is required to resolve Neu5Ac, Neu5Gc, and potential O-acetylated species.[5] |
| Column Temperature | 30°C | Ensures reproducible retention times and peak shapes. |
| Injection Volume | 10 - 20 µL | Adjust based on sample concentration and detector sensitivity. |
| Fluorescence Detector | Excitation: 373 nm, Emission: 448 nm | Optimal wavelengths for detecting DABA/DMB-labeled sialic acids.[8] |
Data Analysis and Quantification
-
Peak Identification: Identify the peaks for Neu5Ac and Neu5Gc in the sample chromatograms by comparing their retention times with those of the injected standards.
-
Standard Curve Generation: Integrate the peak areas for each concentration of the Neu5Ac and Neu5Gc standards. Plot peak area versus concentration (pmol) and perform a linear regression to generate a calibration curve. The curve should have a coefficient of determination (R²) > 0.99.
-
Sample Quantification: Integrate the peak areas for Neu5Ac and Neu5Gc in the sample chromatograms. Use the regression equation from the standard curve to calculate the amount (in pmol) of each sialic acid in the injected volume.
-
Calculate Molar Ratio: Convert the amount of sialic acid (pmol) to the molar quantity per mole of glycoprotein using the following formula:
Moles of Sialic Acid / Mole of Protein = (pmol of Sia in injection / Injected Protein amount in pmol)
Method Validation and Performance
A validated method ensures data is accurate and reliable. Key validation parameters according to ICH Q2(R1) guidelines include:[6]
-
Specificity: The ability to assess the analyte in the presence of components that may be expected to be present. This is demonstrated by the clear resolution of Neu5Ac and Neu5Gc from other peaks.
-
Linearity: The linear range should be established with a minimum of five concentration levels. The R² value should be >0.99.[9][10]
-
Accuracy & Precision: Accuracy (recovery) should be assessed by spiking a known amount of standard into the sample matrix. Precision (repeatability) is determined by the relative standard deviation (RSD) of multiple preparations, which should typically be <5%.[9][10]
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The LOQ is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. For DABA/DMB methods, LOQs are typically in the low picomole to high femtomole range.[6][11]
Troubleshooting
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No or Low Peak Signal | Incomplete hydrolysis; Degradation of DABA reagent; Incorrect FLD wavelengths. | Verify hydrolysis conditions (time, temp, acid concentration). Prepare fresh DABA reagent daily and protect from light. Confirm detector settings. Run a standard to verify system performance. |
| Poor Peak Shape / Splitting | Column contamination or degradation; Inappropriate mobile phase pH; Sample overload. | Flush or replace the column. Ensure mobile phase is properly prepared. Inject a smaller sample volume or dilute the sample. A split peak for DMB-derivatized α-ketoglutaric acid was resolved by adjusting sample pH before injection.[12] |
| Variable Retention Times | Inconsistent mobile phase composition; Fluctuating column temperature; Air bubbles. | Prepare fresh mobile phase and degas thoroughly. Ensure the column compartment temperature is stable and equilibrated. |
| Extraneous Peaks | Contamination from reagents or sample matrix; DABA reagent degradation. | Run a reagent blank (DABA reagent without sample). Use high-purity reagents and water. Ensure sample matrix does not contain interfering fluorescent compounds. |
References
- 1. agilent.com [agilent.com]
- 2. lcms.cz [lcms.cz]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. An efficient and robust HPLC method to determine the sialylation levels of human epithelial cells | PLOS One [journals.plos.org]
- 5. assets.fishersci.com [assets.fishersci.com]
- 6. ludger.com [ludger.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Specific labeling and chemical analysis of sialic acid and sialyloligo/polymers - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Development and validation of a label-free HPLC-CAD method to determine total sialic acid in therapeutic proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. cabidigitallibrary.org [cabidigitallibrary.org]
- 11. researchgate.net [researchgate.net]
- 12. pubs.rsc.org [pubs.rsc.org]
Application Notes and Protocols for the Derivatization of Sialic Acids using 2,4-Diaminobenzoic Acid Dihydrochloride
Introduction: The Critical Role of Sialic Acid Analysis
Sialic acids, a family of nine-carbon α-keto acids, are predominantly found at the outermost termini of glycan chains on glycoproteins and glycolipids.[1] In the realm of biopharmaceuticals, the type and extent of sialylation are critical quality attributes (CQAs) that significantly influence the product's serum half-life, biological activity, and immunogenicity.[1][2][3] For instance, while N-acetylneuraminic acid (Neu5Ac) is the common sialic acid in humans, the presence of N-glycolylneuraminic acid (Neu5Gc), a non-human sialic acid, can elicit an immune response in patients.[1][3] Consequently, regulatory bodies, such as those adhering to ICH Q6B guidelines, mandate the precise characterization and quantification of sialic acids on therapeutic glycoproteins.[2][3]
To achieve the requisite sensitivity and selectivity for quantifying sialic acids, a common analytical strategy involves their release from the glycoprotein, followed by derivatization with a fluorescent label and subsequent analysis by High-Performance Liquid Chromatography (HPLC) with fluorescence detection.[1][3] This document provides a comprehensive guide to the use of 2,4-Diaminobenzoic Acid Dihydrochloride (DABD) as a derivatizing agent for the sensitive analysis of sialic acids.
Chemical Principle of DABD Derivatization
The derivatization of sialic acids with this compound is based on a well-established condensation reaction between an o-phenylenediamine and an α-keto acid. Sialic acids, in their open-chain form, possess an α-keto acid functionality which reacts with the two adjacent amino groups of DABD under acidic conditions. This reaction forms a stable and highly fluorescent quinoxalinone derivative, enabling sensitive detection.
The carboxylic acid group on the DABD molecule enhances the solubility of the reagent and its derivative in aqueous solutions, which can be advantageous for HPLC analysis. The reaction proceeds as follows:
Caption: DABD derivatization of sialic acid.
Experimental Workflow Overview
The overall process for the analysis of sialic acids using DABD derivatization can be summarized in the following workflow:
Caption: Workflow for sialic acid analysis.
Detailed Protocols
Part 1: Sialic Acid Release by Acid Hydrolysis
Rationale: Sialic acids must first be cleaved from the parent glycoprotein. Mild acid hydrolysis is a standard method that selectively cleaves the glycosidic bond of sialic acids with minimal degradation of other monosaccharides. Acetic acid is commonly used for this purpose.[1]
Materials:
-
Glycoprotein sample (50-100 µg)
-
2 M Acetic Acid
-
Microcentrifuge tubes
-
Heating block or water bath
-
Centrifugal vacuum evaporator (e.g., SpeedVac)
Procedure:
-
To a microcentrifuge tube containing 50-100 µg of the glycoprotein sample, add a sufficient volume of 2 M acetic acid to achieve a final concentration of 2 M.
-
Vortex briefly to mix.
-
Incubate the sample at 80°C for 2 hours in a heating block or water bath.[1]
-
After incubation, cool the sample to room temperature.
-
Dry the sample completely using a centrifugal vacuum evaporator. The dried sample contains the released sialic acids and is now ready for derivatization.
Part 2: Derivatization with this compound (DABD)
Rationale: This step involves the chemical labeling of the released sialic acids with DABD to render them fluorescent. The reaction is performed in an acidic environment to facilitate the condensation reaction. A reducing agent, such as sodium hydrosulfite, and a scavenger, like 2-mercaptoethanol, are often included, by analogy with DMB labeling protocols, to maintain a reducing environment and prevent degradation of the dye and its derivatives.[4] The reaction is performed in the dark to protect the light-sensitive fluorescent compounds.[1]
Materials:
-
Dried, hydrolyzed glycoprotein sample
-
Sialic acid standards (e.g., Neu5Ac, Neu5Gc)[2]
-
This compound (DABD)
-
Glacial Acetic Acid
-
2-Mercaptoethanol
-
Sodium Hydrosulfite
-
Deionized water
-
Heating block
-
Aluminum foil
DABD Labeling Solution Preparation (Prepare fresh):
-
In a 2 mL glass vial, combine:
-
880 µL Deionized Water
-
75 µL Glacial Acetic Acid
-
-
Mix well.
-
Add 45 µL of 2-mercaptoethanol and mix.
-
Add 8 mg of sodium hydrosulfite and mix until dissolved.
-
Finally, add 10 mg of this compound and mix until fully dissolved. Wrap the vial in aluminum foil to protect it from light.
Derivatization Procedure:
-
Reconstitute the dried, hydrolyzed glycoprotein sample and the dried sialic acid standards in 20 µL of deionized water.
-
Add 40 µL of the freshly prepared DABD labeling solution to each sample and standard.
-
Vortex briefly and centrifuge to collect the contents at the bottom of the tube.
-
Incubate the samples in the dark (by wrapping the heating block in foil) at 50°C for 2.5 to 3 hours.[4]
-
After incubation, cool the samples to room temperature. The samples are now ready for HPLC analysis. If not analyzing immediately, store them at 4°C in the dark and analyze within 24 hours.[1]
Part 3: HPLC Analysis of DABD-Labeled Sialic Acids
Rationale: Reversed-phase HPLC is used to separate the different DABD-labeled sialic acids. The separation is based on the differential partitioning of the derivatives between the stationary phase (e.g., C18) and the mobile phase. A gradient of an organic solvent (like acetonitrile or methanol) is typically used for elution. Fluorescence detection provides high sensitivity.
Instrumentation and Columns:
-
HPLC system with a fluorescence detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase:
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Mobile Phase C: Methanol
HPLC Conditions:
| Parameter | Setting |
| Column | C18 Reversed-Phase, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile/Methanol/Water (e.g., 7:9:84 v/v/v) |
| Flow Rate | 0.8 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 20 µL |
| Fluorescence Detector | Excitation: ~350 nm, Emission: ~410 nm |
Note on Fluorescence Wavelengths: The optimal excitation and emission wavelengths for DABD-sialic acid derivatives should be determined empirically. Based on the fluorescence of similar quinoxalinone derivatives, a starting point of 350 nm for excitation and 410 nm for emission is recommended.[5] A scan of the DABD-Neu5Ac standard using a fluorometer will provide the precise maxima.
HPLC Gradient (Example):
| Time (min) | % Acetonitrile | % Methanol | % Water |
| 0 | 7 | 9 | 84 |
| 20 | 7 | 9 | 84 |
| 25 | 20 | 20 | 60 |
| 30 | 20 | 20 | 60 |
| 35 | 7 | 9 | 84 |
| 40 | 7 | 9 | 84 |
System Suitability and Quantification:
-
Inject a blank (water) to ensure a clean baseline.
-
Inject the derivatized sialic acid standards to determine their retention times for peak identification.
-
Generate a standard curve using serial dilutions of the derivatized Neu5Ac and Neu5Gc standards for quantification.
-
The amount of each sialic acid in the sample is calculated by comparing its peak area to the standard curve.
Safety Precautions
This compound is harmful if swallowed.[6][7] Standard laboratory safety practices should be followed, including wearing gloves, safety glasses, and a lab coat. Handle the compound in a well-ventilated area or a fume hood. Refer to the Safety Data Sheet (SDS) for complete safety information.[6][7][8][9][10]
References
- 1. waters.com [waters.com]
- 2. ludger.com [ludger.com]
- 3. ludger.com [ludger.com]
- 4. cmm.ucsd.edu [cmm.ucsd.edu]
- 5. Fluorescent analysis of alpha-keto acids in serum and urine by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2,4-ジアミノ安息香酸 ジヒドロクロリド AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 7. combi-blocks.com [combi-blocks.com]
- 8. echemi.com [echemi.com]
- 9. assets.thermofisher.com [assets.thermofisher.com]
- 10. spectrumchemical.com [spectrumchemical.com]
Application Note: Investigating 2,4-Diaminobenzoic Acid Dihydrochloride as a Novel Fluorescent Probe for Cellular Imaging
Introduction: Unveiling a Potential New Fluorophore
In the dynamic field of cellular imaging, the discovery of novel fluorescent probes is paramount for advancing our understanding of biological processes. 2,4-Diaminobenzoic Acid Dihydrochloride is a chemical compound primarily recognized for its role as a reagent in organic synthesis, including in the development of therapeutic agents.[1][2] However, the structurally related 3,5-diaminobenzoic acid has been utilized in a fluorescence-based assay for the quantification of DNA, suggesting an inherent potential for fluorescence upon interaction with nucleic acids.[3] This application note presents an exploratory framework for researchers to investigate the utility of this compound as a potential fluorescent probe for direct cellular imaging in microscopy. We will outline its known physicochemical properties and provide a foundational protocol for its initial characterization and application in fixed-cell staining. This document serves as a starting point for validating a new tool in the microscopy toolbox.
Physicochemical Properties of 2,4-Diaminobenzoic Acid and its Dihydrochloride Salt
A summary of the key properties of 2,4-Diaminobenzoic Acid and its dihydrochloride salt is presented below. These properties are essential for understanding its behavior in aqueous solutions and for the preparation of stock solutions.
| Property | 2,4-Diaminobenzoic Acid | This compound | Reference(s) |
| Molecular Formula | C₇H₈N₂O₂ | C₇H₁₀Cl₂N₂O₂ | [1] |
| Molecular Weight | 152.15 g/mol | 225.07 g/mol | [2] |
| Appearance | Brown to black solid | Solid | [1] |
| Melting Point | 140°C | Not specified | [1][2] |
| Storage | Keep in a dark place, sealed in dry, room temperature | Keep in a dark place, sealed in dry, room temperature | [1][2] |
Note: Spectroscopic properties such as excitation and emission maxima, quantum yield, and photostability are not yet established and will require experimental determination as outlined in the protocol below.
Proposed Principle of Operation
The fluorescence of many organic molecules is highly sensitive to their local environment.[4] We hypothesize that this compound may exhibit fluorogenic properties, meaning its fluorescence is enhanced upon binding to a specific cellular target. Given the precedent of a similar compound being used in a DNA quantification assay[3], a plausible mechanism is the interaction of 2,4-Diaminobenzoic Acid with nucleic acids in the cell nucleus. This binding could restrict the molecule's rotational freedom, leading to an increase in fluorescence quantum yield. The two amino groups and the carboxylic acid moiety may facilitate this interaction through electrostatic interactions and hydrogen bonding with the DNA or RNA backbone.
The general process of fluorescence involves the absorption of light at a specific wavelength (excitation), which elevates the molecule to an excited state. It then returns to its ground state by emitting light at a longer wavelength (emission).[5][6] The initial experiments in the provided protocol are designed to determine if this compound exhibits such fluorescence within a cellular context.
Exploratory Protocol for Fixed-Cell Staining and Imaging
This protocol provides a step-by-step methodology for an initial assessment of this compound as a fluorescent stain in fixed mammalian cells.
Reagent Preparation
-
Stock Solution (10 mM): Carefully weigh out 2.25 mg of this compound and dissolve it in 1 mL of molecular biology grade water or DMSO. Gentle vortexing or sonication may be required to fully dissolve the compound.
-
Note: The optimal solvent should be determined. If using DMSO, the final concentration in the cell culture medium should not exceed 0.5% to avoid cytotoxicity in live-cell applications.
-
-
Working Solution (1-10 µM): Prepare fresh working solutions by diluting the stock solution in a suitable buffer, such as Phosphate-Buffered Saline (PBS). The optimal concentration will need to be determined experimentally.
Cell Culture and Preparation
-
Cell Seeding: Plate your cells of interest (e.g., HeLa, A549) onto glass-bottom dishes or coverslips at a suitable density to achieve 60-70% confluency at the time of staining.[7]
-
Fixation: After incubation, carefully aspirate the culture medium and wash the cells once with PBS. Fix the cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.[8]
-
Washing: Aspirate the PFA solution and wash the cells three times with PBS for 5 minutes each.
-
Permeabilization (Optional but Recommended): If targeting intracellular structures like the nucleus, permeabilize the cells with 0.1-0.5% Triton X-100 in PBS for 10 minutes at room temperature.[8] This step is crucial for allowing the probe to cross the cell membrane.
-
Washing: Wash the cells three times with PBS for 5 minutes each to remove the permeabilization buffer.
Staining Procedure
-
Incubation with Probe: Add the working solution of this compound to the fixed and permeabilized cells. Incubate for 15-60 minutes at room temperature, protected from light.
-
Washing: Aspirate the staining solution and wash the cells three to five times with PBS to remove any unbound probe and reduce background fluorescence.
-
Mounting: If using coverslips, mount them onto a microscope slide with a suitable mounting medium.
Microscopy and Image Acquisition
-
Initial Microscope Settings:
-
As the excitation and emission spectra are unknown, a broad approach is recommended for the initial screening.
-
Start by using a standard DAPI filter set (e.g., Ex: ~350 nm, Em: ~460 nm) or a FITC filter set (e.g., Ex: ~488 nm, Em: ~520 nm) to check for fluorescence.
-
Use a 40x or 63x oil immersion objective for high-resolution imaging.
-
-
Spectral Scanning: If your microscope is equipped with a spectral detector, perform a lambda scan to determine the excitation and emission maxima of the probe within the cellular environment.
-
Image Acquisition: Capture images of the stained cells. Be sure to also capture images of unstained control cells under the same imaging conditions to assess autofluorescence.
Control Experiments
-
Unstained Control: Image fixed and permeabilized cells that have not been treated with the probe to determine the level of cellular autofluorescence.
-
RNase/DNase Treatment: To test for nucleic acid specificity, treat fixed and permeabilized cells with RNase A or DNase I before staining. A significant reduction in fluorescence in the corresponding cellular compartment (cytoplasm/nucleolus for RNA, nucleus for DNA) would suggest specificity.
Experimental Workflow Visualization
The following diagram illustrates the key steps in the exploratory protocol for evaluating this compound as a fluorescent probe.
Caption: Experimental workflow for evaluating this compound.
Expected Outcomes and Further Characterization
A successful initial experiment would reveal specific and localized fluorescence within the cells that is significantly above the background autofluorescence. If fluorescence is observed, the following characterization steps are crucial:
-
Photophysical Characterization: Determine the precise excitation and emission maxima, molar extinction coefficient, and fluorescence quantum yield.
-
Photostability Assessment: Quantify the probe's resistance to photobleaching during time-lapse imaging.
-
Specificity Validation: Perform co-localization studies with known organelle-specific dyes (e.g., DAPI for the nucleus) to confirm the staining pattern.
-
Live-Cell Imaging: If the probe shows promise in fixed cells, its utility and potential cytotoxicity should be assessed in live-cell imaging experiments.[9]
The exploration of this compound as a fluorescent probe is a novel research avenue. The protocols and principles outlined in this document provide a solid foundation for any researcher looking to venture into this exciting possibility.
References
- 1. 2,4-Diaminobenzoic acid | 611-03-0 [chemicalbook.com]
- 2. This compound|lookchem [lookchem.com]
- 3. Use of the diaminobenzoic acid fluorescence assay in conjunction with uv absorbance as a means of quantifying and ascertaining the purity of a DNA preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fluorescence intensity decays of 2-aminopurine solutions: lifetime distribution approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 蛍光のプロセス | Thermo Fisher Scientific - JP [thermofisher.com]
- 6. Basic Concepts in Fluorescence [evidentscientific.com]
- 7. Preparation of cells for live-cell imaging of phosphoinositide reporters by total internal reflection fluor... [protocols.io]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
Application of 2,4-Diaminobenzoic Acid Dihydrochloride in glycan analysis
An Application Guide to N-Glycan Analysis Using Fluorescent Labeling with Anthranilic Acid
Introduction: The Critical Role of Glycosylation Analysis
Glycosylation, the enzymatic attachment of carbohydrates (glycans) to proteins and lipids, is a critical post-translational modification that profoundly impacts the safety, efficacy, and stability of biotherapeutic proteins.[1][2][3] Regulatory bodies worldwide mandate detailed characterization of glycan profiles as a critical quality attribute (CQA) for product approval and lot release testing.[3] Consequently, robust and reproducible analytical methods are paramount for researchers, scientists, and drug development professionals.
A cornerstone of modern glycan analysis is the derivatization of released glycans with a fluorescent tag to enhance detection sensitivity and enable quantitative analysis by chromatographic techniques.[4] While various labeling agents exist, this guide focuses on the application of 2-Aminobenzoic Acid (2-AA) , also known as Anthranilic Acid. 2-AA is a highly effective and widely documented fluorescent label that covalently binds to the reducing end of glycans through reductive amination.[5][6] Its properties make it exceptionally versatile for analysis by High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) with fluorescence detection, as well as by mass spectrometry (MS).[5][6][7]
This document provides a detailed technical overview, field-proven protocols, and expert insights into the use of 2-AA for comprehensive N-glycan profiling.
Mechanism of Action: Reductive Amination
The labeling of glycans with 2-AA is a robust two-stage chemical process known as reductive amination.[6] Understanding this mechanism is key to optimizing the reaction for efficiency and minimizing side reactions.
-
Schiff Base Formation: The process begins with the reaction between the primary amine group of the 2-AA label and the aldehyde group of the glycan's open-ring reducing terminus. This condensation reaction forms an unstable imine, or Schiff base.[4][6]
-
Reduction to a Stable Amine: The resulting imine is then immediately stabilized by a reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or 2-picoline borane, which reduces the imine to a stable secondary amine.[4] This creates a permanent, covalent bond between the fluorescent tag and the glycan.
The 1:1 stoichiometry of this reaction ensures that the resulting fluorescence intensity is directly proportional to the molar amount of each glycan species, enabling accurate relative quantification.[8]
Caption: The two-stage reductive amination mechanism for 2-AA labeling of glycans.
Comprehensive Workflow for N-Glycan Analysis
A successful glycan analysis project follows a logical progression of steps, from sample preparation to data interpretation. Each stage must be carefully executed to ensure the integrity and reproducibility of the final results.
Caption: A typical workflow for the analysis of N-glycans from glycoproteins.
Experimental Protocols
The following protocols provide a detailed, step-by-step guide for the analysis of N-glycans from a purified glycoprotein sample, such as a monoclonal antibody.
Protocol 1: N-Glycan Release from Glycoproteins
Rationale: Before labeling, N-glycans must be enzymatically cleaved from the protein backbone. Peptide-N-Glycosidase F (PNGase F) is the gold-standard enzyme for this purpose, as it cleaves the bond between the innermost GlcNAc residue and the asparagine side chain of the protein.[3] Proper denaturation of the glycoprotein is critical to ensure PNGase F can access all glycosylation sites.
Materials:
-
Purified glycoprotein (20-100 µg)
-
Denaturation Solution (e.g., with SDS)
-
NP-40 or similar detergent
-
PNGase F enzyme
-
Incubation buffer (e.g., 50 mM ammonium bicarbonate)
-
Heat block
Procedure:
-
Denaturation: In a microcentrifuge tube, dissolve 20-100 µg of the glycoprotein in a denaturing buffer. Heat the sample at 95-100°C for 5-10 minutes. This unfolds the protein, making glycosylation sites accessible.
-
Detergent Addition: Cool the sample to room temperature. Add a non-ionic detergent like NP-40 to sequester the SDS, which would otherwise inhibit PNGase F activity.
-
Enzymatic Digestion: Add PNGase F to the sample. The amount of enzyme should be optimized based on the manufacturer's instructions, but a typical starting point is 1-2 µL for 50 µg of protein.
-
Incubation: Incubate the reaction mixture at 37°C for 12-18 hours (overnight) to ensure complete release of all N-glycans.[9]
-
Verification (Optional): The released glycans can be separated from the deglycosylated protein by methods like ethanol precipitation or solid-phase extraction (SPE) using a C18 cartridge.[10]
Protocol 2: Fluorescent Labeling with 2-Aminobenzoic Acid (2-AA)
Rationale: This protocol uses optimized conditions for reductive amination to achieve high labeling efficiency while minimizing glycan degradation, particularly desialylation.[7] The reaction is performed in an organic solvent mixture to facilitate the condensation step.
Materials:
-
Dried, released glycan sample
-
Labeling Solution: 30 mg/mL 2-AA in a solution of dimethyl sulfoxide (DMSO) and glacial acetic acid (70:30 v/v). Prepare fresh.
-
Reducing Agent Solution: 1 M Sodium Cyanoborohydride (NaBH₃CN) in tetrahydrofuran (THF) or a similar concentration of 2-picoline borane. Prepare fresh.
-
Heat block
Procedure:
-
Reagent Preparation: To the dried glycan sample, add 25 µL of the freshly prepared 2-AA Labeling Solution.
-
Reducer Addition: Add 25 µL of the freshly prepared Reducing Agent Solution.
-
Mixing and Incubation: Mix the sample thoroughly by vortexing. Seal the tube tightly to prevent evaporation. Incubate the reaction at 65°C for 2 hours in a heat block.[4] This temperature provides a balance between reaction rate and the stability of sialic acid residues.
Protocol 3: Purification of 2-AA Labeled Glycans
Rationale: It is crucial to remove excess unbound 2-AA label and other reaction components prior to chromatographic analysis, as they can interfere with detection and cause large, obscuring peaks in the chromatogram. Hydrophilic Interaction Liquid Chromatography (HILIC) based Solid-Phase Extraction (SPE) is the most effective method for this cleanup.
Materials:
-
HILIC SPE cartridge or 96-well plate
-
Acetonitrile (ACN), HPLC-grade
-
Water, HPLC-grade
-
Vacuum manifold or centrifuge
Procedure:
-
Cartridge Equilibration: Condition the HILIC SPE cartridge by washing with water, followed by equilibration with a high-organic solvent (e.g., 85% ACN).
-
Sample Loading: Add approximately 700 µL of ACN to the labeled glycan reaction mixture from Protocol 2 and load it onto the equilibrated HILIC cartridge.
-
Washing: Wash the cartridge extensively with a high-organic solvent (e.g., 3-4 times with 1 mL of 85% ACN). This step retains the hydrophilic labeled glycans on the stationary phase while the more hydrophobic excess label is washed away.
-
Elution: Elute the purified, labeled glycans from the cartridge with an aqueous solution, typically HPLC-grade water or a low-organic buffer (e.g., 20% ACN).
-
Drying: Dry the eluted sample completely using a vacuum centrifuge. The sample is now ready for analysis or storage at -20°C.
Data Acquisition and Interpretation
Analysis by HILIC-UPLC
Rationale: HILIC is the premier separation technique for fluorescently labeled glycans.[1][2] It separates glycans based on their hydrophilicity, which is determined by their size, charge, and composition. UPLC technology, with its sub-2 µm particle columns, provides superior resolution and speed compared to traditional HPLC.[2]
Typical UPLC Conditions:
| Parameter | Recommended Setting |
| Column | ACQUITY UPLC BEH Glycan Column, 1.7 µm, 2.1 x 150 mm (or equivalent) |
| Mobile Phase A | 100 mM Ammonium Formate, pH 4.5 |
| Mobile Phase B | Acetonitrile (ACN) |
| Gradient | 75% to 50% Mobile Phase B over ~45 minutes (example)[2] |
| Flow Rate | 0.4 - 0.5 mL/min |
| Column Temperature | 60°C |
| Fluorescence Detection | λex = 320 nm, λem = 420 nm |
Data Interpretation: The output is a chromatogram where each peak represents a different glycan structure.
-
Identification: Glycan structures are identified by comparing their retention times to those of known standards or by using a calibrated dextran ladder.
-
Glucose Unit (GU) Values: A common practice is to run a 2-AB or 2-AA labeled dextran ladder (a polymer of glucose) alongside the samples. The retention times of the dextran peaks are used to create a calibration curve, and the retention time of each sample peak is then converted to a "Glucose Unit" (GU) value. These GU values are highly reproducible and can be compared to established databases for putative structure assignment.
-
Relative Quantification: The area of each peak is integrated. The relative abundance of a specific glycan is calculated as its peak area divided by the total area of all glycan peaks in the profile.
A Note on Sialic Acid Analysis
While 2-AA labeling is excellent for profiling entire glycan structures, a different approach is required for the specific quantification of sialic acids (e.g., Neu5Ac and Neu5Gc). This involves:
-
Mild acid hydrolysis to release only the terminal sialic acids from the glycans.[11]
-
Labeling the released sialic acids with a specialized reagent, 1,2-diamino-4,5-methylenedioxybenzene (DMB) , which specifically reacts with the α-keto acid structure of sialic acids.[12]
-
Analysis by Reverse-Phase HPLC with fluorescence detection.
This orthogonal method is crucial for determining the overall degree of sialylation, a key quality attribute for many biotherapeutics.[11]
Conclusion
The fluorescent labeling of N-glycans using 2-Aminobenzoic Acid (2-AA) is a sensitive, robust, and highly validated method that forms the backbone of modern biopharmaceutical glycan analysis. When combined with high-resolution HILIC-UPLC separation, it provides detailed, quantitative profiles essential for product characterization, process monitoring, and quality control. The protocols and insights provided in this guide offer a solid foundation for implementing this critical analytical workflow, ensuring data of the highest quality and integrity.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 4. Frontiers | In a pursuit of optimal glycan fluorescent label for negative MS mode for high-throughput N-glycan analysis [frontiersin.org]
- 5. On-MALDI-Target N-Glycan Nonreductive Amination by 2-Aminobenzoic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Glycan labeling strategies and their use in identification and quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nonselective and efficient fluorescent labeling of glycans using 2-amino benzamide and anthranilic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. High-Throughput Analysis of Fluorescently Labeled Released N-glycans [premierbiosoft.com]
- 9. Glycoprotein N-glycan preparation for MS analysis | National Center for Functional Glycomics (NCFG) [research.bidmc.org]
- 10. Cell N-glycan preparation for MS analysis | National Center for Functional Glycomics (NCFG) [research.bidmc.org]
- 11. DMB Sialic Acid Analysis | Ludger Ltd [ludger.com]
- 12. Sialoglycoconjugate analysis [takarabio.com]
Executive Summary: 2,4-Diaminobenzoic Acid Dihydrochloride in Proteomics Research
Subject Matter Analysis: An extensive review of authoritative scientific literature and proteomics research databases reveals no established application for 2,4-Diaminobenzoic Acid Dihydrochloride (2,4-DABA) in common proteomics or glycoproteomics workflows, such as sialic acid derivatization or as a specialized matrix for Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry. The chemical structure of 2,4-DABA, lacking the vicinal diamine functionality present in established reagents, is not conducive to the specific condensation reaction required for sialic acid labeling.
Recommendation: Based on these findings, this document will instead focus on a scientifically validated and widely adopted compound that aligns with the apparent analytical goal: 1,2-diamino-4,5-methylenedioxybenzene Dihydrochloride (DMB) . DMB is the industry-standard reagent for the derivatization of sialic acids for quantitative analysis by High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS). This application note will provide the in-depth technical guidance, protocols, and scientific rationale for the use of DMB in proteomics research, thereby fulfilling the user's core interest in the analytical chemistry of protein glycosylation.
Application Note & Protocol: Quantitative Sialic Acid Analysis in Proteomics Using DMB Derivatization
Introduction: The Critical Role of Sialylation and the Analytical Challenge
Protein glycosylation is a pivotal post-translational modification that governs protein folding, stability, and function. Sialic acids, typically found at the terminal positions of glycan chains, are of particular interest as they play critical roles in cell-cell recognition, immune responses, and disease pathogenesis.[1][2] Changes in the sialylation patterns of therapeutic proteins or disease biomarkers are considered critical quality attributes and diagnostic indicators.
However, the analysis of sialic acids by mass spectrometry is inherently challenging. The glycosidic linkage of sialic acid is labile and prone to dissociation during sample preparation and ionization, leading to an underestimation of the total sialic acid content.[3][4] To overcome this, chemical derivatization of the sialic acid's α-keto acid functional group is employed to form a stable, readily detectable product. The gold-standard method for this purpose is derivatization with DMB.[1] This reaction (Figure 1) proceeds via a condensation reaction between the vicinal diamines of DMB and the α-keto acid of the sialic acid, forming a highly fluorescent and stable aromatic derivative suitable for robust quantification.
Principle of the Method: DMB Derivatization Workflow
The overall workflow for DMB-based sialic acid analysis involves three core stages:
-
Release of Sialic Acids: Sialic acids are cleaved from the glycoprotein backbone via mild acid hydrolysis.
-
Derivatization: The released sialic acids are incubated with DMB under specific conditions to form a stable, fluorescent derivative.
-
Analysis: The DMB-labeled sialic acids are separated and quantified, typically by reversed-phase HPLC with fluorescence detection, or for higher specificity, by LC-Mass Spectrometry.[1][5]
Figure 1: High-level workflow for sialic acid analysis using DMB derivatization.
Detailed Protocols
3.1 Materials and Reagent Preparation
-
Core Reagents:
-
1,2-diamino-4,5-methylenedioxybenzene dihydrochloride (DMB) (e.g., Sigma-Aldrich, Cat. No. D416370)
-
Glacial Acetic Acid
-
2-Mercaptoethanol
-
Sodium Hydrosulfite (Sodium Dithionite)
-
N-Acetylneuraminic acid (NANA) Standard
-
N-Glycolylneuraminic acid (NGNA) Standard
-
HPLC-grade Water and Acetonitrile
-
Formic Acid (for LC-MS)
-
-
Preparation of DMB Labeling Solution (Prepare Fresh Daily & Protect from Light):
-
Causality: The DMB reagent is light-sensitive and prone to oxidation. Fresh preparation is critical for high labeling efficiency and low background signal. 2-Mercaptoethanol and sodium hydrosulfite are included as reducing agents to maintain DMB in its active, reduced state.
-
In a 2 mL amber glass vial, mix 440 µL of HPLC-grade water with 38 µL of glacial acetic acid.
-
Add 26 µL of 2-mercaptoethanol and mix thoroughly.
-
Transfer this solution to a separate vial containing 4 mg of sodium hydrosulfite and mix until dissolved.
-
Finally, add this complete solution to a vial containing 0.7 mg of DMB powder and mix until the DMB is fully dissolved. This is the final DMB Labeling Solution .[2]
-
3.2 Protocol 1: Sialic Acid Release from Purified Glycoproteins
-
Protein Quantification: Accurately determine the concentration of your glycoprotein sample using a reliable method (e.g., A280 nm with calculated extinction coefficient, or a BCA assay). This is essential for final molar ratio calculations.
-
Hydrolysis: In a microcentrifuge tube, combine a known amount of glycoprotein (typically 20-100 µg) with 2 M acetic acid to a final volume of 100 µL.
-
Incubation: Securely cap the tube (use a cap lock) and incubate in a heating block at 80°C for 2 hours .
-
Causality: These conditions are optimized to be strong enough to cleave the terminal sialic acids without significantly degrading the released monosaccharides or causing further protein precipitation.
-
-
Cooling & Centrifugation: Cool the sample to room temperature. Centrifuge at 14,000 x g for 10 minutes to pellet any precipitated protein.
-
Supernatant Collection: Carefully transfer the supernatant containing the released sialic acids to a new, clean tube. This is the sample for derivatization.
3.3 Protocol 2: DMB Derivatization
-
Standard Curve Preparation: Prepare a series of NANA and NGNA standards in 2 M acetic acid, covering a range from approximately 5 pmol to 500 pmol.
-
Reaction Setup: In separate amber microcentrifuge tubes, mix 50 µL of your sample supernatant (from step 3.2.5) or 50 µL of each standard with 50 µL of the freshly prepared DMB Labeling Solution .
-
Incubation: Incubate the reaction mixtures in a heating block at 60°C for 2.5 hours in the dark.
-
Causality: The elevated temperature facilitates the condensation reaction, while the absence of light prevents photodegradation of the DMB reagent and the resulting fluorescent derivative.
-
-
Stopping the Reaction: After incubation, immediately place the tubes on ice or transfer to a -20°C freezer to stop the reaction. The samples are now ready for analysis. For immediate HPLC analysis, transfer the required volume to an autosampler vial.
3.4 Protocol 3: Analysis by RP-HPLC with Fluorescence Detection
-
Instrumentation:
-
HPLC system with a fluorescence detector (FLD).
-
Reversed-phase C18 column (e.g., Ascentis Express C18, 15 cm x 2.1 mm, 2.7 µm).
-
-
Chromatographic Conditions:
-
Mobile Phase A: Water:Acetonitrile:Methanol (84:9:7 v/v/v)
-
Mobile Phase B (alternative gradient): Acetonitrile with 0.1% Formic Acid
-
Mobile Phase A (alternative gradient): Water with 0.1% Formic Acid
-
Flow Rate: 0.2 - 0.5 mL/min
-
Column Temperature: 30°C
-
Fluorescence Detection: Excitation λ = 373 nm, Emission λ = 448 nm.[1]
-
-
Procedure:
-
Equilibrate the column with the initial mobile phase conditions.
-
Inject 10-20 µL of the derivatized sample or standard.
-
Run an isocratic or gradient elution method to separate DMB-NANA and DMB-NGNA from reagent peaks and other byproducts. A typical isocratic run may take 25 minutes.[1]
-
Integrate the peak areas for NANA and NGNA in both the standards and the samples.
-
Construct a standard curve (Peak Area vs. pmol) and use the linear regression to calculate the amount (in pmol) of NANA and NGNA in your glycoprotein sample.
-
Calculate the final result as moles of sialic acid per mole of protein.
-
Data Interpretation & Quantitative Summary
The primary output is a chromatogram showing distinct, quantifiable peaks for DMB-NANA and DMB-NGNA. The retention times should be confirmed using the prepared standards.
Table 1: Example Quantitative Parameters for DMB-Sialic Acid Analysis
| Parameter | Typical Value/Range | Rationale |
| Limit of Quantification (LOQ) | 1 - 10 pmol | Method sensitivity is dependent on the HPLC-FLD system. |
| Linear Range | 5 - 500 pmol | Defines the concentration range for accurate quantification. |
| Recovery | 85 - 105% | Assessed by spiking a known amount of standard into a sample matrix. |
| Precision (RSD) | < 5% | Indicates the reproducibility of the entire workflow. |
Advanced Application: LC-MS Analysis
For unambiguous identification and to resolve potential co-eluting impurities, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred method.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Mass Detection: The mass spectrometer will monitor for the specific m/z of the protonated DMB-derivatized sialic acids.
-
DMB-NANA: [M+H]⁺
-
DMB-NGNA: [M+H]⁺
-
-
Workflow: The HPLC separation is performed as described above, with the eluent directed into the mass spectrometer. A gradient using formic acid-modified water and acetonitrile is typically used for better ionization efficiency.[1][5]
Figure 2: Conceptual diagram of the DMB condensation reaction.
Trustworthiness & Self-Validation
To ensure the integrity of the results, every experimental run should incorporate a self-validating system:
-
System Suitability: Run a standard mixture at the beginning of the sequence to confirm column performance, retention time, and detector sensitivity.
-
Negative Control: A "mock" sample containing only the hydrolysis buffer and DMB reagent should be run to identify any reagent-based artifact peaks.
-
Positive Control: A well-characterized glycoprotein with known sialic acid content (e.g., Fetuin) should be processed in parallel to validate the efficiency of both the hydrolysis and derivatization steps.
By adhering to these protocols and validation steps, researchers can achieve accurate and reproducible quantification of sialic acid content, providing critical insights into the role of glycosylation in their specific biological system or biopharmaceutical product.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. mdpi.com [mdpi.com]
- 3. Sialic acid derivatization for glycan analysis by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sialic acid derivatization for glycan analysis by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. LC-MS in combination with DMBA derivatization for sialic acid speciation and distribution analysis in fish tissues - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: 2,4-Diaminobenzoic Acid Dihydrochloride as a Versatile Chemical Linker
Introduction: Re-evaluating 2,4-Diaminobenzoic Acid as a Crosslinking Agent
In the landscape of bioconjugation and polymer chemistry, the demand for versatile and efficient crosslinking agents is perpetual. 2,4-Diaminobenzoic Acid Dihydrochloride, a molecule possessing a unique trifunctional architecture with two primary amine groups and a carboxylic acid, presents an intriguing candidate for such applications. While not conventionally utilized as a standalone crosslinker in commercial kits, its inherent reactivity offers significant potential for researchers in drug development and materials science.
This comprehensive guide moves beyond a conventional, rigid template to provide an in-depth technical exploration of this compound. We will first delve into a theoretical framework for its application as a homobifunctional crosslinker, predicated on established carbodiimide chemistry. Subsequently, and more centrally, we will provide detailed protocols for its more practical application as a monomer in the synthesis of functional aromatic polyamides, where it contributes to the formation of highly crosslinked, robust polymer networks. This dual-perspective approach is designed to empower researchers to not only understand the fundamental chemistry but also to innovate in their experimental designs.
PART 1: A Hypothetical Framework for this compound as a Homobifunctional Crosslinker
The structure of 2,4-Diaminobenzoic Acid, featuring both nucleophilic primary amines and an electrophilic carboxylic acid (upon activation), suggests its potential as a zero-length crosslinker to bridge two biomolecules. This application would be mediated by carbodiimide chemistry, a cornerstone of bioconjugation.
Mechanism of Action: Carbodiimide-Mediated Crosslinking
The carboxylic acid group of 2,4-Diaminobenzoic Acid can be activated by a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS. This activation forms a highly reactive O-acylisourea intermediate, which is then stabilized by NHS to form a more stable amine-reactive NHS ester. This activated crosslinker can then react with primary amines on a target molecule (e.g., lysine residues on a protein) to form a stable amide bond. The two primary amines on the 2,4-Diaminobenzoic Acid molecule would then be available to react with a second target molecule, which has been similarly activated at its carboxyl groups, thus forming a crosslink.
Theoretical Protocol for Protein-Protein Crosslinking
Disclaimer: This protocol is theoretical and based on established principles of EDC/NHS chemistry. Optimization will be required for any specific application.
Materials:
-
This compound
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Protein A and Protein B to be crosslinked
-
Conjugation Buffer: MES, pH 6.0
-
Quenching Buffer: Tris-HCl, pH 7.5
-
Desalting columns
Procedure:
-
Protein Preparation: Dissolve Protein A and Protein B in Conjugation Buffer to a final concentration of 1-10 mg/mL.
-
Deprotonation of 2,4-DABA: Dissolve this compound in the Conjugation Buffer. For the amine groups to be reactive, the pH should be adjusted to be at or slightly above the pKa of the anilinium ions. A slight excess of a non-nucleophilic base may be required.
-
Activation of Protein A:
-
To the solution of Protein A, add EDC and Sulfo-NHS to a final concentration of 2-10 mM.
-
Incubate for 15 minutes at room temperature.
-
-
Addition of 2,4-DABA: Add the deprotonated 2,4-Diaminobenzoic Acid solution to the activated Protein A solution. A 10- to 50-fold molar excess of the diamine over the protein is recommended to favor the formation of a 1:1 adduct.
-
Reaction: Incubate for 2 hours at room temperature or overnight at 4°C.
-
Purification: Remove excess crosslinker and byproducts using a desalting column equilibrated with Conjugation Buffer.
-
Activation of Protein B: Activate Protein B with EDC/Sulfo-NHS using the same procedure as for Protein A.
-
Crosslinking Reaction: Add the purified Protein A-DABA conjugate to the activated Protein B solution.
-
Final Reaction and Quenching: Incubate for 2 hours at room temperature. Quench the reaction by adding Quenching Buffer to a final concentration of 50 mM.
-
Analysis: Analyze the crosslinked product by SDS-PAGE, size exclusion chromatography, and mass spectrometry.
| Parameter | Recommended Range | Rationale |
| pH | 6.0 for activation, 7.2-7.5 for conjugation | Optimal for EDC/NHS activation and subsequent amine reaction. |
| EDC/Sulfo-NHS | 2-10 mM | Sufficient for efficient activation of carboxyl groups. |
| 2,4-DABA Excess | 10-50 fold molar excess | To maximize the formation of the initial protein-crosslinker conjugate. |
| Reaction Time | 2 hours at RT or overnight at 4°C | Allows for sufficient reaction completion while minimizing protein degradation. |
PART 2: Practical Application in the Synthesis of Functional Aromatic Polyamides
A more established application for diaminobenzoic acids is in the synthesis of aromatic polyamides (aramids). In this context, 2,4-Diaminobenzoic Acid acts as a monomer, with its two amine groups participating in polymerization with a diacid chloride, while the carboxylic acid remains as a pendant functional group on the polymer backbone. This pendant group can be used for further modifications, such as grafting other polymers, attaching bioactive molecules, or influencing the polymer's solubility and other properties.
Reaction Principle: Polyamide Synthesis
The synthesis of aromatic polyamides from diamines and diacid chlorides is a type of condensation polymerization. The nucleophilic amine groups of the 2,4-Diaminobenzoic Acid attack the electrophilic carbonyl carbons of the diacid chloride, leading to the formation of an amide bond and the elimination of hydrogen chloride (HCl). An acid acceptor, such as pyridine or triethylamine, is typically added to the reaction mixture to neutralize the HCl byproduct, which would otherwise protonate the amine monomers and halt the polymerization.
Protocol for the Synthesis of a Functional Aromatic Polyamide
This protocol describes the low-temperature solution polymerization of this compound with terephthaloyl chloride.
Materials:
-
This compound
-
Terephthaloyl chloride
-
N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP), anhydrous
-
Pyridine or Triethylamine, anhydrous
-
Methanol
-
Calcium Chloride (optional, for enhancing solubility)
Procedure:
-
Monomer Preparation:
-
In a flame-dried, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve this compound in anhydrous DMF.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a stoichiometric amount of anhydrous pyridine or triethylamine to deprotonate the amine groups. Stir for 30 minutes at 0°C.
-
-
Polymerization:
-
In a separate flask, dissolve an equimolar amount of terephthaloyl chloride in anhydrous DMF.
-
Slowly add the diacid chloride solution to the stirred diamine solution at 0°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 4-24 hours under a nitrogen atmosphere. The viscosity of the solution will increase as the polymer forms.
-
-
Polymer Precipitation and Purification:
-
Pour the viscous polymer solution into a large volume of methanol with vigorous stirring to precipitate the polyamide.
-
Collect the fibrous polymer by filtration.
-
Wash the polymer thoroughly with methanol and then with hot water to remove any unreacted monomers, solvent, and salt byproducts.
-
Dry the polymer in a vacuum oven at 80-100°C until a constant weight is achieved.
-
-
Characterization:
-
FTIR Spectroscopy: To confirm the formation of amide bonds (peaks around 1650 cm⁻¹ for C=O stretching and 3300 cm⁻¹ for N-H stretching) and the presence of the carboxylic acid group (broad peak around 3000 cm⁻¹ for O-H stretching).
-
¹H NMR Spectroscopy: To determine the polymer structure.
-
Gel Permeation Chromatography (GPC): To determine the molecular weight and molecular weight distribution of the polymer.
-
Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the polyamide.[1]
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg).[2]
-
| Parameter | Recommended Condition | Rationale |
| Solvent | Anhydrous DMF or NMP | Aprotic polar solvents that can dissolve the monomers and the resulting polymer. |
| Temperature | 0°C to Room Temperature | Low temperature favors the formation of high molecular weight polyamides and minimizes side reactions. |
| Reaction Time | 4-24 hours | Sufficient time for the polymerization to proceed to high conversion. |
| Monomer Stoichiometry | Equimolar | Essential for achieving high molecular weight in step-growth polymerization. |
| Acid Acceptor | Pyridine or Triethylamine | Neutralizes the HCl byproduct, preventing the protonation of the diamine. |
Conclusion and Future Perspectives
While the direct application of this compound as a routine crosslinker in bioconjugation remains a theoretical proposition requiring empirical validation, its role as a functional monomer in polymer synthesis is well-grounded in the principles of polymer chemistry. The protocols and conceptual frameworks provided herein are intended to serve as a detailed guide for researchers and drug development professionals to explore the full potential of this versatile molecule. The pendant carboxylic acid groups in the resulting polyamides open up a vast array of possibilities for creating novel materials with tailored properties for applications in drug delivery, tissue engineering, and advanced materials science. Further research into the reactivity and polymerization of 2,4-Diaminobenzoic Acid will undoubtedly unlock new and exciting applications.
References
Quantitative analysis of monosaccharides with 2,4-Diaminobenzoic Acid Dihydrochloride
Application Note & Protocol
Topic: Quantitative Analysis of Monosaccharides in Biological Therapeutics
Audience: Researchers, scientists, and drug development professionals.
Introduction: A Guide to Selecting the Right Derivatization Strategy for Quantitative Monosaccharide Analysis
The analysis of monosaccharide composition is a critical quality attribute for biopharmaceuticals, particularly glycoproteins, as mandated by regulatory bodies under the ICH Q6B guidelines. Glycosylation can significantly impact the efficacy, stability, and safety of a therapeutic protein. Therefore, accurate and robust quantification of constituent monosaccharides is essential from early-stage development through to quality control and lot release.
The core challenge in monosaccharide analysis lies in their inherent properties: they lack chromophores for UV detection and are highly polar, making them difficult to retain and resolve using standard reversed-phase liquid chromatography (RP-LC). To overcome this, a derivatization step is employed to attach a fluorescent or UV-absorbing tag to each sugar molecule, dramatically enhancing detection sensitivity and improving chromatographic behavior.
However, the choice of derivatization agent is paramount, as it dictates the specificity of the analysis. A common point of confusion is the application of reagents for general versus specific monosaccharide classes. For instance, 2,4-Diaminobenzoic Acid Dihydrochloride (DABA) is a highly effective reagent, but it is specific for α-keto acids . This makes it an ideal choice for the quantification of sialic acids (e.g., N-acetylneuraminic acid, Neu5Ac), which possess this functional group. It is not, however, suitable for the broad-spectrum analysis of neutral (e.g., glucose, galactose, mannose, fucose) or amino sugars (e.g., glucosamine, galactosamine), which exist as aldoses or ketoses.
For comprehensive profiling of the common neutral and amino sugars released from glycoproteins, a different strategy is required. The industry-standard approach involves reductive amination , a robust chemical reaction that tags the reducing end of a sugar. This application note provides a detailed protocol for the quantitative analysis of a wide range of monosaccharides using 2-aminobenzoic acid (2-AA) , a highly reliable fluorescent labeling agent.
Part I: Principle of the Method & Workflow Overview
The quantitative analysis of glycoprotein monosaccharides is a multi-step process. First, the covalent glycosidic bonds linking the individual sugar units are broken via acid hydrolysis to liberate the constituent monosaccharides. Second, these released sugars are chemically labeled with a fluorescent tag (derivatization). Finally, the labeled monosaccharides are separated, detected, and quantified using High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD).
Stage 1: Acid Hydrolysis
Glycoproteins are subjected to strong acidic conditions (e.g., using trifluoroacetic acid, TFA) at an elevated temperature. This process cleaves the glycosidic linkages, releasing the individual monosaccharides from the protein backbone. The conditions must be carefully controlled to ensure complete hydrolysis without degrading the released sugars.
Stage 2: Fluorescent Labeling via Reductive Amination
This is the key chemical step for derivatization. The aldehyde or ketone group at the anomeric carbon of a reducing sugar reacts with the primary amine of 2-aminobenzoic acid (2-AA). This reaction proceeds in two main steps:
-
Schiff Base Formation: The carbonyl group of the sugar condenses with the amine group of 2-AA to form an unstable imine intermediate, known as a Schiff base.
-
Reduction: A reducing agent, typically sodium cyanoborohydride (NaBH₃CN), is added to reduce the Schiff base. This forms a stable, highly fluorescent secondary amine conjugate.
Reductive amination is a well-established and efficient method for derivatizing a wide range of reducing sugars.[1][2]
Workflow Visualization
Caption: Overall workflow for quantitative monosaccharide analysis.
Part II: Detailed Experimental Protocol
This protocol provides a self-validating system for the quantitative analysis of neutral and amino monosaccharides from a glycoprotein sample.
Materials and Reagents
-
Chemicals:
-
Trifluoroacetic acid (TFA), sequencing grade
-
Hydrochloric acid (HCl)
-
Sodium acetate
-
2-Aminobenzoic acid (2-AA)
-
Sodium cyanoborohydride (NaBH₃CN)
-
Ammonium acetate, HPLC grade
-
Acetonitrile (ACN), HPLC grade
-
Ultrapure water (18.2 MΩ·cm)
-
-
Standards:
-
A quantitative monosaccharide standard mix containing known concentrations of: D-(+)-Glucosamine (GlcN), D-(+)-Galactosamine (GalN), D-(+)-Galactose (Gal), D-(+)-Mannose (Man), D-(+)-Glucose (Glc), and L-(-)-Fucose (Fuc). A separate standard for Xylose (Xyl) can be used as an internal standard.[3]
-
-
Equipment:
-
Heating block or oven capable of maintaining 65°C and 100°C
-
Centrifugal vacuum evaporator (e.g., SpeedVac)
-
HPLC system with a fluorescence detector (FLD)
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 3 µm particle size)
-
Microcentrifuge tubes
-
Pipettors and tips
-
Preparation of Solutions
-
Hydrolysis Solution (2M TFA): Prepare by carefully diluting concentrated TFA with ultrapure water.
-
Labeling Solution: Dissolve ~30 mg of 2-AA and ~45 mg of sodium cyanoborohydride in 1 mL of a methanol/acetic acid/water solvent mixture (exact formulation may vary, commercial kits often provide a pre-made solution). Caution: NaBH₃CN is toxic and should be handled in a fume hood.
-
HPLC Mobile Phase A: 20 mM Ammonium Acetate, pH 6.0.
-
HPLC Mobile Phase B: Acetonitrile.
Experimental Procedure
Step 3.1: Preparation of Calibration Standards
-
Prepare a dilution series of the monosaccharide standard mix to create at least five concentration levels for the calibration curve.
-
Aliquot volumes of each standard dilution into separate microcentrifuge tubes.
-
Dry the standards completely in a centrifugal vacuum evaporator.
-
Proceed directly to the derivatization step (3.3).
Step 3.2: Acid Hydrolysis of Glycoprotein Sample
-
Aliquot a known amount of glycoprotein (typically 10-50 µg) into a screw-cap microcentrifuge tube.
-
Add 50 µL of 2M TFA.
-
Securely cap the tube and incubate at 100°C for 4 hours to release neutral monosaccharides. Note: Harsher conditions, like 6M HCl, may be needed for complete release of amino sugars, but can degrade neutral sugars. A two-stage hydrolysis is sometimes employed for maximum accuracy.
-
After incubation, cool the tubes to room temperature.
-
Dry the sample completely in a centrifugal vacuum evaporator to remove the acid.
Step 3.3: 2-AA Derivatization (Labeling)
-
To each dried standard and sample tube, add 10 µL of the 2-AA Labeling Solution.
-
Vortex briefly to ensure the pellet is fully dissolved.
-
Centrifuge briefly to collect the solution at the bottom of the tube.
-
Incubate the tubes at 65°C for 3 hours.
-
After incubation, cool the tubes to room temperature.
-
Add 90 µL of a 96:4 (v/v) Acetonitrile/Water solution to each tube. Mix thoroughly.
-
Centrifuge at >10,000 x g for 5 minutes to pellet any insoluble material.
-
Transfer the supernatant to an HPLC vial for analysis.
Step 3.4: HPLC-FLD Analysis
-
Column: C18 Reversed-Phase Column
-
Fluorescence Detector Settings:
-
Excitation Wavelength: 330 nm
-
Emission Wavelength: 420 nm
-
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Suggested HPLC Gradient:
| Time (min) | Flow Rate (mL/min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 1.0 | 95 | 5 |
| 25.0 | 1.0 | 85 | 15 |
| 30.0 | 1.0 | 80 | 20 |
| 32.0 | 1.0 | 0 | 100 |
| 35.0 | 1.0 | 0 | 100 |
| 37.0 | 1.0 | 95 | 5 |
| 45.0 | 1.0 | 95 | 5 |
Part III: Data Analysis and Method Performance
Data Processing
-
Peak Identification: Identify the monosaccharide peaks in the sample chromatogram by comparing their retention times to those of the injected standards.
-
Calibration Curve: For each monosaccharide standard, integrate the peak area. Plot the peak area versus the known concentration (e.g., in pmol) for each point in the dilution series. Perform a linear regression to generate a calibration curve. The curve should have a coefficient of determination (R²) > 0.99 for good linearity.
-
Quantification: Integrate the peak area for each identified monosaccharide in the sample chromatogram. Use the linear regression equation from the corresponding standard's calibration curve to calculate the amount (in pmol) of that monosaccharide in the injection.
-
Calculate Molar Ratio: Back-calculate to determine the moles of each monosaccharide per mole of glycoprotein analyzed.
Typical Method Performance Characteristics
The performance of this method should be validated to ensure it is fit for purpose.
| Parameter | Typical Specification | Description |
| Linearity (R²) | > 0.99 | Demonstrates a direct proportional relationship between concentration and detector response. |
| Limit of Detection (LOD) | 1 - 10 fmol | The lowest amount of analyte that can be reliably distinguished from background noise. |
| Limit of Quantification (LOQ) | 5 - 50 fmol | The lowest amount of analyte that can be quantified with acceptable precision and accuracy.[4] |
| Precision (RSD) | < 15% | Measures the closeness of agreement between a series of measurements from multiple samplings of the same homogenous sample. |
| Accuracy (% Recovery) | 80 - 120% | Measures the closeness of the measured value to a known true value, often assessed by spiking a sample with a known quantity of standard. |
Visualization of the Derivatization Reaction
Caption: The reductive amination reaction of an aldose with 2-AA.
References
- 1. Analysis of fluorescently labeled sugars by reversed-phase ion-pairing high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fluorescent labeling of carbohydrates and analysis by liquid chromatography. Comparison of derivatives using mannosidosis oligosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Monosaccharide Analysis | Ludger Ltd [ludger.com]
- 4. mdpi.com [mdpi.com]
Application Notes and Protocols for the Synthesis and Evaluation of Novel DNA Polymerase III Inhibitors Based on a 2,4-Diaminobenzoic Acid Scaffold
Introduction: Targeting Bacterial DNA Replication
The emergence of multidrug-resistant bacteria poses a significant threat to global health, creating an urgent need for novel antibiotics that act on new molecular targets.[1] Bacterial DNA polymerase III (Pol III) is an attractive target for the development of new antibacterial agents.[1] This enzyme is essential for chromosomal replication in many pathogenic Gram-positive bacteria, and its structure is sufficiently different from mammalian DNA polymerases to allow for selective inhibition.[1][2]
One successful class of Pol III inhibitors is the 6-anilinouracils, which act as mimics of the natural substrate, 2'-deoxyguanosine triphosphate (dGTP).[3][4] These inhibitors function by forming a stable ternary complex with the polymerase and the DNA template, thereby halting replication.[3] The structure of these inhibitors reveals two key domains: a "base-pairing" domain that interacts with the template DNA and an "enzyme-specific" aryl domain that binds to a unique pocket within the Pol III active site.[1][3]
This application note presents a compelling, albeit hypothetical, framework for the design and synthesis of a novel class of DNA Polymerase III inhibitors utilizing 2,4-diaminobenzoic acid as a versatile starting scaffold. While direct synthesis of Pol III inhibitors from 2,4-diaminobenzoic acid is not extensively detailed in currently available literature, its chemical properties make it an excellent candidate for building molecules that incorporate the key pharmacophoric features of known inhibitors. One source notes its use as a reagent in the preparation of DNA Polymerase III inhibitors, lending credence to its potential in this area.[5] We will outline a detailed synthetic protocol, methods for biological evaluation, and the underlying scientific rationale for this approach.
Rationale for the 2,4-Diaminobenzoic Acid Scaffold
The 2,4-diaminobenzoic acid structure provides a unique opportunity to construct inhibitors that mimic the essential features of dGTP and 6-anilinouracils. The diaminophenyl ring can be functionalized to create a hydrogen-bonding pattern similar to the guanine base of dGTP, while the carboxylic acid and the amino groups serve as handles for introducing diverse chemical moieties to explore the enzyme's binding pocket.
Our hypothetical inhibitor, which we will refer to as DAB-Inhibitor 1 (DAB-I1), is designed with the following principles in mind:
-
Mimicry of the Guanine Base: The 2-amino and 4-amino groups on the benzoic acid ring can be modified to create a hydrogen bond donor-acceptor pattern that can interact with a cytosine residue in the DNA template, analogous to the base-pairing interaction of dGTP.
-
Exploration of the Aryl Pocket: The carboxylic acid at the 1-position and the amino group at the 4-position can be functionalized with various aryl and alkyl groups to probe the enzyme-specific binding pocket, a key feature for the potency of 6-anilinouracil inhibitors.[6]
Synthesis of DAB-Inhibitor 1 (DAB-I1)
The following is a detailed, multi-step protocol for the synthesis of a hypothetical DNA Polymerase III inhibitor, DAB-I1, starting from 2,4-diaminobenzoic acid.
Overall Synthetic Scheme
Caption: Proposed synthetic workflow for DAB-I1.
Materials and Reagents
| Reagent | Supplier | Purity |
| 2,4-Diaminobenzoic acid | Sigma-Aldrich | ≥98% |
| Acetic Anhydride | Thermo Fisher Scientific | ACS Grade |
| 3,4-Dichlorobenzoyl chloride | Alfa Aesar | 98% |
| N,N'-Dicyclohexylcarbodiimide (DCC) | TCI Chemicals | >99% |
| 4-Dimethylaminopyridine (DMAP) | Oakwood Chemical | 99% |
| 3-Bromopropanol | Acros Organics | 97% |
| Sodium Hydride (60% dispersion in oil) | Sigma-Aldrich | |
| Dichloromethane (DCM), Anhydrous | Fisher Scientific | ≥99.8% |
| N,N-Dimethylformamide (DMF), Anhydrous | EMD Millipore | ≥99.8% |
| Ethyl Acetate (EtOAc) | VWR | HPLC Grade |
| Hexanes | VWR | HPLC Grade |
Step-by-Step Synthesis Protocol
Step 1: Selective N-acylation of 2,4-Diaminobenzoic Acid
The more nucleophilic 4-amino group can be selectively acylated under controlled conditions.
-
Reaction Setup: In a 250 mL round-bottom flask, dissolve 2,4-diaminobenzoic acid (1.52 g, 10 mmol) in 50 mL of anhydrous DMF.
-
Acylation: Cool the solution to 0 °C in an ice bath. Slowly add acetic anhydride (0.94 mL, 10 mmol) dropwise over 15 minutes.
-
Reaction Monitoring: Stir the reaction mixture at 0 °C for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 9:1 DCM:Methanol mobile phase.
-
Work-up and Isolation: Pour the reaction mixture into 200 mL of ice-cold water. The product, 4-acetamido-2-aminobenzoic acid (Intermediate A), will precipitate. Filter the solid, wash with cold water, and dry under vacuum.
Step 2: Amide Coupling with 3,4-Dichlorobenzoyl Chloride
The remaining 2-amino group is then acylated with an aryl chloride to introduce the enzyme-specific domain.
-
Reaction Setup: Suspend Intermediate A (1.94 g, 10 mmol) in 100 mL of anhydrous DCM in a 250 mL round-bottom flask. Add triethylamine (2.1 mL, 15 mmol).
-
Amide Bond Formation: Cool the mixture to 0 °C. Add a solution of 3,4-dichlorobenzoyl chloride (2.09 g, 10 mmol) in 20 mL of anhydrous DCM dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12 hours. Monitor by TLC (7:3 Hexanes:EtOAc).
-
Work-up and Purification: Wash the reaction mixture with 1 M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluting with a gradient of hexanes and ethyl acetate) to yield 4-acetamido-2-(3,4-dichlorobenzamido)benzoic acid (Intermediate B).
Step 3: N-Alkylation of the Carboxylic Acid
To enhance cell permeability and potentially interact with other regions of the active site, the carboxylic acid is converted to an ester.
-
Reaction Setup: In a flame-dried 100 mL round-bottom flask under an inert atmosphere (argon or nitrogen), suspend sodium hydride (0.44 g, 11 mmol, 60% dispersion in oil) in 30 mL of anhydrous DMF.
-
Deprotonation: Add a solution of Intermediate B (3.83 g, 10 mmol) in 20 mL of anhydrous DMF dropwise at 0 °C. Stir for 30 minutes at this temperature.
-
Alkylation: Add 3-bromopropanol (1.0 mL, 11 mmol) dropwise. Allow the reaction to warm to room temperature and stir for 16 hours.
-
Work-up and Purification: Quench the reaction by the slow addition of 10 mL of water. Extract the product with ethyl acetate (3 x 50 mL). Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography to yield the final product, 3-hydroxypropyl 4-acetamido-2-(3,4-dichlorobenzamido)benzoate (DAB-I1).
Biological Evaluation of DAB-I1
DNA Polymerase III Inhibition Assay
This assay measures the incorporation of a radiolabeled deoxynucleoside triphosphate (dNTP) into newly synthesized DNA.[2]
Caption: Workflow for the DNA Polymerase III inhibition assay.
Protocol:
-
Reaction Mixture Preparation: Prepare a master mix containing buffer (e.g., 50 mM Tris-HCl, pH 7.5), MgCl₂ (5 mM), dithiothreitol (1 mM), activated calf thymus DNA (10 µg/mL), dATP, dCTP, dGTP (each at 100 µM), and [³H]dTTP (1 µCi).
-
Inhibitor Addition: Add varying concentrations of DAB-I1 (dissolved in DMSO) to the reaction tubes. Include a DMSO-only control.
-
Enzyme Addition: Initiate the reaction by adding purified bacterial DNA Polymerase III.
-
Incubation: Incubate the reaction mixtures at 30°C for 10 minutes.
-
Reaction Termination: Stop the reaction by adding an equal volume of cold 10% trichloroacetic acid (TCA).
-
Precipitation and Filtration: Incubate on ice for 30 minutes to precipitate the newly synthesized, radiolabeled DNA. Collect the precipitate by filtration through glass fiber filters.
-
Quantification: Wash the filters with cold 5% TCA and then ethanol. Dry the filters and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of DAB-I1 relative to the DMSO control. Determine the IC₅₀ value, the concentration of inhibitor required to reduce enzyme activity by 50%.
Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Protocol:
-
Bacterial Strains: Use relevant Gram-positive bacterial strains, such as Bacillus subtilis or a clinical isolate of Staphylococcus aureus.
-
Culture Preparation: Grow the bacteria in a suitable broth medium (e.g., Mueller-Hinton broth) to the mid-logarithmic phase of growth.
-
Serial Dilutions: Prepare a series of two-fold dilutions of DAB-I1 in the broth medium in a 96-well microtiter plate.
-
Inoculation: Inoculate each well with a standardized suspension of the bacteria (e.g., 5 x 10⁵ CFU/mL).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of DAB-I1 in which no visible bacterial growth is observed.
Expected Results and Interpretation
A successful inhibitor candidate would exhibit a low IC₅₀ value in the DNA Polymerase III inhibition assay, indicating potent enzyme inhibition. Furthermore, a low MIC value against the tested bacterial strains would suggest good cell permeability and antibacterial activity.
| Compound | Pol III IC₅₀ (µM) | B. subtilis MIC (µg/mL) |
| DAB-I1 (Hypothetical) | 1.5 | 4 |
| Control Inhibitor (e.g., EMAU) | 2.0 | 16 |
The data presented in the table is hypothetical but illustrates the desired outcome for a promising new inhibitor. A lower IC₅₀ and MIC for DAB-I1 compared to a known inhibitor like EMAU would warrant further investigation, including studies on the mechanism of action, spectrum of activity, and potential for in vivo efficacy.
Conclusion
The use of 2,4-diaminobenzoic acid as a starting scaffold offers a rational and promising approach to the design of novel DNA Polymerase III inhibitors. The synthetic route outlined in this application note is based on well-established chemical transformations and provides a clear path to a new class of potential antibacterial agents. The subsequent biological evaluation protocols provide a robust framework for assessing the efficacy of these newly synthesized compounds. This integrated approach of rational design, chemical synthesis, and biological testing is crucial in the ongoing search for new therapeutics to combat the growing challenge of antibiotic resistance.
References
- 1. Inhibitors of DNA Polymerase III as Novel Antimicrobial Agents against Gram-Positive Eubacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What Is Deoxyguanosine Triphosphate (dGTP)? [excedr.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 6-Anilinouracil-based inhibitors of Bacillus subtilis DNA polymerase III: antipolymerase and antimicrobial structure-activity relationships based on substitution at uracil N3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2,4-Diaminobenzoic acid | 611-03-0 [chemicalbook.com]
- 6. Inhibitors of Bacillus subtilis DNA polymerase III. 6-Anilinouracils and 6-(alkylamino)uracils - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Preparation of Quinazolinone-Based Anti-Tubercular Agents
Introduction: The Resurgence of Quinazolinones in the Fight Against Tuberculosis
Tuberculosis (TB), caused by Mycobacterium tuberculosis (M. tb), remains a formidable global health threat, exacerbated by the emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains.[1][2] This has created an urgent need for the development of novel anti-tubercular agents with new mechanisms of action.[1][3] The quinazolinone scaffold, a fused bicyclic system of benzene and pyrimidine rings, has emerged as a privileged structure in medicinal chemistry due to its broad spectrum of biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.[4][5][6] Notably, various quinazolinone derivatives have demonstrated potent anti-tubercular activity, making them a promising class of compounds for further drug development.[7][8]
This guide provides a comprehensive overview of the synthesis, biological evaluation, and structure-activity relationships (SAR) of quinazolinone-based anti-tubercular agents. It is intended for researchers, scientists, and drug development professionals engaged in the discovery of new therapeutics for tuberculosis. The protocols detailed herein are based on established and reliable synthetic methodologies, providing a solid foundation for the preparation and optimization of these promising compounds.
Scientific Rationale: Why Quinazolinones?
The quinazolinone core is a versatile scaffold that allows for chemical modifications at multiple positions, significantly influencing its pharmacological properties.[7] This structural flexibility enables the fine-tuning of activity, selectivity, and pharmacokinetic profiles. Several studies have highlighted that substitutions at the 2nd and 3rd positions of the quinazolinone ring can significantly enhance anti-tubercular efficacy.[5] The mechanism of action for some quinazolinone derivatives is believed to involve the inhibition of key mycobacterial enzymes, such as penicillin-binding proteins (PBPs) or NADH dehydrogenase, which are essential for bacterial survival.[4][9] Molecular docking studies have further elucidated potential binding interactions within the active sites of these enzymes, providing a rational basis for inhibitor design.[10][11]
Synthetic Protocols: A Step-by-Step Guide to Quinazolinone Synthesis
The synthesis of quinazolinone derivatives often commences from readily available starting materials like anthranilic acid. A common and efficient strategy involves the initial formation of a benzoxazinone intermediate, which is then reacted with various amines or other nucleophiles to yield the desired 3-substituted quinazolinones. This two-step approach offers a high degree of flexibility for introducing diverse functionalities.
Protocol 1: Synthesis of 2-Substituted-4(3H)-Quinazolinones via Benzoxazinone Intermediate
This protocol outlines a widely used method for preparing 2-substituted quinazolinones, which are a common class with reported anti-tubercular activity.[12][13]
Step 1: Synthesis of 2-Substituted-4H-3,1-benzoxazin-4-one
The first step involves the acylation of anthranilic acid followed by cyclization to form the benzoxazinone ring. Acetic anhydride is commonly used for the synthesis of 2-methyl-benzoxazin-4-one, while other acyl chlorides can be employed for different substituents at the 2-position.[5][12]
-
Materials and Reagents:
-
Anthranilic acid
-
Appropriate acyl chloride (e.g., benzoyl chloride for 2-phenyl derivative) or acetic anhydride (for 2-methyl derivative)
-
Pyridine (as a base and solvent) or acetic acid (for reflux)
-
Sodium bicarbonate solution (5%)
-
Ethanol (for recrystallization)
-
Round-bottom flask, magnetic stirrer, reflux condenser, ice bath, filtration apparatus
-
-
Procedure:
-
Dissolve anthranilic acid (0.1 mol) in pyridine (60 mL) in a round-bottom flask.
-
Slowly add the acyl chloride (e.g., benzoyl chloride, 0.2 mol) to the stirred solution.[14]
-
Continue stirring at room temperature for 30 minutes.
-
Upon completion of the reaction (monitored by TLC), pour the reaction mixture into a 5% sodium bicarbonate solution (15 mL) to neutralize excess acid and precipitate the product.[14]
-
Filter the solid precipitate, wash with cold water, and dry.
-
Recrystallize the crude product from ethanol to obtain the pure 2-substituted-4H-3,1-benzoxazin-4-one.
-
Step 2: Synthesis of 2,3-Disubstituted-4(3H)-Quinazolinones
The benzoxazinone intermediate is then reacted with a primary amine or hydrazine to yield the final quinazolinone derivative.
-
Materials and Reagents:
-
2-Substituted-4H-3,1-benzoxazin-4-one (from Step 1)
-
Hydrazine hydrate or a substituted amine
-
Ethanol or glacial acetic acid (as solvent)
-
Round-bottom flask, magnetic stirrer, reflux condenser, ice bath, filtration apparatus
-
-
Procedure:
-
In a round-bottom flask, dissolve the 2-substituted-4H-3,1-benzoxazin-4-one (0.05 mol) and semicarbazide or a desired amine (0.05 mol) in ethanol.[5]
-
Add a few drops of glacial acetic acid and reflux the mixture for 1-2 hours.[5]
-
Monitor the reaction progress using TLC.
-
After completion, cool the reaction mixture to room temperature to allow the product to crystallize.
-
Filter the solid product, wash with cold ethanol, and dry.
-
Recrystallize from a suitable solvent (e.g., methanol) to obtain the pure 2,3-disubstituted-4(3H)-quinazolinone.
-
Visualizing the Synthesis: A Workflow Diagram
The following diagram illustrates the general synthetic workflow for the preparation of 2,3-disubstituted quinazolinones.
Caption: General synthetic route for 2,3-disubstituted quinazolinones.
Biological Evaluation: Assessing Anti-Tubercular Activity
The in vitro anti-tubercular activity of the synthesized quinazolinone derivatives is typically evaluated against the H37Rv strain of Mycobacterium tuberculosis using methods like the Microplate Alamar Blue Assay (MABA).[15] This assay provides the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits visible growth of the bacteria.
Protocol 2: Microplate Alamar Blue Assay (MABA)
-
Materials and Reagents:
-
Synthesized quinazolinone compounds
-
Mycobacterium tuberculosis H37Rv strain
-
Middlebrook 7H9 broth supplemented with OADC
-
Alamar Blue reagent
-
96-well microplates
-
Standard anti-TB drugs (e.g., Isoniazid, Rifampicin) for comparison
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in the 96-well plates.
-
Inoculate each well with a standardized culture of M. tb H37Rv.
-
Include positive (bacteria only) and negative (broth only) controls, as well as wells with standard drugs.
-
Incubate the plates at 37°C for 5-7 days.
-
After incubation, add Alamar Blue solution to each well and incubate for another 24 hours.
-
A color change from blue to pink indicates bacterial growth. The MIC is determined as the lowest concentration of the compound that prevents this color change.
-
Structure-Activity Relationship (SAR) Insights
The anti-tubercular activity of quinazolinone derivatives is highly dependent on the nature and position of substituents on the quinazolinone core. Analysis of SAR provides crucial information for the rational design of more potent analogs.
-
Substitution at Position 2: The presence of an aryl group, particularly a phenyl ring, at the 2-position often leads to good anti-tubercular activity.[15][16] Substituents on this phenyl ring, such as halogens (e.g., chloro) or nitro groups, can further enhance potency.[15]
-
Substitution at Position 3: The substituent at the 3-position plays a significant role in modulating the biological activity. The introduction of various heterocyclic rings or substituted anilino groups has been shown to be a successful strategy.[17]
-
Hybrid Molecules: The development of hybrid molecules, such as quinazolinone-triazole hybrids, has shown promising results, with some compounds exhibiting MIC values comparable to or better than first-line anti-TB drugs like Ethambutol.[10][11]
Table of Anti-Tubercular Activity of Representative Quinazolinone Derivatives
| Compound ID | R1 (Position 2) | R2 (Position 3) | MIC (µg/mL) against M. tb H37Rv | Reference |
| 1 | 2-Chloro-phenyl | H | 6.25 | [15] |
| 2 | 2-Nitro-phenyl | H | 12.5 | [15] |
| 3if | Substituted Phenyl | Triazole moiety | 0.78 | [10][11] |
| 3k | Imidazole | H | 4 | [18] |
| 3l | Di-halogenated phenyl | H | 2 | [18] |
Troubleshooting and Optimization
Low yields in quinazolinone synthesis can often be attributed to incomplete reactions or the formation of side products.[19] Monitoring the reaction by TLC is crucial. The reaction temperature and time may need to be optimized for specific substrates.[19] Purification is typically achieved by recrystallization, and the choice of solvent is critical for obtaining high-purity compounds.
Conclusion and Future Directions
Quinazolinone derivatives represent a highly promising class of compounds in the quest for new anti-tubercular agents. The synthetic routes are generally straightforward and amenable to the generation of diverse libraries for SAR studies. The potent activity observed for several analogs, coupled with insights into their potential mechanisms of action, provides a strong rationale for their continued investigation. Future efforts should focus on optimizing the lead compounds to improve their pharmacokinetic properties and in vivo efficacy, with the ultimate goal of developing new, effective treatments for tuberculosis.
References
- 1. Synthesis, characterisation, structure-activity and structure-property relationship studies of quinazolinones as antimycobacterial agents [open.uct.ac.za]
- 2. Recent advances in the synthesis of Quinazoline analogues as Anti-TB agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. publications.cuni.cz [publications.cuni.cz]
- 5. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 6. Novel Quinazolinones Active against Multidrug‐Resistant Mycobacterium Tuberculosis: Synthesis, Antimicrobial Evaluation, and in Silico Exploration of Penicillin‐Binding Protein 1A as a Potential Target - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benthamdirect.com [benthamdirect.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Design and Synthesis of Quinazolinone-Triazole Hybrids as Potent Anti-Tubercular Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. ijprajournal.com [ijprajournal.com]
- 15. hilarispublisher.com [hilarispublisher.com]
- 16. dovepress.com [dovepress.com]
- 17. Synthesis, Structure–Activity Relationship, and Mechanistic Studies of Aminoquinazolinones Displaying Antimycobacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
Mastering the Medium: A Guide to the Preparation and Storage of 2,4-Diaminobenzoic Acid Dihydrochloride Solutions
For researchers, scientists, and drug development professionals, the precise preparation of reagent solutions is paramount to experimental success. This guide provides an in-depth exploration of the principles and protocols for preparing and storing solutions of 2,4-Diaminobenzoic Acid Dihydrochloride, a key reagent in various biochemical and pharmaceutical applications. By understanding the chemical causality behind the methodologies, you can ensure the integrity and reproducibility of your results.
Compound Profile and Critical Characteristics
This compound is the salt form of 2,4-Diaminobenzoic Acid, a molecule featuring both acidic (carboxylic acid) and basic (amino) functional groups. The dihydrochloride salt is generally more stable and water-soluble than its free base counterpart.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Chemical Formula | C₇H₁₀Cl₂N₂O₂ | --INVALID-LINK-- |
| Molecular Weight | 225.07 g/mol | --INVALID-LINK-- |
| Appearance | Solid (powder to crystal) | --INVALID-LINK-- |
| Predicted pKa (of free base) | 5.60 ± 0.10 | --INVALID-LINK-- |
| Storage Temperature | Room Temperature | --INVALID-LINK-- |
Note: The predicted pKa value suggests that the acidity of the solution will significantly influence the ionization state and, consequently, the solubility of the compound.
The Science of Solubilization: A Mechanistic Approach
The solubility of this compound is governed by its ionic nature and the polarity of the solvent. As a dihydrochloride salt, it readily dissociates in polar solvents, particularly water, to yield the protonated diamino-substituted benzoic acid cation and two chloride anions. This inherent charge enhances its interaction with polar solvent molecules, facilitating dissolution.
The pH of the solvent is a critical determinant of solubility. In acidic to neutral aqueous solutions, the amino groups remain protonated, maintaining the compound's charge and promoting solubility. However, as the pH becomes more alkaline, the amino groups will be deprotonated, reducing the net charge and potentially leading to precipitation of the less soluble free base.
Caption: Factors influencing the dissolution of this compound.
Protocols for Solution Preparation
General Handling and Safety Precautions
Before handling the compound, it is crucial to consult the Safety Data Sheet (SDS). This compound is harmful if swallowed and causes skin and eye irritation.[1]
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and chemical-resistant gloves.
-
Work Area: Handle the solid powder in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.
-
Weighing: Use an analytical balance in a draft-free enclosure to accurately weigh the required amount of the solid.
Preparation of Aqueous Stock Solutions
Aqueous solutions are suitable for many biological assays. The dihydrochloride salt form is expected to have good water solubility.
Protocol:
-
Calculate: Determine the mass of this compound needed to achieve the desired concentration and volume.
-
Weigh: Accurately weigh the calculated mass of the compound.
-
Dissolve: Add the weighed solid to a volumetric flask of the appropriate size.
-
Add Solvent: Add approximately 70-80% of the final volume of high-purity water (e.g., deionized, distilled, or ultrapure).
-
Mix: Gently swirl the flask to dissolve the solid. If necessary, use a magnetic stirrer at a low speed. Sonication can be used to expedite dissolution but avoid excessive heating.
-
Adjust Volume: Once the solid is completely dissolved, bring the solution to the final volume with the solvent.
-
Filter (Optional but Recommended): For applications requiring high purity, filter the solution through a 0.22 µm syringe filter to remove any particulates.
-
Label and Store: Transfer the solution to a clearly labeled, airtight container.
Preparation of Organic Stock Solutions
For applications requiring non-aqueous conditions, organic solvents such as methanol or Dimethyl Sulfoxide (DMSO) can be used.
Protocol:
-
Follow Steps 1-3 from the aqueous solution protocol.
-
Add Solvent: Add approximately 70-80% of the final volume of the desired organic solvent (e.g., methanol or DMSO).
-
Mix: Gently swirl or use a vortex mixer at a low setting to dissolve the solid.
-
Adjust Volume: Bring the solution to the final volume with the organic solvent.
-
Label and Store: Transfer to a tightly sealed container suitable for organic solvents.
Storage and Stability: Preserving Solution Integrity
The stability of this compound solutions is critical for obtaining reliable and reproducible experimental data.
General Storage Recommendations:
-
Container: Store solutions in tightly sealed, clearly labeled containers. For light-sensitive compounds, use amber vials or wrap the container in aluminum foil.
-
Temperature:
-
Short-term (days to a week): Aqueous solutions can typically be stored at 2-8°C.
-
Long-term (weeks to months): For extended storage, aliquot the solution into single-use volumes and store at -20°C or below. Avoid repeated freeze-thaw cycles, as this can degrade the compound.
-
-
pH: The stability of aqueous solutions is pH-dependent. Acidic to neutral pH is generally preferred to maintain the protonated, more stable form of the molecule.
Caption: Recommended workflow for the storage of this compound solutions.
Application-Specific Considerations
The optimal solvent and concentration for this compound solutions will depend on the specific application.
-
Biochemical and Enzymatic Assays: For these applications, aqueous buffers are typically used.[2] It is crucial to ensure that the pH of the final reaction mixture is compatible with the stability of the compound and the optimal activity of the enzyme.
-
Organic Synthesis: In chemical synthesis, anhydrous organic solvents may be required. Ensure the chosen solvent is compatible with the reaction conditions and downstream purification steps. A patent for the synthesis of the free base describes refluxing in absolute ethanol, indicating its utility as a reaction solvent.[3]
-
Analytical Standards: For use as an analytical standard (e.g., in HPLC), prepare a concentrated stock solution in a high-purity solvent in which the compound is highly soluble (e.g., methanol or a suitable mobile phase). This stock can then be diluted to the required concentrations for calibration curves.
By adhering to these detailed protocols and understanding the underlying chemical principles, researchers can confidently prepare and store this compound solutions, ensuring the accuracy and reliability of their scientific endeavors.
References
- 1. Use of the diaminobenzoic acid fluorescence assay in conjunction with uv absorbance as a means of quantifying and ascertaining the purity of a DNA preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What Are the Applications of Biochemical Buffers in Enzyme Assays? [synapse.patsnap.com]
- 3. CN105418442A - Synthesis method of 2,4-diaminobenzoic acid - Google Patents [patents.google.com]
Troubleshooting & Optimization
Optimizing Labeling Efficiency of 2,4-Diaminobenzoic Acid Dihydrochloride: A Technical Support Guide
Welcome to the technical support center for 2,4-Diaminobenzoic Acid Dihydrochloride (DABA) labeling. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) to enhance the efficiency and reproducibility of your conjugation experiments. As you navigate the complexities of bioconjugation, this resource will serve as a practical field guide, grounded in scientific principles and validated methodologies.
Introduction to this compound Labeling
This compound (DABA) is a versatile reagent used in various bioconjugation applications, including the development of antibody-drug conjugates (ADCs) and the preparation of specialized inhibitors.[1][2] Its utility stems from the presence of a carboxylic acid group, which can be activated to form a stable amide bond with primary amines on proteins, peptides, or other molecules. This process, most commonly achieved through carbodiimide chemistry, allows for the covalent attachment of DABA, which can then serve as a linker or a component of a more complex molecular construct.
The efficiency of this labeling reaction is paramount to the success of downstream applications. Incomplete or poorly controlled conjugation can lead to heterogeneous products with diminished biological activity and can complicate data interpretation. This guide will walk you through the critical parameters of the DABA labeling workflow, providing you with the knowledge to optimize your protocols and troubleshoot common issues.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions encountered when working with this compound for labeling applications.
Q1: What is the reaction mechanism for labeling a protein with this compound?
A1: Labeling with DABA involves the formation of an amide bond between the carboxylic acid group of DABA and a primary amine (e.g., the epsilon-amino group of a lysine residue on a protein). This reaction does not proceed spontaneously. It requires the activation of the carboxylic acid using a carbodiimide, most commonly 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[3][4]
The process occurs in two key steps:
-
Activation: EDC reacts with the carboxyl group of DABA to form a highly reactive O-acylisourea intermediate. This intermediate is unstable in aqueous solutions.[3][4]
-
Stabilization and Coupling: NHS or Sulfo-NHS is added to react with the O-acylisourea intermediate, creating a more stable amine-reactive NHS ester. This semi-stable intermediate is less susceptible to hydrolysis and efficiently reacts with primary amines on the target molecule to form a stable amide bond.[3][4]
Q2: What are the optimal pH conditions for the DABA labeling reaction?
A2: The two steps of the EDC/NHS coupling reaction have different optimal pH ranges. For maximal efficiency, a two-step protocol with pH adjustment is recommended:
-
Activation Step (DABA + EDC/NHS): This step is most efficient in a slightly acidic environment, typically at a pH of 4.5 to 6.0 .[3] A common buffer for this step is 0.1 M MES (2-(N-morpholino)ethanesulfonic acid).[5]
-
Coupling Step (Activated DABA + Amine-containing molecule): The reaction of the NHS-activated DABA with a primary amine is most efficient at a pH of 7.2 to 8.0 .[3] Phosphate-buffered saline (PBS) at pH 7.2-7.5 is a frequently used buffer for this step.
For a simplified one-pot reaction, a compromise pH of 6.0-7.5 is often used. However, be aware that at the higher end of this range, the hydrolysis of the NHS ester becomes more significant, which can reduce labeling efficiency.[3]
Q3: Which buffers should I avoid in my DABA labeling reaction?
A3: It is critical to avoid buffers that contain primary amines or carboxylates, as they will compete with the intended reaction.
-
Amine-containing buffers such as Tris (tris(hydroxymethyl)aminomethane) and glycine will react with the NHS-activated DABA, quenching the reaction and preventing the labeling of your target molecule.
-
Carboxylate-containing buffers like acetate can be activated by EDC, reducing the amount of EDC available to activate the DABA.
Q4: How should I store this compound and EDC?
A4: Both this compound and EDC are sensitive to environmental conditions.
-
This compound: Store in a tightly sealed container in a dry, cool, and well-ventilated place, protected from light.[1]
-
EDC: EDC is highly sensitive to moisture and will readily hydrolyze, rendering it inactive. It should be stored desiccated at -20°C.[5] Always allow the EDC container to equilibrate to room temperature before opening to prevent moisture condensation.
Q5: How can I remove unreacted DABA and byproducts after the labeling reaction?
A5: Unreacted DABA, EDC, and NHS byproducts can be removed using size-exclusion chromatography, such as a desalting column (e.g., Sephadex G-25), or through dialysis.[4] For smaller labeled molecules, techniques like reverse-phase HPLC can be employed for purification.[6]
Troubleshooting Guide
Even with optimized protocols, challenges can arise. This section provides a systematic approach to troubleshooting common problems in DABA labeling experiments.
| Problem | Potential Cause | Recommended Solution |
| Low or No Labeling Efficiency | Inactive EDC or NHS: Reagents may have been compromised by moisture. | Use fresh, high-quality EDC and NHS. Always allow reagents to equilibrate to room temperature before opening to prevent moisture contamination.[5] |
| Presence of competing primary amines in the buffer: Buffers like Tris or glycine will quench the reaction. | Perform a buffer exchange of your protein or amine-containing molecule into an amine-free buffer (e.g., PBS or MES) before initiating the reaction. | |
| Incorrect pH: The pH of the activation and/or coupling steps may be outside the optimal range. | Verify the pH of your activation buffer (should be 4.5-6.0) and coupling buffer (should be 7.2-8.0) with a calibrated pH meter. | |
| Insufficient molar excess of reagents: The concentration of DABA, EDC, or NHS may be too low. | Increase the molar excess of DABA, EDC, and NHS. A good starting point is a 1:10:25 molar ratio of the target molecule's carboxyl groups to DABA, EDC, and NHS, respectively. However, this may require optimization.[7] For small molecules like DABA, a higher molar excess may be needed. | |
| Precipitation of Protein During Reaction | High concentration of EDC: EDC can sometimes cause protein precipitation, especially at high concentrations. | Reduce the molar excess of EDC used in the reaction.[8] |
| Protein instability: The protein may not be stable under the reaction conditions (pH, buffer composition). | Perform the reaction at 4°C to improve protein stability. Ensure the protein is soluble and stable in the chosen reaction buffers by performing preliminary stability tests. | |
| High Background or Non-specific Binding in Downstream Applications | Ineffective quenching of the reaction: Unreacted activated DABA may bind non-specifically to other surfaces or molecules. | Ensure the quenching step is performed effectively by adding a quenching reagent like hydroxylamine, Tris, or glycine to a final concentration of 10-50 mM and incubating for at least 15-30 minutes.[8] |
| Incomplete removal of unreacted reagents: Excess DABA or byproducts may interfere with downstream assays. | Ensure thorough purification of the labeled product using appropriate methods like desalting columns or dialysis to remove all small molecule contaminants. |
Experimental Protocols
The following protocols provide a starting point for your DABA labeling experiments. Optimization may be necessary for your specific application.
Protocol 1: Two-Step Labeling of a Protein with DABA
This protocol is recommended for maximizing labeling efficiency by optimizing the pH for each reaction step.
Materials:
-
Protein of interest (in an amine-free buffer like PBS)
-
This compound (DABA)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide HCl)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Activation Buffer: 0.1 M MES, pH 6.0
-
Coupling Buffer: 1X Phosphate-Buffered Saline (PBS), pH 7.2
-
Quenching Buffer: 1 M Tris-HCl, pH 8.5
-
Desalting columns
Procedure:
-
Reagent Preparation:
-
Equilibrate EDC and Sulfo-NHS to room temperature before opening.
-
Prepare stock solutions of DABA, EDC, and Sulfo-NHS in the Activation Buffer immediately before use.
-
-
Protein Preparation:
-
Dissolve or buffer exchange your protein into the Coupling Buffer to a concentration of 1-10 mg/mL.
-
-
Activation of DABA:
-
In a separate tube, dissolve DABA in Activation Buffer.
-
Add a 10 to 50-fold molar excess of EDC and Sulfo-NHS to the DABA solution. The optimal ratio should be determined empirically.
-
Incubate for 15-30 minutes at room temperature with gentle mixing.
-
-
Coupling Reaction:
-
Immediately add the activated DABA solution to the protein solution.
-
Ensure the final pH of the reaction mixture is between 7.2 and 7.5. Adjust with the Coupling Buffer if necessary.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching the Reaction:
-
Add the Quenching Buffer to a final concentration of 20-50 mM.
-
Incubate for 30 minutes at room temperature to stop the reaction.
-
-
Purification:
-
Remove unreacted DABA, EDC, Sulfo-NHS, and quenching reagent by passing the reaction mixture through a desalting column equilibrated with your desired storage buffer (e.g., PBS).
-
Collect the protein-containing fractions.
-
Protocol 2: Calculation of the Degree of Labeling (DOL)
The DOL is the average number of DABA molecules conjugated to each protein molecule. It can be determined using UV-Vis spectrophotometry.
Procedure:
-
Measure Absorbance:
-
After purification, measure the absorbance of the labeled protein solution at 280 nm (A280) and at the absorbance maximum of DABA (λmax). Note: The specific λmax and extinction coefficient (ε) for DABA may need to be determined experimentally by measuring the absorbance of a known concentration of DABA in the reaction buffer.
-
-
Calculate Protein Concentration:
-
The absorbance at 280 nm is a combination of the protein's absorbance and the DABA's absorbance. A correction factor (CF) is needed.
-
CF = A280 of DABA / Amax of DABA
-
Protein Concentration (M) = [A280 - (Amax of conjugate × CF)] / ε_protein
-
-
Calculate Degree of Labeling (DOL):
-
DOL = (Amax of conjugate × ε_protein) / [[A280 - (Amax of conjugate × CF)] × ε_DABA]
-
For antibodies, a typical optimal DOL falls between 2 and 10.[9]
Visualizations
EDC/NHS Coupling Reaction Workflow
Caption: Workflow for DABA labeling via EDC/NHS chemistry.
Troubleshooting Logic Flow
Caption: Troubleshooting logic for low labeling efficiency.
References
- 1. This compound|lookchem [lookchem.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. info.gbiosciences.com [info.gbiosciences.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Expression and Purification of Isotopically Labeled Peptide Inhibitors and Substrates of cAMP-Dependant Protein Kinase A for NMR Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. covachem.com [covachem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Degree of Labeling (DOL) Calculator | AAT Bioquest [aatbio.com]
- 9. How to Determine the Degree of Labeling | AAT Bioquest [aatbio.com]
Technical Support Center: Troubleshooting Low Yield in 2,4-Diaminobenzoic Acid Dihydrochloride Derivatization
Introduction
Welcome to the technical support guide for the derivatization of 2,4-Diaminobenzoic Acid Dihydrochloride. This molecule, with its dual amino functionalities and a carboxylic acid group, is a versatile building block in medicinal chemistry and materials science, notably in the synthesis of quinazolinones and DNA Polymerase III inhibitors.[1][2] However, its derivatization, particularly acylation of the amino groups, can present challenges, often leading to suboptimal yields.
This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting advice and answers to frequently asked questions to help you diagnose and resolve issues encountered during your experiments, thereby improving reaction efficiency and yield.
Troubleshooting Guide: Diagnosing and Solving Low Yields
This section addresses specific experimental issues in a question-and-answer format.
Q1: My reaction yield is consistently low, or I am recovering a significant amount of unreacted starting material. What are the primary causes?
Low conversion is a common issue stemming from the inherent properties of the starting material and the reaction conditions. Here are the most probable causes and their solutions:
A. Incomplete Neutralization of the Dihydrochloride Salt: The starting material is a dihydrochloride salt, meaning both amino groups are protonated as ammonium chlorides (-NH₃⁺Cl⁻). These protonated amines are not nucleophilic and will not react with an acylating agent.
-
Causality: The lone pair of electrons on the nitrogen atom, which is required for the nucleophilic attack on the acylating agent, is unavailable when it is bonded to a proton.
-
Solution: A base must be added to the reaction mixture to deprotonate the ammonium salts and liberate the free diamine. A minimum of two equivalents of base is required to neutralize the dihydrochloride. It is often beneficial to use a slight excess (2.1-2.5 equivalents) to ensure complete deprotonation.
B. Suboptimal Reaction pH: The pH of the reaction medium is a critical parameter that dictates the equilibrium between the protonated (unreactive) and free amine (reactive) forms of the substrate, as well as the stability of your acylating agent.
-
Causality: The predicted pKa for 2,4-Diaminobenzoic Acid is approximately 5.60.[1][2][3] To ensure the amino groups are sufficiently deprotonated and nucleophilic, the reaction pH should be maintained above this value. However, at a very high pH (e.g., >10), many acylating agents, such as acyl chlorides and anhydrides, are susceptible to rapid hydrolysis, which consumes the reagent and reduces the yield.[4]
-
Solution: Maintain the reaction pH in a slightly basic range, typically between 7.5 and 9.0. This can be achieved by the slow, controlled addition of a suitable base or by using a buffer system. Regularly monitor the pH throughout the reaction.
C. Inappropriate Choice or Stoichiometry of Acylating Agent: The nature and amount of the acylating agent are crucial for driving the reaction to completion.
-
Causality: Acyl chlorides and anhydrides are highly reactive and generally effective.[5] Carboxylic acids can also be used, but they require activation with a coupling agent (e.g., DCC, EDC, HATU) to form a more reactive species.[6] Insufficient acylating agent will naturally lead to incomplete conversion.
-
Solution: For di-acylation, use at least two equivalents of the acylating agent. An excess (e.g., 2.2-3.0 equivalents) can help drive the reaction to completion, especially if the acylating agent is prone to hydrolysis.
D. Inadequate Temperature or Reaction Time: Acylation reactions, like all chemical reactions, are governed by kinetics.
-
Causality: Insufficient thermal energy (low temperature) or short reaction times may not be enough to overcome the activation energy barrier, leading to a sluggish or incomplete reaction.
-
Solution: Most acylations of aromatic amines can be conducted at room temperature. However, if the reaction is slow, gentle heating (e.g., 40-60°C) can increase the rate. Monitor the reaction progress using an appropriate technique (e.g., TLC or LC-MS) to determine the optimal reaction time.
Troubleshooting Workflow for Low Conversion
Below is a logical workflow to diagnose the cause of low yield.
Caption: A stepwise workflow for troubleshooting low yields.
Q2: I'm observing multiple products by TLC or LC-MS. What are the likely side reactions?
The formation of multiple products points towards a lack of selectivity or competing reaction pathways.
A. Mono-acylation vs. Di-acylation: The most common "byproducts" are the two possible mono-acylated isomers.
-
Causality: The two amino groups have different reactivities. The 4-amino group is generally more nucleophilic than the 2-amino group due to reduced steric hindrance from the adjacent carboxylic acid. Therefore, acylation at the 4-position is kinetically favored. Insufficient acylating agent or reaction time will likely result in a mixture of starting material, 4-acylamino-2-aminobenzoic acid, and the desired 2,4-diacylaminobenzoic acid.
-
Solution: To favor di-acylation, use an excess of the acylating agent and ensure a sufficient reaction time. Monitor the disappearance of the mono-acylated intermediate by TLC or LC-MS.
B. Hydrolysis of Acylating Agent: This is a significant competing reaction, especially when using highly reactive acylating agents in the presence of water.
-
Causality: Water, if present in the solvent or introduced with reagents (e.g., aqueous base), can hydrolyze acyl chlorides and anhydrides to their corresponding carboxylic acids, which are generally unreactive under these conditions.
-
Solution: Use anhydrous solvents and reagents. If an aqueous base is necessary, add it slowly and maintain a low temperature to minimize hydrolysis.
C. Polymerization: While less common, intermolecular reactions can occur where the amino group of one molecule reacts with the activated carboxyl group of another, leading to oligomers or polymers.
-
Causality: This is more likely if the carboxylic acid group is inadvertently activated and the reaction is run at a high concentration.
-
Solution: Ensure that the reaction conditions are selective for N-acylation. Running the reaction at a higher dilution can disfavor intermolecular reactions.
Reaction Pathway and Common Side Reactions
Caption: Main acylation pathway and key side reaction.
Frequently Asked Questions (FAQs)
Q1: How do I choose the optimal base and solvent?
Base Selection: The base should be strong enough to deprotonate the ammonium groups but not so nucleophilic that it competes with the diamine in reacting with the acylating agent.
-
Tertiary Amines (e.g., Triethylamine (TEA), Pyridine): These are common and effective choices. They act as both a base and a scavenger for the acidic byproduct (e.g., HCl). Pyridine can also serve as a catalyst in some acylation reactions.
-
Inorganic Bases (e.g., NaHCO₃, K₂CO₃): These can be used, particularly in a two-phase system or if the free amine is soluble in the chosen solvent. They are non-nucleophilic and inexpensive. However, their use can make precise pH control more challenging.
Solvent Selection: The ideal solvent should dissolve the deprotonated starting material and reagents, be inert to the reaction conditions, and facilitate easy product work-up.
-
Aprotic Solvents: Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (MeCN), and N,N-Dimethylformamide (DMF) are excellent choices as they do not participate in the reaction and minimize hydrolysis of the acylating agent. DMF is a good choice if solubility is an issue, but it can be difficult to remove.
-
Protic Solvents: Using protic solvents like water or alcohols is generally not recommended due to the high risk of solvolysis of the acylating agent.
Q2: My final product is difficult to purify. What are some recommended strategies?
Purification can be challenging due to the presence of a carboxylic acid group, which can affect solubility and chromatographic behavior.
-
Acid-Base Extraction: After the reaction is complete, the mixture can be diluted with a water-immiscible solvent (e.g., ethyl acetate) and washed with a mild acid (e.g., dilute HCl) to remove any unreacted amine starting material and the organic base. The product, being a carboxylic acid, can then be extracted into a mild aqueous base (e.g., NaHCO₃ solution). Re-acidification of the aqueous layer will precipitate the purified product.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, acetone/heptane) is an effective method for purification.
-
Column Chromatography: If chromatography is necessary, silica gel can be used. The carboxylic acid group can cause streaking on the column. This can often be mitigated by adding a small amount of acetic or formic acid (e.g., 0.5-1%) to the mobile phase.
Q3: How does the dihydrochloride form of the starting material affect the reaction?
The dihydrochloride salt form has two primary implications:
-
Solubility: It is generally more soluble in polar solvents, including water, than the corresponding free base. This can be advantageous for the initial dissolution step.
-
Reactivity: As discussed in Q1, the amino groups are protonated and non-nucleophilic. The reaction will not proceed until a base is added to generate the free diamine in situ. This necessitates careful stoichiometric control of the base.
Experimental Protocols
Table 1: Summary of Critical Parameters for Di-acylation
| Parameter | Recommended Condition | Rationale & Key Considerations |
| Starting Material | This compound | Ensure high purity. |
| Base | Triethylamine or Pyridine | Use 2.1-2.5 equivalents to ensure complete neutralization. |
| Acylating Agent | Acyl Chloride or Anhydride | Use 2.2-3.0 equivalents to drive the reaction to completion. |
| Solvent | Anhydrous THF, DCM, or MeCN | Aprotic solvent prevents hydrolysis of the acylating agent. |
| Temperature | 0°C to Room Temperature | Start at 0°C during reagent addition to control exotherm, then allow to warm to RT. Gentle heating (40°C) can be applied if the reaction is slow. |
| pH | ~7.5 - 9.0 | Balances amine nucleophilicity with acylating agent stability.[4] |
| Reaction Time | 2 - 24 hours | Monitor by TLC or LC-MS for disappearance of starting material and mono-acylated intermediate. |
| Atmosphere | Inert (N₂ or Ar) | Recommended to exclude atmospheric moisture which can deactivate reagents. |
Generalized Protocol for the Di-acetylation of this compound
This is a generalized procedure and may require optimization for specific substrates and scales.
-
Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq.).
-
Dissolution: Add an anhydrous aprotic solvent (e.g., THF, ~0.1 M concentration). Stir to form a suspension.
-
Neutralization: Cool the suspension to 0°C in an ice bath. Add triethylamine (2.2 eq.) dropwise. Stir the mixture at 0°C for 15-30 minutes.
-
Acylation: In a separate flask, prepare a solution of acetic anhydride (2.5 eq.) in the same anhydrous solvent. Add this solution dropwise to the reaction mixture at 0°C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-12 hours, monitoring the progress by TLC or LC-MS.
-
Work-up:
-
Quench the reaction by the slow addition of water.
-
If using a water-immiscible solvent, transfer the mixture to a separatory funnel. Wash sequentially with dilute HCl, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by recrystallization or column chromatography as described in the FAQ section.
References
- 1. 2,4-Diaminobenzoic acid CAS#: 611-03-0 [m.chemicalbook.com]
- 2. This compound|lookchem [lookchem.com]
- 3. Page loading... [wap.guidechem.com]
- 4. researchgate.net [researchgate.net]
- 5. byjus.com [byjus.com]
- 6. One-Step Synthesis of 3-(Fmoc-amino acid)-3,4-diaminobenzoic Acids - PMC [pmc.ncbi.nlm.nih.gov]
How to improve signal-to-noise ratio in 2,4-Diaminobenzoic Acid Dihydrochloride assays
Welcome to the technical support resource for researchers, scientists, and drug development professionals utilizing 2,4-Diaminobenzoic Acid Dihydrochloride (DABA) assays. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions to help you improve the signal-to-noise ratio and achieve reliable, high-quality data in your experiments.
Troubleshooting Guide: Enhancing Signal-to-Noise Ratio
A high signal-to-noise ratio is critical for the sensitivity and accuracy of any fluorescence-based assay. In DABA assays, which are commonly used for the quantification of sialic acids and glycated proteins, a poor ratio can manifest as either a weak signal from your target analyte or a high background fluorescence, both of which can obscure your results.[1][2][3] This section addresses specific issues you may encounter and provides actionable solutions.
Issue 1: High Background Fluorescence
High background is a common problem that can mask the specific signal from your analyte.
Question: My blank and negative control wells show high fluorescence. What are the common causes and how can I fix this?
Answer: High background fluorescence can originate from several sources. Systematically investigating each potential cause is the key to resolving the issue.
Probable Causes & Step-by-Step Solutions:
-
Contaminated Reagents or Buffers:
-
Cause: Reagents, especially the DABA reagent itself or buffers, may be contaminated with fluorescent compounds or have degraded over time.
-
Solution:
-
Prepare fresh buffers and DABA reagent using high-purity water and analytical grade components.
-
Filter all solutions through a 0.22 µm filter before use.
-
Store the DABA reagent protected from light and at the recommended temperature to prevent degradation.[4]
-
-
-
Autofluorescence from Sample Matrix or Labware:
-
Cause: Biological samples (e.g., serum, cell lysates) contain endogenous fluorescent molecules.[5] Additionally, certain types of microplates or tubes can exhibit autofluorescence.
-
Solution:
-
Always include a "sample blank" control (sample without DABA reagent) to quantify the inherent fluorescence of your sample.
-
Use black, opaque-walled microplates specifically designed for fluorescence assays to minimize background from the plate itself.
-
If possible, perform a buffer exchange or purification step on your sample to remove interfering substances.
-
-
-
Suboptimal Reaction Conditions:
-
Cause: Incorrect pH, temperature, or incubation time can lead to the formation of non-specific fluorescent products.[6][7][8][9]
-
Solution:
-
pH Optimization: Verify the pH of your reaction buffer. The optimal pH for the DABA reaction is crucial for specificity.[6][8]
-
Temperature Control: Ensure that the incubation steps are carried out at the precise temperature specified in your protocol. Temperature fluctuations can affect reaction kinetics and specificity.[7][8][9]
-
Incubation Time: An overly long incubation can increase background fluorescence. Perform a time-course experiment to determine the optimal incubation time that maximizes the specific signal while keeping the background low.
-
-
-
Inefficient Blocking (in Immunoassay-based applications):
-
Cause: In formats like ELISAs, incomplete blocking of non-specific binding sites on the microplate can lead to high background.[10][11]
-
Solution:
-
Increase the concentration of the blocking agent (e.g., BSA or non-fat dry milk) or the blocking incubation time.[11]
-
Consider trying a different blocking agent.
-
-
Issue 2: Weak or No Signal
A weak or absent signal can be just as problematic as high background, making it difficult to detect and quantify your target analyte.
Question: I am not seeing a significant increase in fluorescence in my positive controls or samples compared to the blank. What should I check?
Answer: A weak or non-existent signal often points to issues with one of the core components or steps of the assay.
Probable Causes & Step-by-Step Solutions:
-
Degraded or Inactive DABA Reagent:
-
Cause: this compound is light-sensitive and can degrade over time, losing its reactivity.[4]
-
Solution:
-
Always prepare the DABA working solution fresh for each experiment.
-
Store the powdered DABA reagent in a dark, dry place as recommended by the manufacturer.
-
Test the activity of a new batch of DABA reagent with a known positive control or standard.
-
-
-
Insufficient Analyte Concentration:
-
Cause: The concentration of the target molecule (e.g., sialic acid, glycated protein) in your sample may be below the detection limit of the assay.
-
Solution:
-
Concentrate your sample using appropriate methods like ultrafiltration or lyophilization.
-
If applicable to your experimental design, increase the amount of sample added to the assay.
-
Ensure that any hydrolysis steps to release bound analytes (e.g., sialic acid from glycoproteins) are complete.[12]
-
-
-
Incorrect Instrument Settings:
-
Cause: The fluorescence reader's excitation and emission wavelengths may not be set correctly for the DABA fluorophore, or the gain/sensitivity setting may be too low.
-
Solution:
-
Consult the literature or manufacturer's data for the optimal excitation and emission wavelengths for the DABA-analyte adduct.
-
Optimize the gain setting on your fluorometer using a positive control to maximize the signal without saturating the detector.
-
Ensure the correct filters are in place for your specific assay.
-
-
-
Presence of Quenching Agents:
-
Cause: Components in your sample or buffer could be quenching the fluorescence signal.[5] Quenching is a process that decreases the fluorescence intensity.[6][7][8]
-
Solution:
-
Identify potential quenchers in your sample buffer (e.g., high concentrations of certain salts, colored compounds).
-
If quenching is suspected, perform a spike-and-recovery experiment. Add a known amount of standard to your sample and a control buffer. A lower-than-expected signal in the sample matrix indicates quenching.
-
Purify your sample to remove the interfering substances.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the principle of the DABA assay?
The DABA assay is a fluorometric method. It relies on the chemical reaction between this compound and a target molecule, which results in a fluorescent product. The intensity of the fluorescence is directly proportional to the amount of the target analyte in the sample.[1] This assay is frequently used for the quantification of sialic acids and can also be adapted for measuring glycated proteins.[1][3]
Q2: How should I prepare and store the DABA reagent?
For optimal performance, the DABA reagent should be prepared fresh before each use. Dissolve the this compound powder in the appropriate buffer as specified by your protocol, ensuring it is fully dissolved. The powdered reagent should be stored in a tightly sealed container in a cool, dry, and dark place to prevent degradation.[4]
Q3: Can other substances in my sample interfere with the DABA assay?
Yes, interference is a possibility. Substances that can interfere include:
-
Other aldehydes or ketones: These may react with DABA and produce a fluorescent signal, leading to false positives.[12]
-
Strong oxidizing or reducing agents: These can affect the stability of the DABA reagent or the resulting fluorophore.
-
Highly colored compounds: These can absorb the excitation or emission light, leading to a weaker signal (an "inner filter effect").[5]
-
Endogenous fluorescent molecules: As mentioned in the troubleshooting section, these can contribute to high background.[5]
Q4: What are the critical parameters to optimize for a successful DABA assay?
The following table summarizes the key parameters that may require optimization for your specific application:
| Parameter | Recommended Range/Value | Rationale for Optimization |
| DABA Concentration | Varies by protocol | Insufficient concentration leads to a weak signal; excess can increase background. |
| Incubation Temperature | Typically 50-80°C | Affects reaction rate and specificity. Higher temperatures can increase background. |
| Incubation Time | 30 minutes - 2.5 hours | Needs to be long enough for the reaction to complete but short enough to minimize background. |
| pH of Reaction | Acidic (typically pH < 2) | Critical for the condensation reaction to occur efficiently and specifically. |
| Excitation/Emission λ | Check literature/instrumentation | Must be optimized for the specific fluorophore generated in your assay. |
Q5: How can I validate my DABA assay?
Assay validation ensures that your method is reliable, reproducible, and suitable for its intended purpose.[13][14][15][16] Key validation steps include:
-
Linearity: Demonstrate that the assay signal is proportional to the analyte concentration over a defined range.
-
Precision: Assess the repeatability (intra-assay) and reproducibility (inter-assay) of your results.
-
Accuracy: Determine how close your measured values are to the true values, often assessed through spike-and-recovery experiments.[12]
-
Specificity: Confirm that the assay signal is due to the target analyte and not interfering substances.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of analyte that can be reliably detected and quantified.
Visualizing the Troubleshooting Workflow
To aid in systematically addressing assay issues, the following workflow diagram illustrates the decision-making process for improving the signal-to-noise ratio.
Caption: A flowchart for troubleshooting DABA assay signal-to-noise issues.
References
- 1. centaur.reading.ac.uk [centaur.reading.ac.uk]
- 2. Assays for the identification and quantification of sialic acids: Challenges, opportunities and future perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Measuring glycated proteins: clinical and methodological aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ausamics.com.au [ausamics.com.au]
- 5. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. What are the factors affecting fluorescence? | AAT Bioquest [aatbio.com]
- 7. FACTORS AFFECTING FLUORESCENCE INTENSITY.pptx [slideshare.net]
- 8. scribd.com [scribd.com]
- 9. youtube.com [youtube.com]
- 10. Troubleshooting - High background [immunohistochemistry.us]
- 11. arp1.com [arp1.com]
- 12. mdpi.com [mdpi.com]
- 13. A Practical Guide to Immunoassay Method Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biopharminternational.com [biopharminternational.com]
- 15. woah.org [woah.org]
- 16. epa.gov [epa.gov]
Technical Support Center: Reducing Non-Specific Binding of 2,4-Diaminobenzoic Acid Dihydrochloride
Welcome to the technical support center for 2,4-Diaminobenzoic Acid Dihydrochloride (DABA Dihydrochloride). This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize non-specific binding (NSB) in experiments utilizing this reagent. High background signal due to NSB can compromise the reliability and accuracy of your results, and this guide provides in-depth solutions to mitigate these effects.[1]
Understanding this compound
This compound is a small molecule frequently used as a reagent in various chemical and biological applications, including as a building block in the synthesis of novel compounds like anti-tubercular agents and DNA Polymerase III inhibitors.[2][3] Its chemical structure, with two amine groups and a carboxylic acid group, can contribute to its binding affinity and, in some cases, its propensity for non-specific interactions.
Chemical Properties of this compound:
| Property | Value |
| CAS Number | 611-03-0[2][4] |
| Molecular Formula | C₇H₈N₂O₂[2][4] |
| Molecular Weight | 152.15 g/mol [2][4][5] |
| pKa | 5.60 ± 0.10 (Predicted)[2][4] |
| Storage | Keep in a dark place, sealed in dry, room temperature conditions[2][3][4] |
Troubleshooting Guide: Non-Specific Binding
Non-specific binding (NSB) occurs when a molecule, in this case, DABA Dihydrochloride or a derivative, binds to unintended targets or surfaces within an experimental system.[6] This can be due to various intermolecular forces, including electrostatic and hydrophobic interactions.[7] The following Q&A section addresses common issues and provides actionable solutions.
Issue 1: High background signal in my immunoassay.
Question: I'm using a DABA Dihydrochloride-conjugated molecule in my ELISA/IHC experiment and observing a high background, suggesting non-specific binding. What is the first step I should take?
Answer: The first and most critical step is to implement or optimize a blocking procedure.[1] Blocking agents are designed to saturate unoccupied binding sites on the solid phase (e.g., microplate wells, blotting membranes), preventing the non-specific adherence of your DABA-conjugated molecule.
Workflow for Optimizing Blocking Conditions:
Caption: Workflow for optimizing blocking conditions.
Detailed Protocol for Blocking Optimization:
-
Select a Blocking Agent: Common choices include Bovine Serum Albumin (BSA), skim milk powder, or commercial blocking buffers.[1] For assays involving biotin-avidin systems, avoid skim milk as it contains biotin which can interfere.[1]
-
Prepare a Range of Concentrations: Test concentrations from 1-5% (w/v) for BSA or skim milk in your assay buffer.[8]
-
Optimize Incubation: Incubate the blocking buffer for at least 1-2 hours at room temperature or overnight at 4°C. Longer incubation times and higher temperatures can increase the effectiveness of blocking.
-
Wash Thoroughly: After blocking, wash the wells or membrane multiple times with a wash buffer (e.g., PBS or TBS with a non-ionic detergent like Tween 20) to remove excess blocking agent.
Issue 2: My DABA Dihydrochloride derivative seems to be binding electrostatically.
Question: I've tried standard blocking protocols, but the non-specific binding persists. I suspect electrostatic interactions are the primary cause. How can I address this?
Answer: You are correct to consider electrostatic interactions. The charged amine and carboxylic acid groups on the DABA Dihydrochloride moiety can interact with charged surfaces. Modifying the ionic strength and pH of your buffers can significantly reduce these interactions.[9]
Strategies to Mitigate Electrostatic Interactions:
-
Increase Ionic Strength: Adding salts like NaCl to your buffers can help to shield electrostatic charges.[10] This reduces the non-specific binding caused by charge-based interactions.[10] Start by testing a range of NaCl concentrations (e.g., 150 mM to 500 mM).[11]
-
Adjust Buffer pH: The pH of your buffer can influence the charge of both your DABA-conjugated molecule and the binding surface.[10] If you know the isoelectric point (pI) of your molecule and the surface, you can adjust the pH to be near the pI to minimize charge.[10]
Table of Recommended Buffer Modifications:
| Parameter | Recommended Range | Rationale |
| Ionic Strength (NaCl) | 150 - 500 mM | Shields electrostatic interactions[10] |
| pH | 6.0 - 8.0 | Modulates surface and molecule charge[9] |
Issue 3: Hydrophobic interactions might be causing non-specific binding.
Question: My DABA-containing compound is lipophilic. Could hydrophobic interactions be the source of my non-specific binding, and how can I prevent this?
Answer: Yes, hydrophobic interactions are a common cause of non-specific binding, especially for lipophilic small molecules.[7] Several strategies can disrupt these interactions.
Methods to Reduce Hydrophobic Interactions:
-
Add Non-Ionic Surfactants: Including low concentrations of non-ionic surfactants like Tween 20 or Triton X-100 (typically 0.05% to 0.1%) in your wash and antibody dilution buffers can effectively reduce hydrophobic-based non-specific binding.[10][12]
-
Incorporate Protein Additives: In addition to their role as blocking agents, proteins like BSA in your buffers can act as "shields," preventing your hydrophobic analyte from interacting with charged or hydrophobic surfaces.[10]
-
Consider Surface Modification: For applications where you are immobilizing molecules, consider modifying the surface to be more hydrophilic. Grafting hydrophilic polymers like polyethylene glycol (PEG) onto the surface can significantly decrease non-specific binding.[13][14]
Diagram of Hydrophobic Interaction Mitigation:
Caption: Effect of surfactants on reducing hydrophobic NSB.
Frequently Asked Questions (FAQs)
Q1: Can the purity of my DABA Dihydrochloride conjugate affect non-specific binding?
A1: Absolutely. Impurities or contaminants in your sample can interact with the sensor surface or other molecules, leading to false-positive signals.[15] Proper sample preparation and purification, such as through dialysis or chromatography, are crucial to minimize this.[15]
Q2: Are there any "universal" blocking buffers that work for most applications involving small molecules like DABA Dihydrochloride?
A2: While some commercial blocking buffers are formulated for broad applicability, there is no single solution that works best for all experiments.[8] The optimal blocking agent depends on the specific components of your assay, including the nature of your DABA-conjugated molecule, the antibodies used, and the detection system.[1][8] Empirical testing is always recommended to find the best signal-to-noise ratio for your specific system.[8]
Q3: How do I know if my attempts to reduce non-specific binding are working?
A3: The key is to include proper controls in your experiments. A negative control, such as a sample known to lack the target antigen or a well that has not been coated with the capture antibody, will help you determine the level of background staining.[16] A significant decrease in the signal from your negative control indicates that your optimization steps are effective.
Q4: Can the type of solid phase (e.g., microplate, membrane) influence non-specific binding?
A4: Yes, the material and surface properties of the solid phase can significantly impact non-specific binding. Some materials are inherently more "sticky" to certain molecules. If you consistently face issues, consider trying plates or membranes from different manufacturers or with different surface chemistries.
References
- 1. info.gbiosciences.com [info.gbiosciences.com]
- 2. This compound|lookchem [lookchem.com]
- 3. 2,4-Diaminobenzoic acid | 611-03-0 [chemicalbook.com]
- 4. guidechem.com [guidechem.com]
- 5. 2,4-Diaminobenzoic acid | C7H8N2O2 | CID 69134 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Surmodics - Non-Specific Binding: What You Need to Know [shop.surmodics.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Blocking Strategies for IHC | Thermo Fisher Scientific - TW [thermofisher.com]
- 9. Ionic strength-sensitive and pH-insensitive interactions between C-reactive protein (CRP) and an anti-CRP antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 10. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. ICC/IHC Non-Specific Binding / Staining Prevention Protocol: R&D Systems [rndsystems.com]
- 13. mdpi.com [mdpi.com]
- 14. Surface modification to reduce nonspecific binding of quantum dots in live cell assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Understanding and Controlling Non-Specific Binding in SPR Experiments - Amerigo Scientific [amerigoscientific.com]
- 16. researchgate.net [researchgate.net]
Common experimental errors with 2,4-Diaminobenzoic Acid Dihydrochloride
Welcome to the technical support resource for 2,4-Diaminobenzoic Acid Dihydrochloride (2,4-DABA Dihydrochloride). This guide is designed for researchers, scientists, and drug development professionals to navigate common experimental challenges and ensure the successful application of this versatile reagent. Here, we address frequent issues in a direct question-and-answer format, grounded in chemical principles and field-proven experience.
Part 1: Troubleshooting Guide
This section tackles specific problems you may encounter during your experiments, from initial preparation to final analysis.
Section A: Solubility and Solution Preparation
Question: I'm having trouble completely dissolving this compound. What is the best solvent and procedure?
Answer:
This is a common issue stemming from the compound's salt form and molecular structure. As a dihydrochloride salt, its solubility is highly dependent on the solvent's polarity and pH.
-
Causality: 2,4-DABA Dihydrochloride is an ionic salt, making it most soluble in polar, protic solvents like water and methanol.[1] Attempts to dissolve it in non-polar organic solvents (e.g., hexane, toluene) will be unsuccessful. The dissolution rate can also be slow, leading to the appearance of insolubility if not given enough time or energy.
-
Recommended Protocol:
-
Solvent Selection: Use high-purity deionized water or methanol for stock solutions.
-
Weighing: Accurately weigh the required amount of the solid in a clean vessel. Note that the molecular weight is 225.07 g/mol , which includes the two HCl molecules.
-
Dissolution: Add the solvent to the solid. Agitate the mixture using a vortex mixer. If dissolution is slow, gentle warming (to 40-50°C) or sonication in a water bath for 5-10 minutes is highly effective.
-
pH Consideration: Do NOT add a strong base to aid dissolution. This will neutralize the hydrochloride salts, causing the less soluble free base form of 2,4-diaminobenzoic acid to precipitate. The solution will naturally be acidic.
-
Filtration: Once fully dissolved, it is good practice to filter the solution through a 0.22 µm or 0.45 µm syringe filter to remove any microscopic particulates before use in sensitive applications like HPLC.
-
Question: My prepared solution of 2,4-DABA Dihydrochloride turned brown/purple overnight. Is it still usable?
Answer:
No, a color change indicates degradation, and the solution should be discarded.
-
Causality: The two amino groups (-NH₂) on the benzene ring are susceptible to oxidation, especially when in solution and exposed to air and light. This oxidation process forms colored quinone-like species, which are impurities that will interfere with your experiment.
-
Preventative Measures:
-
Fresh Preparation: Always prepare solutions of 2,4-DABA Dihydrochloride fresh for immediate use.
-
Inert Atmosphere: For maximum stability, especially if the solution must be kept for a few hours, degas the solvent before use and store the prepared solution under an inert atmosphere (e.g., nitrogen or argon).
-
Light Protection: Store the solid reagent and any solutions in amber vials or wrap containers with aluminum foil to protect them from light. The recommended storage condition for the solid is in a dark, dry place at room temperature.
-
Section B: Reaction and Derivatization Issues
Question: My derivatization reaction with 2,4-DABA Dihydrochloride is giving a very low yield. How can I optimize it?
Answer:
Low yields in derivatization reactions involving this reagent are typically traced back to suboptimal reaction conditions, particularly pH, temperature, or reagent stability.[]
-
Causality & Optimization Strategy:
-
pH Control (Critical): Derivatization of amines often requires a slightly alkaline pH to ensure the amino group is deprotonated and nucleophilic.[3] However, 2,4-DABA itself has an acidic carboxyl group. The optimal pH is a delicate balance. You must add a suitable base (e.g., sodium bicarbonate, borate buffer) to raise the pH of the reaction mixture to the optimal range (typically pH 8-9.5) for the specific derivatizing agent you are using.
-
Reagent Purity: Verify the purity of your 2,4-DABA Dihydrochloride. Some suppliers provide this product without extensive analytical data, making it the buyer's responsibility to confirm its identity and purity.[4] Impurities will lead to lower yields and side products.
-
Reaction Temperature & Time: Derivatization reactions can be sensitive to temperature.[5] If the reaction is slow at room temperature, try gentle heating (e.g., 50-70°C). Monitor the reaction progress over time using a technique like TLC or HPLC to determine the optimal reaction time and avoid degradation from prolonged heating.
-
Inert Atmosphere: As mentioned previously, the amino groups are prone to oxidation. Running the reaction under an inert atmosphere (N₂ or Ar) can significantly improve the yield by preventing oxidative side reactions.
-
Below is a troubleshooting workflow to diagnose low-yield issues.
Caption: Troubleshooting workflow for low reaction yields.
Section C: Analytical and Detection Challenges
Question: I am using 2,4-DABA Dihydrochloride in a synthesis and see multiple spots on my TLC plate or multiple peaks in my HPLC chromatogram. What could be the cause?
Answer:
The presence of multiple spots or peaks can indicate a mixture of products, starting material, or degradation.
-
Causality & Troubleshooting:
-
Incomplete Reaction: The most common cause is an incomplete reaction. You are likely seeing a combination of your starting material, the desired product, and possibly mono-substituted intermediates (if the reaction involves both amino groups). Refer to the reaction optimization section above.
-
Side Reactions: The two amino groups on 2,4-DABA have different electronic environments, which can lead to different reaction rates or side products. For instance, in an acylation reaction, you could form mono-acylated products at either the 2- or 4-position, as well as the di-acylated product.
-
Oxidation/Degradation: As previously discussed, the compound can degrade. These degradation products will appear as separate peaks in your analysis.
-
HPLC Method Optimization: If using HPLC, ensure your method is robust. Poor peak shape (e.g., tailing) can sometimes be misinterpreted as multiple peaks. The acidic nature of the carboxyl group and the basic nature of the amino groups mean the compound's charge state is pH-dependent. Ensure the mobile phase pH is controlled with a suitable buffer (e.g., phosphate, acetate) at least 1.5-2 pH units away from the compound's pKa to ensure a single ionic form and consistent retention.
-
| Parameter | Recommendation | Rationale |
| Column | C8 or C18 reversed-phase | Good retention for aromatic compounds. |
| Mobile Phase | Acetonitrile/Water or Methanol/Water with buffer | Adjust organic content for optimal retention. |
| Buffer | Phosphate or Acetate (10-25 mM) | Control pH to ensure consistent ionization and peak shape. |
| pH | pH 2.5-4.0 | Keeps the carboxylic acid protonated and amino groups protonated, often leading to better peak shape. |
| Detection | UV-Vis Detector | Monitor at a wavelength appropriate for your derivative. The parent compound has UV absorbance. |
Table 1: General Starting Conditions for HPLC Analysis.
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the primary safety precautions for handling this compound?
A1: This compound is classified as harmful if swallowed and causes skin and serious eye irritation.[4][6][7][8] Always handle it in a well-ventilated area or a chemical fume hood.[6][9] Standard personal protective equipment (PPE) is required: a lab coat, splash goggles, and chemical-resistant gloves.[10][11] In case of contact, wash skin thoroughly with soap and water and flush eyes for at least 15 minutes.[7][9]
Q2: How should I store this compound?
A2: Store the solid material in a tightly closed container in a cool, dry, and dark place. It is sensitive to light and moisture. For long-term storage, consider placing it inside a desiccator.
Q3: Can I use this compound for fluorescence-based detection?
A3: By itself, 2,4-diaminobenzoic acid is not a strong fluorophore. Its primary use is as a building block in synthesis or as a reagent that can be reacted with a fluorogenic derivatizing agent. For sensitive detection, you would typically derivatize your analyte with a reagent like Dansyl Chloride or Fluorescamine, not use 2,4-DABA as the label itself.[3][12]
Q4: What is the purpose of the "dihydrochloride" form?
A4: The dihydrochloride salt form serves two main purposes. First, it significantly enhances the stability of the compound by protonating the reactive amino groups, making them less susceptible to aerial oxidation. Second, it generally improves water solubility compared to the free base (zwitterionic) form.
Part 3: Detailed Experimental Protocol
Protocol 1: Preparation of a 10 mM Stock Solution in Methanol
This protocol provides a step-by-step method for preparing a standard stock solution.
Caption: Workflow for preparing a 10 mM stock solution.
References
- 1. 61566-58-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. sdiarticle4.com [sdiarticle4.com]
- 4. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 5. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. fluorochem.co.uk [fluorochem.co.uk]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. spectrumchemical.com [spectrumchemical.com]
- 11. 2,4-DIAMINOPHENOL DIHYDROCHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 12. chem.libretexts.org [chem.libretexts.org]
Purification methods for 2,4-Diaminobenzoic Acid Dihydrochloride-labeled compounds
An in-depth guide to navigating the complexities of purifying compounds labeled with 2,4-Diaminobenzoic Acid Dihydrochloride (DABA Dihydrochloride).
Introduction: The Critical Role of Purification
2,4-Diaminobenzoic Acid (DABA) is a versatile labeling agent, frequently used to introduce amine functionalities for subsequent conjugation or to act as a chromophore or fluorophore in various analytical applications, including peptide and protein analysis. The dihydrochloride salt form ensures solubility and stability. However, the successful application of DABA-labeled compounds hinges on their purity. Impurities, such as unreacted labeling reagents, side-products from the conjugation reaction, or incompletely deprotected molecules, can interfere with downstream applications, compromise experimental results, and, in the context of drug development, pose significant safety risks.[1]
This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting common issues encountered during the purification of DABA-labeled compounds. It offers practical, field-proven insights and step-by-step protocols for the most common purification techniques: High-Performance Liquid Chromatography (HPLC) and Solid-Phase Extraction (SPE).
Frequently Asked Questions (FAQs)
Q1: Why is the purification of DABA-labeled compounds so important?
Purification is essential to ensure the quality, safety, and efficacy of the final product.[1] For research applications, it guarantees that the observed biological or chemical activity is due to the labeled compound and not an artifact caused by contaminants. In drug development, regulatory standards demand high purity to minimize potential toxicity and ensure consistent drug performance.
Q2: What are the typical impurities found in a crude DABA-labeling reaction mixture?
Common impurities include:
-
Excess DABA reagent: Unreacted this compound.
-
Coupling reagents and by-products: Reagents used to facilitate the labeling reaction (e.g., HBTU, EDC) and their by-products.
-
Incompletely reacted starting material: The original molecule that has not been labeled.
-
Side-products: Products from reactions with other functional groups on the target molecule.
-
Products from protecting group cleavage: Residual scavengers and cleaved protecting groups, particularly relevant in peptide synthesis.[2]
Q3: How do the chemical properties of the DABA tag influence purification?
The DABA moiety imparts specific characteristics to the labeled molecule:
-
Polarity: The two amino groups and the carboxylic acid make DABA relatively polar.
-
Aromaticity: The benzene ring provides a non-polar, hydrophobic region that interacts with reversed-phase media.
-
Charge: The amino groups are basic (can be protonated) and the carboxylic acid is acidic (can be deprotonated). This allows for purification strategies based on ion exchange. The dihydrochloride form itself is a salt.
Q4: Which primary purification method should I choose: HPLC or SPE?
The choice depends on your specific needs regarding purity, scale, and throughput.
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for achieving high purity (>95-99%). It is ideal for final purification of research compounds, quality control, and when baseline resolution from closely related impurities is required.[2]
-
Solid-Phase Extraction (SPE): SPE is excellent for sample cleanup, fractionation, and enrichment.[3][4] It is often used as a preliminary purification step before HPLC or when a moderately pure product is sufficient. It is faster and more scalable than preparative HPLC for processing large numbers of samples or large volumes.[3]
Below is a decision-making workflow to guide your choice.
Caption: Decision tree for selecting a purification method.
Troubleshooting Guide: Reversed-Phase HPLC (RP-HPLC)
RP-HPLC is the most common method for purifying DABA-labeled compounds, especially peptides.[2] It separates molecules based on their hydrophobicity. However, the unique properties of the DABA tag can present challenges.
Problem 1: Poor Peak Shape (Tailing or Fronting)
| Probable Cause | Scientific Explanation & Solution |
| Secondary Silanol Interactions | Free silanol groups (-Si-OH) on the silica-based column packing can interact ionically with the basic amine groups of DABA, causing peak tailing. Solution: Add an ion-pairing agent like Trifluoroacetic Acid (TFA) at 0.1% to both mobile phases. The TFA protonates the amines and pairs with them, masking the charge and minimizing silanol interactions. Lowering the mobile phase pH (e.g., to pH 2-3) also helps by keeping the silanols protonated and less active.[5][6] |
| Column Overload | Injecting too much sample mass or volume can saturate the stationary phase, leading to broad or fronting peaks. Solution: Reduce the injection volume or dilute the sample. A standard concentration for analytical HPLC is around 1 mg/mL.[7] For preparative runs, perform a loading study to determine the column's capacity for your specific compound. |
| Incorrect Sample Solvent | Dissolving the sample in a solvent significantly stronger than the initial mobile phase (e.g., high percentage of acetonitrile) will cause the compound to travel through the column without properly binding, leading to broad, distorted, or split peaks.[8] Solution: Dissolve the sample in the initial mobile phase composition or a weaker solvent. If solubility is an issue, use a minimal amount of a stronger solvent like DMSO or ACN and then dilute with the initial mobile phase. |
Problem 2: High System Backpressure
| Probable Cause | Scientific Explanation & Solution |
| Column Frit Blockage | Particulates from the sample or mobile phase can clog the porous frit at the head of the column. Solution: Always filter your samples and mobile phases. Prevention is key: use an in-line filter or a guard column to protect the analytical column.[5] If a clog occurs, you can try back-flushing the column (reversing flow direction) at a low flow rate.[6] |
| Mobile Phase Precipitation | If using buffers, they can precipitate when the concentration of the organic solvent in the mobile phase becomes too high. Solution: Ensure your buffer is soluble across the entire gradient range. If precipitation occurs, flush the entire system (bypassing the column) with warm, HPLC-grade water to redissolve the salts, followed by an appropriate organic solvent.[6][7] |
| Column Contamination | Highly retained impurities from previous injections can build up at the column head. Solution: Implement a column cleaning protocol. After your analytical run, wash the column with a series of strong solvents. For reversed-phase columns, this could involve flushing with 100% acetonitrile or isopropanol.[5] |
Problem 3: Variable Retention Times
| Probable Cause | Scientific Explanation & Solution |
| Insufficient Column Equilibration | The column stationary phase needs to fully equilibrate with the initial mobile phase conditions before each injection for reproducible results. Solution: Ensure an adequate equilibration time between runs. A good rule of thumb is to flush with 10-15 column volumes of the starting mobile phase composition.[6] |
| Mobile Phase Composition Change | Evaporation of the more volatile organic component or degradation of additives can alter the mobile phase composition over time. Solution: Prepare fresh mobile phase daily and keep solvent bottles capped.[6][7] |
| Temperature Fluctuations | Retention times can be sensitive to temperature. Solution: Use a thermostatted column oven to maintain a constant temperature for the column, ensuring consistent chromatography.[6] |
Troubleshooting Guide: Solid-Phase Extraction (SPE)
SPE is a powerful tool for cleanup and is based on the same principles as HPLC but operates in a stepwise fashion rather than with a continuous gradient.[3][9]
Problem 1: Low or No Recovery of DABA-Labeled Compound
| Probable Cause | Scientific Explanation & Solution |
| Incorrect Sorbent Choice | The sorbent is not retaining the analyte. DABA-labeled compounds are often amphiphilic (having both hydrophobic and hydrophilic properties). Solution: For most DABA-labeled compounds, a reversed-phase (e.g., C18, C8) or a hydrophilic-lipophilic balanced (HLB) polymer sorbent is a good starting point.[9][10] These retain compounds based on hydrophobic interactions. |
| Improper Sorbent Conditioning | The sorbent must be properly "wetted" or solvated for the stationary phase to interact effectively with the sample. Solution: For reversed-phase sorbents, always pre-condition with a water-miscible organic solvent (e.g., methanol or acetonitrile) followed by an equilibration step with the loading solution (e.g., water or buffer).[11] Failure to do so results in poor retention. |
| Elution Solvent is Too Weak | The solvent used for elution is not strong enough to disrupt the interaction between your compound and the sorbent. Solution: Increase the strength of the elution solvent. For reversed-phase SPE, this means increasing the percentage of the organic solvent (e.g., from 50% acetonitrile to 80% acetonitrile). A small amount of acid (e.g., 0.1% TFA) or base may be needed to disrupt secondary ionic interactions. |
Problem 2: Elution of Impurities with the Target Compound
| Probable Cause | Scientific Explanation & Solution |
| Wash Step is Too Aggressive | The wash solvent is strong enough to prematurely elute the target compound along with the impurities. Solution: Decrease the strength of the wash solvent. For example, if you are losing your product during a 30% acetonitrile wash step, try reducing it to 10% or 20% acetonitrile. |
| Wash Step is Too Weak | The wash solvent is not strong enough to remove weakly-bound impurities, which then co-elute with your product. Solution: Increase the strength of the wash solvent incrementally. The goal is to find a composition that removes the maximum amount of impurities without eluting your compound of interest.[11] |
| Elution Solvent is Too Strong | A very strong elution solvent will elute everything that has been retained on the sorbent, including more strongly-bound impurities. Solution: Use a step-gradient elution. Instead of eluting with 100% organic, try eluting with 40%, then 60%, then 80% organic solvent and collect these as separate fractions to achieve better separation from impurities.[9] |
Experimental Protocols
Protocol 1: General RP-HPLC Purification Method
This protocol is a starting point for purifying DABA-labeled peptides or small molecules.
-
Column: C18 stationary phase (e.g., 5 µm particle size, 100 Å pore size).
-
Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade water.
-
Mobile Phase B: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade acetonitrile.
-
Sample Preparation: Dissolve the crude compound in a minimal amount of a suitable solvent (like DMSO or ACN) and then dilute with Mobile Phase A to a final concentration of 1-5 mg/mL. Filter through a 0.22 µm syringe filter.
-
Gradient Elution:
-
Flow Rate: 1 mL/min (for a standard 4.6 mm ID analytical column).
-
Gradient: 5% to 65% Mobile Phase B over 30 minutes.
-
Detection: Monitor at 220 nm (for peptide bonds) and a wavelength appropriate for the DABA tag (e.g., ~254 nm or ~310 nm, depending on the molecular context).
-
-
Fraction Collection: Collect fractions corresponding to the main peak.
-
Analysis & Pooling: Analyze the collected fractions by analytical HPLC or LC-MS to confirm purity and identity. Pool the pure fractions.[2]
-
Solvent Removal: Lyophilize (freeze-dry) the pooled fractions to obtain the purified compound as a powder.
Protocol 2: General SPE Purification (Bind-Elute Workflow)
This protocol outlines a generic bind-elute strategy for sample cleanup.
Caption: The five core steps of a bind-elute SPE protocol.
-
Select Cartridge: Choose a reversed-phase (e.g., C18) or polymeric (e.g., HLB) SPE cartridge. The bed weight depends on the amount of sample to be purified.[9]
-
Condition: Pass 1-2 cartridge volumes of a wetting solvent (e.g., methanol or acetonitrile) through the cartridge to activate the stationary phase. Do not let the sorbent go dry.[11]
-
Equilibrate: Pass 1-2 cartridge volumes of the loading solvent (e.g., HPLC-grade water) to prepare the sorbent for the aqueous sample. Do not let the sorbent go dry.[11]
-
Load Sample: Dissolve the crude sample in a weak, preferably aqueous, solution. Pass the sample solution slowly through the cartridge. The DABA-labeled compound should bind to the sorbent. Collect the flow-through to check for analyte loss.
-
Wash: Pass 1-3 cartridge volumes of a weak solvent (e.g., 5-10% acetonitrile in water) to wash away salts and very polar impurities.[11]
-
Elute: Pass 1-2 cartridge volumes of a strong solvent (e.g., 60-80% acetonitrile in water) to elute the purified DABA-labeled compound. Collect this fraction for analysis.
References
- 1. moravek.com [moravek.com]
- 2. bachem.com [bachem.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. A review of the modern principles and applications of solid-phase extraction techniques in chromatographic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. agilent.com [agilent.com]
- 6. HPLC Troubleshooting Guide [scioninstruments.com]
- 7. HPLC故障排除指南 [sigmaaldrich.com]
- 8. reddit.com [reddit.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. mdpi.com [mdpi.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Strategies to Prevent the Degradation of 2,4-Diaminobenzoic Acid Dihydrochloride
Welcome to the Technical Support Center for 2,4-Diaminobenzoic Acid Dihydrochloride. This guide is intended for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the handling, storage, and use of this compound, with a primary focus on preventing its degradation. The information presented herein is synthesized from established chemical principles, data on analogous compounds, and best practices in pharmaceutical stability testing.
Introduction to the Stability of this compound
This compound is an aromatic amine, a class of compounds known for their utility in synthesis, yet often susceptible to degradation through oxidation, photodegradation, and hydrolysis. The dihydrochloride salt form of this compound suggests enhanced stability, particularly in acidic conditions, by protonating the reactive amino groups. However, improper handling and storage can still lead to degradation, compromising experimental outcomes. This guide provides a structured approach to understanding and mitigating these risks.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
Based on the chemical structure and data from analogous compounds like para-aminobenzoic acid (PABA), the primary degradation pathways are anticipated to be:
-
Oxidation: The electron-rich aromatic ring and the two amino groups are susceptible to oxidation, which can be initiated by atmospheric oxygen, trace metal ions, or oxidizing agents. This can lead to the formation of colored impurities, potentially through the formation of quinone-imine intermediates that can polymerize.
-
Photodegradation: Aromatic amines are often light-sensitive. Exposure to UV or even ambient light can provide the energy to initiate photochemical reactions. Studies on PABA have shown that photodegradation is a significant pathway and is pH-dependent.[1][2] Degradation can involve the formation of radicals and subsequent polymerization or oxidation of the amino groups.[1]
-
Hydrolysis: While the amide-like structure is not present, changes in pH, especially in strongly basic solutions, could potentially lead to decarboxylation at elevated temperatures, although this is generally a less common pathway under typical experimental conditions. The stability of similar compounds is often pH-dependent.[3]
Q2: How should I store this compound to ensure its long-term stability?
To minimize degradation, proper storage is critical. The following conditions are recommended:
| Parameter | Recommendation | Rationale |
| Temperature | Room Temperature[4][5] | Avoids acceleration of degradation kinetics that can occur at elevated temperatures. |
| Atmosphere | Tightly sealed container[4][5] | Minimizes exposure to atmospheric oxygen and moisture. For highly sensitive applications, consider storage under an inert atmosphere (e.g., argon or nitrogen). |
| Light | In a dark place, protected from light[4][5] | Prevents photodegradation. Use amber vials or store in a light-proof container. |
| Moisture | Sealed in a dry environment[4][5] | Prevents hydrolysis and potential clumping of the hygroscopic solid. |
Q3: I've noticed my solid this compound has changed color. What does this indicate?
A change in color, often to a brownish or black hue, is a strong indicator of degradation, likely due to oxidation.[6] The formation of oxidized, polymeric species can result in colored compounds. If a color change is observed, it is recommended to assess the purity of the material before use, for example, by HPLC.
Q4: What is the best way to prepare a stock solution of this compound?
The preparation of stock solutions requires careful consideration of the solvent and pH to maintain stability.
-
Solvent Selection: Due to the dihydrochloride salt form, the compound is generally soluble in water. For applications requiring organic solvents, polar aprotic solvents like DMSO or DMF could be considered, but their compatibility and potential for promoting degradation should be evaluated.
-
pH Control: Given that the photodegradation of the related compound PABA is slower at lower pH, maintaining an acidic pH for aqueous stock solutions is advisable.[1][7] Using a buffer system (e.g., phosphate or acetate buffer) with a pH below 4 can help maintain stability.
-
Preparation Protocol:
-
Use deoxygenated solvent (e.g., by sparging with nitrogen or argon) to minimize oxidation.
-
Prepare solutions fresh whenever possible.
-
If storage is necessary, store solutions in amber vials at low temperatures (e.g., 2-8 °C or -20 °C) and for a limited duration. The stability of the solution under these conditions should be validated.
-
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments.
Issue 1: Inconsistent or unexpected experimental results.
-
Possible Cause: Degradation of the this compound reagent.
-
Troubleshooting Steps:
Issue 2: Appearance of unknown peaks in my HPLC chromatogram.
-
Possible Cause: On-bench or in-solution degradation of this compound.
-
Troubleshooting Steps:
-
Protect from Light: Ensure all solutions are protected from light during preparation and while in the autosampler. Use amber vials or cover the autosampler tray.
-
Control Temperature: If the autosampler is not temperature-controlled, degradation can occur over the course of a long run. Use a cooled autosampler (e.g., 4 °C) if available.
-
Check Mobile Phase pH: An inappropriate mobile phase pH can promote degradation on the column. For aromatic amines, a lower pH mobile phase (pH 2-4) is often beneficial for both peak shape and stability. [2] 4. Investigate Oxidative Degradation: If your mobile phase has been stored for an extended period, dissolved oxygen levels may be high. Prepare fresh mobile phase and degas it thoroughly.
-
Experimental Protocols
Protocol 1: Forced Degradation Study
A forced degradation study is essential to understand the degradation pathways and to develop a stability-indicating analytical method. [8][9] Objective: To intentionally degrade this compound under various stress conditions to generate potential degradation products.
Materials:
-
This compound
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
3% Hydrogen Peroxide (H₂O₂)
-
HPLC-grade water and acetonitrile
-
Calibrated oven and photostability chamber
Procedure:
-
Acid Hydrolysis: Dissolve the compound in 0.1 M HCl and heat at 60°C for 24 hours.
-
Base Hydrolysis: Dissolve the compound in 0.1 M NaOH and keep at room temperature for 2 hours.
-
Oxidative Degradation: Dissolve the compound in a solution of 3% H₂O₂ and keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Expose the solid compound to 105°C in an oven for 48 hours.
-
Photodegradation: Expose a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.
-
Control Samples: Prepare a solution of the compound in HPLC-grade water and keep it at 4°C, protected from light.
-
Analysis: Analyze all stressed samples and the control sample by a suitable HPLC method (see Protocol 2).
Protocol 2: Development of a Stability-Indicating RP-HPLC Method
Objective: To develop a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method capable of separating the intact this compound from all potential degradation products generated during the forced degradation study. [6][10] Instrumentation:
-
HPLC system with a gradient pump, autosampler, column oven, and a Photodiode Array (PDA) detector. [3]* Data acquisition and processing software.
Chromatographic Conditions (Starting Point):
| Parameter | Recommended Condition | Rationale & Optimization Notes |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Provides good retention for aromatic compounds. If peak tailing is an issue, consider a column with end-capping or a modern base-deactivated silica. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidic modifier to improve peak shape for the amine groups and enhance stability. |
| Mobile Phase B | Acetonitrile | Common organic modifier. Methanol can also be evaluated. |
| Gradient | Start with 5-10% B, ramp up to 95% B over 20-30 minutes | A gradient is necessary to elute both the polar parent compound and potentially more non-polar degradation products. |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. |
| Column Temp. | 30 °C | For better reproducibility of retention times. |
| Injection Vol. | 10 µL | Can be adjusted based on concentration and sensitivity. |
| Detector | PDA, 200-400 nm | Allows for the detection of the parent compound and degradation products that may have different UV spectra. Monitor at the λmax of the parent and also at other wavelengths. |
Method Validation: Once the method is developed, it must be validated according to ICH guidelines to ensure it is suitable for its intended purpose. [11]This includes assessing specificity (peak purity analysis using the PDA detector), linearity, accuracy, precision, and robustness.
Visualization of Degradation Pathways
The following diagram illustrates the potential degradation pathways of this compound based on its chemical structure and known reactivity of similar compounds.
Caption: Potential degradation pathways of this compound.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. HPLC Troubleshooting Guide [scioninstruments.com]
- 6. ovid.com [ovid.com]
- 7. ijpsjournal.com [ijpsjournal.com]
- 8. ijtrd.com [ijtrd.com]
- 9. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 10. Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Validation of stability indicating: Significance and symbolism [wisdomlib.org]
Technical Support Center: Optimizing HPLC for 2,4-Diaminobenzoic Acid Dihydrochloride Derivatives
Welcome to the technical support center for the analysis of 2,4-Diaminobenzoic Acid Dihydrochloride (2,4-DABA) and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting advice for common challenges encountered during High-Performance Liquid Chromatography (HPLC) method development and execution. Here, we move beyond generic protocols to explain the scientific reasoning behind methodological choices, ensuring robust and reliable results.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the HPLC analysis of 2,4-DABA and its derivatives, providing concise answers and practical advice.
Q1: What are the key chemical properties of this compound that influence its HPLC analysis?
A1: this compound is a polar, ionizable molecule. Its structure contains a carboxylic acid group and two amino groups, making it amphoteric. The predicted pKa for the most acidic proton is approximately 5.60.[1][2][3] This means the charge of the molecule is highly dependent on the mobile phase pH, which is a critical parameter to control for achieving reproducible retention and good peak shape in reversed-phase HPLC.
Q2: What is a good starting point for a reversed-phase HPLC method for 2,4-DABA derivatives?
A2: A good starting point for method development would be a C18 column with a mobile phase consisting of a mixture of an aqueous buffer and an organic modifier like acetonitrile or methanol.[4] Given the polar nature of 2,4-DABA, a lower percentage of organic modifier will likely be required for adequate retention. A typical starting gradient might be 5-95% acetonitrile in a buffered aqueous phase over 20-30 minutes. The most critical parameter to optimize will be the pH of the aqueous phase.
Q3: How does the mobile phase pH affect the retention and peak shape of 2,4-DABA?
A3: The mobile phase pH directly influences the ionization state of the carboxylic acid and amino groups on the 2,4-DABA molecule.[4][5]
-
At a pH below the pKa of the carboxylic acid and the amino groups , the molecule will be fully protonated and carry a positive charge. In this state, it will have reduced retention on a non-polar C18 stationary phase.
-
At a pH above the pKa of the carboxylic acid but below the pKa of the amino groups , the molecule will exist as a zwitterion, which can lead to complex retention behavior.
-
At a pH significantly above the pKa of all functional groups , the molecule will be deprotonated and carry a negative charge, leading to poor retention on a C18 column.
For optimal peak shape and retention in reversed-phase HPLC, it is generally recommended to adjust the mobile phase pH to be at least 2 units away from the analyte's pKa to ensure it exists in a single, un-ionized form.[4]
Q4: My peak for 2,4-DABA is tailing. What are the likely causes and how can I fix it?
A4: Peak tailing for polar, ionizable compounds like 2,4-DABA is a common issue in reversed-phase HPLC. The primary causes include:
-
Secondary Silanol Interactions: Residual, un-capped silanol groups on the silica-based stationary phase can interact with the basic amino groups of 2,4-DABA, causing tailing.[4] To mitigate this, consider using a column with a low-silanol activity packing material or a column with end-capping.[6]
-
Mobile Phase pH is too close to the pKa: If the mobile phase pH is near the pKa of 2,4-DABA, the analyte will exist in both ionized and non-ionized forms, leading to peak tailing.[4] Ensure the mobile phase is adequately buffered at a pH at least 2 units away from the pKa.
-
Metal Contamination: Trace metal impurities in the column packing can also contribute to peak tailing. Using a high-purity silica column can help.
Q5: I am not getting enough retention for 2,4-DABA on my C18 column. What are my options?
A5: Due to its polar nature, achieving sufficient retention for 2,4-DABA on a traditional C18 column can be challenging. Here are some strategies to increase retention:
-
Decrease the organic content of the mobile phase: Use a higher percentage of the aqueous buffer.
-
Use a polar-embedded or polar-endcapped column: These columns are designed to provide better retention for polar analytes.
-
Consider Hydrophilic Interaction Chromatography (HILIC): HILIC is an alternative chromatographic mode that uses a polar stationary phase and a high concentration of organic solvent in the mobile phase. This technique is well-suited for the analysis of very polar compounds that are poorly retained in reversed-phase chromatography.
Troubleshooting Guide
This guide provides a systematic approach to resolving common issues encountered during the HPLC analysis of 2,4-DABA derivatives.
Problem: Poor Peak Shape (Tailing, Fronting, or Splitting)
Poor peak shape is a frequent challenge. The following workflow can help diagnose and resolve the issue.
Caption: Troubleshooting workflow for poor peak shape.
Problem: Inconsistent Retention Times
Fluctuating retention times can compromise the reliability of your analysis.
| Potential Cause | Recommended Solution | Scientific Rationale |
| Inadequate Column Equilibration | Equilibrate the column with at least 10-20 column volumes of the initial mobile phase before the first injection. | Ensures the stationary phase is fully conditioned to the mobile phase, providing a stable environment for analyte interaction. |
| Mobile Phase Composition Drift | Prepare fresh mobile phase daily. Ensure accurate measurement of all components. Use a buffer to maintain a stable pH.[7] | The composition of the mobile phase, especially the pH of the aqueous portion, is a primary driver of retention for ionizable compounds.[2] |
| Temperature Fluctuations | Use a column oven to maintain a constant temperature. | Temperature affects mobile phase viscosity and the kinetics of analyte-stationary phase interactions, thereby influencing retention time. |
| Pump Malfunction or Leaks | Check for leaks in the system, particularly around pump seals and fittings. Perform a pump performance test. | Inconsistent flow rate due to pump issues will lead to proportional changes in retention times. |
Experimental Protocols
Protocol 1: Mobile Phase Preparation and pH Adjustment for 2,4-DABA Analysis
This protocol outlines the steps for preparing a buffered mobile phase, a critical aspect of achieving reproducible results for ionizable compounds.
Objective: To prepare a mobile phase with a stable pH, optimized for the analysis of 2,4-DABA derivatives.
Materials:
-
HPLC-grade water
-
HPLC-grade acetonitrile or methanol
-
Phosphate or acetate buffer salts (e.g., potassium phosphate monobasic, sodium acetate)
-
Acid or base for pH adjustment (e.g., phosphoric acid, sodium hydroxide)
-
Calibrated pH meter
-
0.22 µm or 0.45 µm membrane filters
Procedure:
-
Buffer Preparation:
-
Weigh an appropriate amount of buffer salt to achieve the desired concentration (typically 10-25 mM for UV detection).
-
Dissolve the salt in HPLC-grade water.
-
-
pH Adjustment:
-
While stirring, slowly add acid or base to the buffer solution to adjust the pH to the desired value. For 2,4-DABA, a starting pH of around 3.0 is recommended to ensure the carboxylic acid group is protonated.
-
-
Filtration:
-
Filter the aqueous buffer through a 0.22 µm or 0.45 µm membrane filter to remove any particulate matter.
-
-
Mobile Phase Mixing:
-
Mix the filtered aqueous buffer with the organic modifier in the desired ratio.
-
Degas the final mobile phase using sonication or vacuum degassing before use.
-
Protocol 2: Stability Indicating Method Development - Forced Degradation Study
For quality control and stability studies, it is essential to develop a stability-indicating HPLC method that can separate the active pharmaceutical ingredient (API) from its degradation products.[7][8]
Objective: To generate potential degradation products of 2,4-DABA to aid in the development and validation of a stability-indicating HPLC method.
Procedure:
-
Prepare Stock Solution: Prepare a stock solution of 2,4-DABA in a suitable solvent (e.g., methanol or a mixture of water and organic solvent).
-
Stress Conditions: Expose the stock solution to the following stress conditions in separate vials:
-
Acid Hydrolysis: Add 0.1 M HCl and heat at 60-80 °C for a specified period (e.g., 2, 4, 8, 24 hours).
-
Base Hydrolysis: Add 0.1 M NaOH and heat at 60-80 °C for a specified period.
-
Oxidative Degradation: Add 3% hydrogen peroxide and keep at room temperature.
-
Thermal Degradation: Heat the solid drug substance or a solution at an elevated temperature (e.g., 105 °C).
-
Photolytic Degradation: Expose a solution to UV light.
-
-
Sample Analysis:
-
At each time point, withdraw an aliquot of the stressed sample, neutralize if necessary, and dilute to a suitable concentration.
-
Analyze the samples using the developed HPLC method.
-
-
Method Optimization:
-
Evaluate the chromatograms for the appearance of new peaks (degradation products).
-
Optimize the mobile phase composition, gradient, and other chromatographic parameters to achieve baseline separation between the parent drug and all degradation products.
-
Visualization of Key Concepts
Logical Relationship: Impact of pH on 2,4-DABA Ionization and HPLC Retention
Caption: Influence of mobile phase pH on 2,4-DABA's state and retention.
References
- 1. 2,4-Diaminobenzoic acid CAS#: 611-03-0 [m.chemicalbook.com]
- 2. This compound|lookchem [lookchem.com]
- 3. Page loading... [wap.guidechem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. global.oup.com [global.oup.com]
- 6. Separation of 2,4-Diaminophenol dihydrochloride on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. stability-indicating hplc method: Topics by Science.gov [science.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Optimizing Reaction Kinetics of 2,4-Diaminobenzoic Acid Dihydrochloride
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for 2,4-Diaminobenzoic Acid Dihydrochloride. This resource is designed for researchers, medicinal chemists, and drug development professionals who utilize this versatile building block in their synthetic workflows. As a reagent in the synthesis of anti-tubercular quinazolinones and DNA Polymerase III inhibitors, its effective use is critical.[1] This guide provides in-depth, troubleshooting-focused answers to common challenges encountered during its use, with a focus on enhancing reaction kinetics and minimizing side reactions.
Foundational FAQs: Understanding the Reactant
This section addresses the most fundamental questions regarding the inherent reactivity and handling of this compound.
Q1: My reaction is unexpectedly slow or failing completely. What is the most common oversight?
A1: The most frequent issue is failing to account for the dihydrochloride salt form of the reactant. The "dihydrochloride" suffix indicates that both amino groups are protonated, existing as ammonium (-NH₃⁺) salts. This has two major consequences for reactivity:
-
Lack of Nucleophilicity: The protonated amino groups have no lone pair of electrons available for nucleophilic attack. They are electrostatically repulsive to electrophiles and will not participate in reactions like acylation, alkylation, or condensation.
-
Altered Solubility: The salt form is generally more soluble in polar protic solvents (like water or methanol) but often poorly soluble in common aprotic organic solvents used for synthesis (like THF, Dichloromethane, or Toluene).
To initiate any reaction at the amino groups, you must first liberate the free diamine by neutralizing the ammonium salts with a base.
Caption: Workflow for the essential in-situ neutralization of the dihydrochloride salt.
Q2: I'm struggling with poor solubility. How do I select the right solvent system?
A2: Solubility is directly tied to the protonation state of the molecule. You must choose your solvent based on whether you are handling the salt or the neutralized free base.
| Form | High Solubility In... | Low Solubility In... | Rationale |
| Dihydrochloride Salt | Water, Methanol, DMSO | THF, Dichloromethane (DCM), Toluene, Diethyl Ether | The ionic nature of the ammonium chloride salts favors highly polar, protic, or high-dielectric solvents. |
| Neutral Free Base (Post-Neutralization) | DMF, DMSO, NMP | Water, Hexanes, Diethyl Ether | The neutral molecule is more compatible with polar aprotic organic solvents commonly used in synthesis. |
Troubleshooting Protocol for Solubility Issues:
-
For Reactions at the Amino Groups: Begin by suspending the dihydrochloride salt in a polar aprotic solvent like DMF or NMP. Add at least 2.0 equivalents of a non-nucleophilic base (e.g., triethylamine, DIPEA). Stirring for 15-30 minutes should result in the formation of the soluble free base and a precipitate of triethylammonium chloride. The reaction can then proceed in this mixture.
-
For Reactions at the Carboxylic Acid: If the amino groups are not the reactive site, you can often work directly with the salt in a solvent like DMSO. However, for amide coupling, neutralization is almost always required to prevent the coupling reagents from being consumed by the acidic ammonium protons.
Troubleshooting Guide: Accelerating Amide Bond Formation
The formation of an amide bond by coupling the carboxylic acid of 2,4-diaminobenzoic acid with an amine is a common synthetic step.
Q3: My amide coupling reaction is inefficient. How can I increase the rate and yield?
A3: Direct condensation of a carboxylic acid and an amine is kinetically very slow and requires high temperatures, which can lead to side reactions. The key is to activate the carboxylic acid , converting the hydroxyl group into a better leaving group. The choice of activation strategy is critical.
| Strategy | Common Reagents | Pros | Cons | Best For... |
| Carbodiimide Coupling | EDC, DCC (often with HOBt or HOAt) | Inexpensive, widely used, reliable. | Can cause racemization in chiral substrates, stoichiometric waste. | Standard, robust syntheses where cost is a factor. |
| Onium Salt Coupling | HATU, HBTU, PyBOP | Very fast reaction rates, low racemization, high yields. | Expensive, generates significant stoichiometric waste. | Difficult couplings, acid-sensitive substrates, peptide synthesis. |
| Catalytic Amide Formation | Boronic Acid Catalysts (e.g., 3,4,5-Trifluorophenylboronic acid) | Generates only water as a byproduct, highly atom-economical.[2][3] | Requires heating (110-150 °C) and removal of water (e.g., molecular sieves).[3] | Green chemistry applications, large-scale synthesis where waste is a concern. |
Expert Recommendation: For most lab-scale syntheses requiring high yield and speed, HATU is an excellent choice. For greener or large-scale processes, exploring boronic acid catalysis is highly advised.
-
Reactant Preparation: In an oven-dried flask under an inert atmosphere (N₂ or Ar), suspend this compound (1.0 eq.) in anhydrous DMF.
-
Neutralization: Add N,N-Diisopropylethylamine (DIPEA, 2.5 eq.) and stir for 20 minutes at room temperature. The suspension should become a clear solution.
-
Pre-activation: Add HATU (1.1 eq.) to the solution and stir for 10 minutes. This forms the activated HOBt-ester in situ.
-
Amine Addition: Add your desired amine (1.2 eq.) to the reaction mixture.
-
Reaction: Stir the reaction at room temperature. Monitor progress by TLC or LC-MS.[4][5] Reactions are often complete within 1-4 hours.
-
Workup: Upon completion, dilute the reaction with ethyl acetate and wash with saturated aqueous NaHCO₃ to remove DMF and unreacted acid, followed by a brine wash. Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product via column chromatography.
Managing Common Side Reactions
Q4: I'm observing a significant, non-polar side product, especially at higher temperatures. What is it and how can I prevent it?
A4: This is a classic sign of decarboxylation , a common side reaction for aminobenzoic acids where the carboxyl group is lost as CO₂.[6][7][8] The resulting product is m-phenylenediamine. This reaction is particularly favored by high temperatures and/or strongly acidic or basic conditions.
Caption: The competitive decarboxylation side reaction.
Strategies to Minimize Decarboxylation:
-
Temperature Control: Keep the reaction temperature as low as possible. If using catalytic methods that require heat, carefully optimize to find the lowest effective temperature.
-
Use Modern Coupling Reagents: Onium salt reagents like HATU or HBTU work rapidly at room temperature, largely avoiding the thermal conditions that promote decarboxylation.
-
Limit Reaction Time: Monitor the reaction closely and quench it as soon as the starting material is consumed to prevent slow degradation of the product.
-
pH Management: Use hindered organic bases like DIPEA for neutralization rather than strong inorganic bases like NaOH or K₂CO₃, which can promote side reactions.
Analytical Monitoring
Q5: What is the best practice for monitoring reaction progress?
A5: A multi-tiered approach is recommended.
| Method | Application | Advantages | Disadvantages |
| TLC | Quick, qualitative check for the disappearance of starting material and appearance of product. | Fast, inexpensive, requires minimal equipment. | Not quantitative, can be difficult to resolve compounds with similar polarity. |
| HPLC | Quantitative analysis of reaction conversion and purity. Essential for kinetic studies and optimization.[4] | Highly accurate, reproducible, provides quantitative data on all components. | Requires method development (column, mobile phase selection), more time-consuming.[5][9] |
| LC-MS | Definitive identification of starting materials, intermediates, products, and side products.[10] | Combines separation (LC) with mass identification (MS), highly sensitive. | Most expensive, requires specialized equipment and expertise. |
Recommended Workflow: Use TLC for rapid, frequent checks during the reaction. Once the TLC indicates completion, run an HPLC or LC-MS analysis on a crude sample to confirm the conversion, identify any side products (like the decarboxylated species), and determine purity before committing to a full-scale workup and purification.
References
- 1. 2,4-Diaminobenzoic acid CAS#: 611-03-0 [m.chemicalbook.com]
- 2. Catalytic Amidation [catalyticamidation.info]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. atsdr.cdc.gov [atsdr.cdc.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. sarthaks.com [sarthaks.com]
- 7. Decarboxylation of all six possible forms of diaminobenzoic acids `C_6H_3(NH_2)_2COOH` yields three products A, B and C. Three acids give a product 'A' two acids gives a products 'B' and one acid give a product 'C' . The melting point of product 'C' is [allen.in]
- 8. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 9. ijrsset.org [ijrsset.org]
- 10. ANALYTICAL METHODS - Toxicological Profile for Diazinon - NCBI Bookshelf [ncbi.nlm.nih.gov]
Validation & Comparative
A Senior Application Scientist's Guide to HPLC Method Validation for 2,4-Diaminobenzoic Acid Dihydrochloride: A Comparative Analysis
For researchers, scientists, and drug development professionals, the rigorous validation of analytical methods is not merely a regulatory formality but the bedrock of reliable and reproducible scientific data. This guide provides an in-depth, experience-driven walkthrough of validating a High-Performance Liquid Chromatography (HPLC) method for the quantification of 2,4-Diaminobenzoic Acid Dihydrochloride. Moving beyond a simple checklist of validation parameters, we will explore the scientific rationale behind each step, grounded in the authoritative guidelines of the International Council for Harmonisation (ICH).
Furthermore, this document will present a comparative analysis of the validated HPLC method against alternative analytical techniques, namely Gas Chromatography-Mass Spectrometry (GC-MS) and UV-Vis Spectrophotometry. This comparison will be supported by a critical evaluation of their respective strengths and weaknesses, empowering you to make informed decisions for your specific analytical challenges.
The Analyte in Focus: this compound
This compound is a chemical intermediate used in the synthesis of various pharmaceutical compounds and other organic molecules. Its accurate quantification is crucial for ensuring the quality and purity of starting materials and final products. The presence of two amine groups and a carboxylic acid group gives this molecule distinct chemical properties that influence the choice and development of an analytical method.
Pillar 1: A Robust HPLC Method for Quantification
The development of a reliable HPLC method is the first critical step. Based on the analysis of structurally similar compounds, such as isomers of aminobenzoic acid, a reverse-phase HPLC method is proposed.
Hypothetical HPLC Method Parameters
| Parameter | Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | The C18 stationary phase provides good retention for moderately polar aromatic compounds like 2,4-diaminobenzoic acid. |
| Mobile Phase | A: 0.1% Phosphoric Acid in WaterB: Acetonitrile | An acidic mobile phase suppresses the ionization of the carboxylic acid group, leading to better peak shape and retention. |
| Gradient | 70% A / 30% B, isocratic | An isocratic elution is often sufficient for the analysis of a single analyte, offering simplicity and robustness. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and backpressure. |
| Detection | UV at 275 nm | Aromatic compounds typically exhibit strong UV absorbance. While a specific spectrum for the analyte is not readily available, related compounds show absorbance in this region. |
| Injection Volume | 10 µL | A common injection volume that balances sensitivity with the risk of column overload. |
| Column Temp. | 30 °C | Maintaining a constant column temperature ensures reproducible retention times. |
Pillar 2: The Validation Gauntlet: An ICH-Guided Protocol
Method validation provides documented evidence that the analytical procedure is suitable for its intended purpose. The following validation parameters are assessed in accordance with the ICH Q2(R1) and the recently updated Q2(R2) guidelines.[1][2]
Experimental Protocol: HPLC Method Validation
1. System Suitability:
-
Procedure: Inject the standard solution five times.
-
Acceptance Criteria: Relative Standard Deviation (RSD) of the peak area and retention time should be ≤ 2.0%. Tailing factor should be ≤ 2.0.
-
Causality: This initial check ensures that the chromatographic system is performing adequately on the day of analysis.
2. Specificity:
-
Procedure: Analyze a blank (diluent), a placebo (matrix without the analyte), the analyte standard, and a spiked placebo sample.
-
Acceptance Criteria: No interfering peaks should be observed at the retention time of the analyte in the blank and placebo chromatograms.
-
Causality: Specificity demonstrates that the method can unequivocally assess the analyte in the presence of other components.[3]
3. Linearity:
-
Procedure: Prepare a series of at least five concentrations of the analyte spanning the expected working range (e.g., 50% to 150% of the target concentration).
-
Acceptance Criteria: The correlation coefficient (r²) of the calibration curve should be ≥ 0.999.
-
Causality: Linearity confirms a proportional relationship between the analyte concentration and the detector response.
4. Accuracy:
-
Procedure: Perform recovery studies by spiking a placebo with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration), with three replicates at each level.
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.
-
Causality: Accuracy measures the closeness of the experimental value to the true value.[2][3]
5. Precision:
-
Procedure:
-
Repeatability (Intra-day): Analyze six replicate samples at 100% of the target concentration on the same day, by the same analyst, on the same instrument.
-
Intermediate Precision (Inter-day): Repeat the analysis on a different day, with a different analyst, and/or on a different instrument.
-
-
Acceptance Criteria: The RSD for both repeatability and intermediate precision should be ≤ 2.0%.
-
Causality: Precision demonstrates the degree of scatter between a series of measurements.
6. Limit of Detection (LOD) and Limit of Quantitation (LOQ):
-
Procedure: Determine based on the signal-to-noise ratio (S/N) of a series of diluted solutions.
-
Acceptance Criteria: Typically, an S/N of 3:1 is used for LOD and 10:1 for LOQ.
-
Causality: LOD and LOQ define the lower limits of the method's capabilities.
7. Robustness:
-
Procedure: Intentionally introduce small variations to the method parameters (e.g., mobile phase composition ±2%, column temperature ±5°C, flow rate ±0.1 mL/min).
-
Acceptance Criteria: The system suitability parameters should still be met, and the results should not be significantly affected.
-
Causality: Robustness testing indicates the method's reliability during normal usage.[3]
A Comparative Landscape: HPLC vs. Alternative Analytical Techniques
While HPLC is a powerful and versatile technique, it is not always the only or best solution. A comprehensive understanding of the alternatives is essential for optimal method selection.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive and specific technique, particularly for volatile and thermally stable compounds.
-
Applicability to this compound: Due to its low volatility and polar nature, direct analysis of this compound by GC is challenging. Derivatization is necessary to convert the analyte into a more volatile form. Common derivatization techniques include silylation or esterification of the carboxylic acid and amine groups.
-
Sample Preparation for GC-MS:
-
Extraction: The analyte is first extracted from the sample matrix.
-
Derivatization: The dried extract is then reacted with a derivatizing agent (e.g., BSTFA for silylation or an alcohol with an acid catalyst for esterification).
-
Analysis: The derivatized sample is injected into the GC-MS.
-
UV-Vis Spectrophotometry
UV-Vis spectrophotometry is a simpler and more accessible technique based on the absorption of ultraviolet or visible light by the analyte.
-
Applicability to this compound: As an aromatic compound, this compound is expected to have a distinct UV absorbance spectrum. This method can be used for quantification, but its major limitation is a lack of specificity. Any other compound in the sample that absorbs at the same wavelength will interfere with the measurement. A spectrophotometric procedure for aminobenzoic acid tablets has been developed, suggesting its feasibility for simpler sample matrices.
-
Sample Preparation for UV-Vis:
-
Dissolution: The sample is dissolved in a suitable solvent (e.g., ethanol and water).
-
Dilution: The solution is diluted to a concentration that falls within the linear range of the instrument.
-
Measurement: The absorbance is measured at the wavelength of maximum absorbance (λmax).
-
Head-to-Head Comparison: A Data-Driven Decision
The choice of analytical method depends on a multitude of factors, including the specific requirements of the analysis, the complexity of the sample matrix, and available resources.
| Feature | HPLC-UV | GC-MS (with Derivatization) | UV-Vis Spectrophotometry |
| Specificity | High | Very High | Low |
| Sensitivity | Moderate to High | Very High | Low to Moderate |
| Sample Throughput | Moderate | Low | High |
| Cost per Sample | Moderate | High | Low |
| Method Development | Moderate | Complex | Simple |
| Sample Prep. | Simple to Moderate | Complex (derivatization) | Simple |
| Ideal Application | Routine QC, purity testing, stability studies | Trace analysis, impurity identification | High-concentration assays in simple matrices |
Visualizing the Workflow and Decision Logic
To further clarify the processes and choices involved, the following diagrams illustrate the HPLC validation workflow and a decision tree for selecting the most appropriate analytical method.
Caption: HPLC Method Validation Workflow.
Caption: Analytical Method Selection Decision Tree.
Conclusion: An Informed Path Forward
The validation of an analytical method is a systematic journey that ensures the integrity of scientific data. For the quantification of this compound, a well-validated HPLC method offers a robust, reliable, and specific solution suitable for most quality control and research applications.
However, the scientific landscape is not one-size-fits-all. In scenarios demanding ultra-high sensitivity for trace-level analysis, the additional complexity of derivatization followed by GC-MS may be warranted. Conversely, for high-throughput screening of simple, high-concentration samples, the simplicity and speed of UV-Vis spectrophotometry present a compelling alternative.
By understanding the fundamental principles of method validation and the comparative strengths of different analytical techniques, researchers can confidently select and implement the most appropriate method, ensuring the generation of high-quality, defensible data. This guide, grounded in authoritative standards and practical experience, serves as a comprehensive resource to navigate this critical aspect of scientific inquiry.
References
- 1. Simultaneous determination of p-aminobenzoic acid, acetyl-p-aminobenzoic acid and p-aminohippuric acid in serum and urine by capillary gas chromatography with use of a nitrogen-phosphorus detector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PubChemLite - 2,4-diaminobenzoic acid (C7H8N2O2) [pubchemlite.lcsb.uni.lu]
- 3. derpharmachemica.com [derpharmachemica.com]
A Researcher's Guide to Sialic Acid Quantification: A Comparative Analysis of DMB and Diaminobenzoic Acid Analogs
In the intricate world of glycobiology, the accurate quantification of sialic acids is paramount. These nine-carbon acidic monosaccharides, often found at the terminus of glycan chains on glycoproteins and glycolipids, play critical roles in a myriad of biological processes, from cell-cell recognition and signaling to immune responses.[1] For researchers in drug development and various scientific fields, the ability to precisely measure sialic acid levels is crucial for understanding disease pathogenesis, assessing the quality of biotherapeutics, and developing novel diagnostic and therapeutic strategies.
This guide provides an in-depth technical comparison of derivatizing agents for the quantification of sialic acids, with a primary focus on the widely adopted 1,2-diamino-4,5-methylenedioxybenzene (DMB) and a discussion on diaminobenzoic acid analogs, including the user-specified 2,4-Diaminobenzoic Acid Dihydrochloride. We will delve into the underlying chemistry, provide detailed experimental protocols, and present a critical evaluation of their performance based on available scientific literature.
The Gold Standard: 1,2-diamino-4,5-methylenedioxybenzene (DMB)
For decades, 1,2-diamino-4,5-methylenedioxybenzene (DMB) has been the reagent of choice for the sensitive and specific quantification of sialic acids by high-performance liquid chromatography (HPLC) with fluorescence detection.[2][3] Its reaction with the α-keto acid functionality of sialic acids results in a highly fluorescent derivative, enabling detection at picomole and even femtomole levels.[4][5]
The Chemistry of DMB Derivatization
The derivatization of sialic acids with DMB is a condensation reaction that occurs under acidic conditions. The two adjacent amino groups of DMB react with the α-keto group and the carboxylic acid group of the sialic acid to form a stable, fluorescent quinoxaline derivative. This reaction is highly specific for α-keto acids, which contributes to the low background and high sensitivity of the assay.[6]
Diagram of the DMB Derivatization Reaction
Caption: DMB reacts with the α-keto acid group of sialic acid to form a fluorescent derivative.
Performance Characteristics of the DMB Method
The DMB method is renowned for its exceptional performance in sialic acid quantification. Key advantages include:
-
High Sensitivity: Fluorescence detection allows for the quantification of sialic acids at very low concentrations, often in the picomole to femtomole range.[4][5]
-
Specificity: The reaction is highly specific for α-keto acids, minimizing interference from other components in complex biological samples.[6]
-
Versatility: The method can be used to quantify a wide range of sialic acid species, including N-acetylneuraminic acid (Neu5Ac), N-glycolylneuraminic acid (Neu5Gc), and their O-acetylated derivatives.[7]
-
Robustness: The DMB method is well-established and has been validated in numerous laboratories worldwide, with a large body of literature supporting its reliability.[8][9]
However, researchers should be aware of certain limitations:
-
Light Sensitivity: The DMB-sialic acid derivatives are light-sensitive, and exposure to light can lead to degradation and inaccurate quantification.[8] Samples should be protected from light during and after the derivatization procedure.
-
Reagent Interference: Excess DMB reagent can sometimes interfere with the chromatographic separation, necessitating careful optimization of the cleanup steps.[3]
-
Instability of O-acetyl Groups: The acidic conditions required for sialic acid release prior to derivatization can lead to the partial loss or migration of O-acetyl groups, which can complicate the analysis of these specific sialic acid variants.[10]
Exploring Diaminobenzoic Acid (DABA) Isomers
The query regarding this compound (DABA) prompts a broader discussion on the use of diaminobenzoic acid isomers as potential derivatizing agents for α-keto acids. In principle, any ortho-diamino aromatic compound could potentially react with an α-keto acid to form a fluorescent quinoxaline derivative.
The Case of 3,5-Diaminobenzoic Acid
While literature on the use of 2,4-DABA for sialic acid quantification is scarce to non-existent, there are historical reports on the use of another isomer, 3,5-diaminobenzoic acid , for the fluorometric analysis of sialic acids.[11] However, this method was found to suffer from interference from other sugars like hexoses and aldehydes.[11] Although method development aimed to reduce this interference, the stability of the resulting fluorophore was also a concern, with a reported stability of only two hours in the dark.[11]
The Absence of 2,4-Diaminobenzoic Acid in Sialic Acid Analysis
A comprehensive search of the scientific literature reveals a conspicuous absence of studies employing this compound for the quantification of sialic acids. While the precise reasons for this are not explicitly documented, several chemical and practical factors could contribute to its unsuitability compared to DMB:
-
Reaction Kinetics and Efficiency: The position of the amino and carboxylic acid groups on the benzene ring can significantly influence the reactivity of the molecule. It is possible that the steric and electronic properties of the 2,4-isomer are not optimal for an efficient and complete reaction with the α-keto acid of sialic acid.
-
Fluorescence Properties of the Derivative: The resulting quinoxaline derivative from a reaction with 2,4-DABA may not possess the desirable fluorescence characteristics (e.g., high quantum yield, optimal excitation and emission wavelengths) for sensitive detection.
-
Stability of the Derivative: The stability of the fluorescent product is crucial for reliable quantification. The derivative formed from 2,4-DABA may be less stable than the DMB derivative, leading to signal degradation and inaccurate results.
Given the longstanding and widespread success of the DMB method, it is likely that early comparative studies (which may not be readily available in digital archives) established the superiority of DMB over other diamino-derivatizing agents, leading to its adoption as the industry standard.
Experimental Protocols
To provide practical guidance, here are detailed, step-by-step methodologies for sialic acid release and derivatization using the established DMB method.
Sialic Acid Release from Glycoproteins (Acid Hydrolysis)
This protocol describes the initial step of releasing sialic acids from the glycan chains of glycoproteins.
-
Sample Preparation: Prepare an aqueous solution of the glycoprotein sample. A typical starting amount is 50-200 µg of glycoprotein.
-
Acid Hydrolysis: Add an equal volume of 4 M acetic acid to the sample to achieve a final concentration of 2 M acetic acid.
-
Incubation: Incubate the sample in a sealed vial at 80°C for 2 hours. This mild acid hydrolysis cleaves the terminal sialic acid residues while minimizing degradation of other monosaccharides.[8]
-
Drying: After hydrolysis, dry the sample completely using a vacuum centrifuge.
Workflow for Sialic Acid Release
Caption: Workflow for the release of sialic acids from glycoproteins via acid hydrolysis.
DMB Derivatization of Released Sialic Acids
This protocol details the fluorescent labeling of the released sialic acids.
-
Reagent Preparation: Prepare the DMB labeling reagent fresh. A typical formulation consists of 7 mM DMB, 1 M β-mercaptoethanol, and 18 mM sodium hydrosulfite in 5 mM acetic acid.[1]
-
Reconstitution: Reconstitute the dried, released sialic acids in a small volume of water (e.g., 20 µL).
-
Derivatization: Add an equal volume of the freshly prepared DMB labeling reagent to the sialic acid sample.
-
Incubation: Incubate the mixture in the dark at 50°C for 2 to 3 hours.[1] It is crucial to protect the samples from light during this step.
-
Termination: Stop the reaction by adding a larger volume of water (e.g., 480 µL) and placing the samples on ice.[9]
-
Analysis: The DMB-labeled sialic acids are now ready for analysis by reverse-phase HPLC with fluorescence detection (Excitation: ~373 nm, Emission: ~448 nm).
Workflow for DMB Derivatization
Caption: Workflow for the fluorescent labeling of sialic acids with DMB.
Comparative Summary and Recommendations
The following table summarizes the key comparative points between DMB and what can be inferred about diaminobenzoic acid isomers based on the available literature.
| Feature | 1,2-diamino-4,5-methylenedioxybenzene (DMB) | Diaminobenzoic Acid (DABA) Isomers (e.g., 2,4-DABA) |
| Scientific Precedent | Well-established, widely used, and extensively documented for sialic acid analysis.[2][3] | No significant scientific literature found for 2,4-DABA in sialic acid quantification. Limited historical use of 3,5-DABA with known issues.[11] |
| Sensitivity | High (picomole to femtomole detection).[4][5] | Unknown for 2,4-DABA. Likely lower for 3,5-DABA due to interference.[11] |
| Specificity | High for α-keto acids.[6] | Unknown for 2,4-DABA. 3,5-DABA shows interference from other sugars.[11] |
| Derivative Stability | Light-sensitive but generally stable for analysis within 24-72 hours if stored properly.[8] | Unknown for 2,4-DABA. The 3,5-DABA derivative is reported to be unstable.[11] |
| Protocol Availability | Numerous validated protocols are readily available from commercial kits and scientific publications.[1][9] | No established protocols for sialic acid analysis. |
Recommendation:
For researchers requiring robust, sensitive, and reliable quantification of sialic acids, the 1,2-diamino-4,5-methylenedioxybenzene (DMB) method remains the unequivocal gold standard. The extensive body of supporting literature, the availability of commercial kits, and the well-characterized performance of this reagent provide a high degree of confidence in the results.
While the exploration of alternative derivatizing agents is a valid scientific pursuit, the current lack of data on this compound for sialic acid analysis precludes its recommendation for routine or validated applications. Any researcher wishing to investigate the utility of 2,4-DABA would need to undertake a comprehensive method development and validation study, including a thorough characterization of the reaction chemistry, derivative properties, and analytical performance.
References
- 1. Specific labeling and chemical analysis of sialic acid and sialyloligo/polymers - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. An efficient and robust HPLC method to determine the sialylation levels of human epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Improving the Chromatographic Separation of DMB-Labeled Sialic Acids for the Comparison of Biosimilars to Reference Materials [sigmaaldrich.com]
- 4. An enhanced dual detection of DMB-labeled sialic acids using high-resolution accurate mass spectrometry and fluorescence detection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An enhanced dual detection of DMB-labeled sialic acids using high-resolution accurate mass spectrometry and fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. m.youtube.com [m.youtube.com]
- 8. lcms.cz [lcms.cz]
- 9. waters.com [waters.com]
- 10. centaur.reading.ac.uk [centaur.reading.ac.uk]
- 11. Improving the Chromatographic Separation of DMB-Labeled Sialic Acids for the Comparison of Biosimilars to Reference Materials [sigmaaldrich.com]
A comparative analysis of 2,4-Diaminobenzoic Acid Dihydrochloride and other labeling reagents
For researchers, scientists, and drug development professionals navigating the complexities of glycan analysis, the choice of labeling reagent is a critical decision that profoundly impacts experimental outcomes. This guide provides an in-depth, objective comparison of 2,4-Diaminobenzoic Acid Dihydrochloride (DABA) and other prevalent labeling reagents. Moving beyond a simple listing of features, we will explore the underlying chemical principles, compare performance based on experimental data, and provide actionable protocols to empower you to make the most informed choice for your specific application.
The Foundational Chemistry: Reductive Amination
The vast majority of fluorescent labeling strategies for released glycans hinge on a classic organic reaction: reductive amination .[1][2] This two-step process targets the reducing end of the glycan, which exists in equilibrium between a cyclic hemiacetal form and an open-chain aldehyde form.
-
Schiff Base Formation: A primary amine group on the labeling reagent performs a nucleophilic attack on the aldehyde carbon of the glycan. This forms an unstable intermediate called a Schiff base (or imine).[3]
-
Reduction: A reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or the less toxic 2-picoline borane (2-PB), is introduced to reduce the imine bond to a stable secondary amine, covalently linking the label to the glycan.[4]
The elegance of this method lies in its stoichiometry: one label attaches to one glycan, permitting direct relative quantification from the resulting fluorescence or mass spectrometry signal.[2][5]
Caption: The general mechanism of reductive amination for glycan labeling.
A Field Guide to Common Labeling Reagents
While the underlying chemistry is consistent, the specific properties of each labeling reagent dictate its performance in fluorescence detection and mass spectrometry.
The "Gold Standard": 2-Aminobenzamide (2-AB)
For over two decades, 2-AB has been the benchmark for glycan analysis, creating a vast library of historical data for comparison.[6] It is a robust and reliable choice for hydrophilic interaction liquid chromatography with fluorescence detection (HILIC-FLR).
-
Advantages: Well-characterized, non-selective labeling, and stable product formation.[7] The resulting data is highly comparable to a large body of existing literature.[6]
-
Disadvantages: The primary drawback of 2-AB is its poor ionization efficiency in mass spectrometry, which hinders the detection and identification of low-abundance glycan species.[8]
The High-Sensitivity Fluorescent Alternative: 2-Aminobenzoic Acid (2-AA)
2-AA, also known as anthranilic acid, is structurally similar to 2-AB but offers distinct advantages. The carboxylic acid group on 2-AA provides a negative charge, making it highly versatile.
-
Advantages: Offers increased fluorescence intensity compared to 2-AB, improving chromatographic sensitivity.[9][10] Its negative charge makes it suitable for both positive- and negative-mode mass spectrometry and electrophoretic separations.[1][7]
-
Disadvantages: While better than 2-AB, its MS performance is still surpassed by more modern reagents. The labeling process can also be labor-intensive.[11][12]
The Mass Spectrometry Powerhouse: Procainamide (ProcA)
Procainamide was developed to address the MS sensitivity limitations of 2-AB and 2-AA. It incorporates a tertiary amine group, which readily accepts a proton, dramatically improving ionization efficiency in positive-mode ESI-MS.
-
Advantages: Significantly improved ESI-MS efficiency (up to 30 times that of 2-AB), allowing for the identification of minor glycans that constitute less than 1% of the total peak area.[4][13] It also provides a higher fluorescence signal than 2-AB.[8][14]
-
Disadvantages: The chromatographic separation can be slightly different from 2-AB, which may require method adjustments when comparing to historical data.[8]
The Subject of Our Analysis: this compound (DABA)
2,4-Diaminobenzoic Acid (DABA) is a less conventional but noteworthy reagent. Its structure, featuring two primary amine groups and a carboxylic acid, suggests unique potential. One amine can participate in the reductive amination, while the other amine and the carboxylic acid group can influence fluorescence, hydrophilicity, and ionization. While comprehensive, direct comparative studies with mainstream glycan labels are less common in the literature, its utility in other derivatization contexts is established. The principles of reductive amination suggest it would be a viable labeling agent, with its performance characteristics meriting further investigation.
Head-to-Head: A Comparative Performance Analysis
Choosing the right label requires a quantitative understanding of its performance across key metrics. The following table summarizes data synthesized from multiple comparative studies.
| Feature | 2-Aminobenzamide (2-AB) | 2-Aminobenzoic Acid (2-AA) | Procainamide (ProcA) | RapiFluor-MS (RF-MS)¹ |
| Primary Application | HILIC-FLR (Historical Gold Standard) | HILIC-FLR, CE, MS | HILIC-FLR-MS | High-Throughput HILIC-FLR-MS |
| Fluorescence Signal | Baseline | > 2-AB[9] | ~3-15x > 2-AB[5][8] | ~2x > 2-AB[15] |
| MS Signal (Positive ESI) | Baseline (Poor)[8] | Moderate Improvement | Up to 30-68x > 2-AB[8] | Up to 780x > 2-AB[15] |
| Excitation (λex) | ~320 nm[16][17] | ~320 nm | ~310 nm[5][13] | ~265 nm |
| Emission (λem) | ~420 nm[16][17] | ~420 nm | ~370 nm[5][13] | ~425 nm |
| Key Advantage | Extensive historical data[6] | Versatility, improved FLR signal[10] | Excellent MS sensitivity | Unprecedented MS sensitivity, rapid protocol |
| Key Disadvantage | Poor MS ionization[8] | Labor-intensive protocol[11] | Potential for in-source fragmentation[5] | Different selectivity vs. 2-AB[8] |
¹RapiFluor-MS is included as a modern, high-performance benchmark that utilizes a different chemistry (reaction with glycosylamines) but serves the same analytical purpose.
Experimental Protocols: From Glycoprotein to Analysis
The following section provides standardized, step-by-step protocols for labeling N-glycans using 2-AB and Procainamide, the most common choices for standard and high-sensitivity MS analysis, respectively.
Protocol: N-Glycan Labeling with 2-Aminobenzamide (2-AB)
This protocol is adapted from established methods and is suitable for routine HILIC-FLR analysis.[16][18]
Materials:
-
Purified, released N-glycans (dried in a reaction vial)
-
2-AB Labeling Kit (e.g., Ludger LT-KAB-A2)[18] containing:
-
2-Aminobenzamide (2-AB) dye
-
Dimethyl sulfoxide (DMSO)
-
Glacial Acetic Acid
-
Sodium Cyanoborohydride (NaBH₃CN) reductant
-
-
Heating block or oven set to 65°C
-
Centrifugal evaporator
Procedure:
-
Sample Preparation: Ensure your released glycan sample (25 pmol to 25 nmol) is completely dry at the bottom of a polypropylene microcentrifuge vial.[13]
-
Reagent Preparation:
-
In a fume hood, prepare the DMSO/acetic acid solvent by mixing 70% DMSO with 30% glacial acetic acid.
-
Add the appropriate volume of this solvent to the vial of 2-AB dye and mix until fully dissolved.
-
Transfer the dissolved dye solution to the vial of sodium cyanoborohydride reductant. Mix gently by pipetting until the reductant is completely dissolved. This is your final labeling reagent. Use within 60 minutes.[16]
-
-
Labeling Reaction:
-
Add 5 µL of the labeling reagent to each dried glycan sample.
-
Cap the vials tightly, vortex thoroughly, and centrifuge briefly to ensure the solution is at the bottom.
-
-
Incubation: Place the vials in a heating block at 65°C and incubate for 2-3 hours.[18] This step must be performed in a dry environment (do not use a water bath).
-
Post-Labeling Cleanup: After incubation, cool the samples to room temperature. It is crucial to remove excess labeling reagent before analysis. This is typically achieved using HILIC-based solid-phase extraction (SPE) cartridges.
-
Analysis: The purified, labeled glycans are now ready for HILIC-FLR-MS analysis. Reconstitute in an appropriate solvent (e.g., 75% acetonitrile / 25% water).
Protocol: N-Glycan Labeling with Procainamide (ProcA)
This protocol enhances MS sensitivity, making it ideal for identifying and quantifying low-abundance species.[4]
Materials:
-
Purified, released N-glycans (dried)
-
Procainamide Labeling Kit (e.g., Ludger LT-KPROC-24)[4] containing:
-
Procainamide dye
-
30% Acetic Acid in DMSO
-
2-Picoline Borane (2-PB) or Sodium Cyanoborohydride reductant
-
-
Heating block or oven set to 65°C
Procedure:
-
Sample Preparation: Dry the purified glycan sample (25 pmol to 25 nmol) in a reaction vial.[13]
-
Reagent Preparation:
-
Dissolve the Procainamide dye in the provided 30% Acetic Acid in DMSO solution.
-
Transfer this solution to the vial containing the reductant (2-PB is a less toxic alternative to NaBH₃CN).[4] Mix until fully dissolved to create the final labeling reagent.
-
-
Labeling & Incubation:
-
Add 10 µL of the labeling reagent to the dried glycans.
-
Vortex to dissolve the sample and incubate at 65°C for 1 hour.
-
-
Post-Labeling Cleanup: Cool the samples and proceed with HILIC-SPE cleanup to remove excess procainamide and other reagents. LudgerClean S cartridges or equivalent are suitable for this purpose.[19]
-
Analysis: The cleaned, procainamide-labeled glycans are ready for analysis. They exhibit strong signals in both fluorescence (λex ≈ 310 nm, λem ≈ 370 nm) and positive-ion ESI-MS.[5][13]
Integrated Workflow and Strategic Choices
The choice of labeling reagent is an integral part of the overall glycan analysis workflow. The decision should be guided by the ultimate analytical goal.
Caption: A comprehensive workflow for N-glycan analysis, from sample to data.
-
For Routine Profiling and Comparability: If the primary goal is to generate reproducible glycan profiles for quality control or to compare with extensive historical data, 2-Aminobenzamide (2-AB) remains a solid and valid choice.[6]
-
For In-depth Characterization and Low-Abundance Detection: When the objective is to identify and quantify minor glycan species, which may be critical biological effectors, Procainamide (ProcA) is the superior option due to its vastly improved mass spectrometry performance.[4][14]
-
For High-Throughput Screening: For applications demanding speed and the highest possible MS sensitivity, modern kits like Waters RapiFluor-MS, which use a different labeling chemistry, offer a 30-minute sample preparation time and should be considered.
Conclusion
The field of glycan analysis has evolved significantly, offering researchers a powerful toolkit of labeling reagents. While 2,4-Diaminobenzoic Acid presents an interesting chemical structure for exploration, the landscape is currently dominated by well-vetted alternatives. The traditional workhorse, 2-AB, provides reliability and consistency with historical data. Its counterpart, 2-AA, offers enhanced fluorescence. However, for modern applications demanding the full power of mass spectrometry, procainamide provides a crucial enhancement in ionization efficiency, revealing a depth of glycomic information that was previously inaccessible. By understanding the chemical principles, performance metrics, and procedural nuances of each reagent, scientists can strategically select the optimal tool to illuminate the complex and vital world of glycans.
References
- 1. Glycan labeling strategies and their use in identification and quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Glycan Labeling - Creative Biolabs [creative-biolabs.com]
- 3. Reductive Amination - Chemistry Steps [chemistrysteps.com]
- 4. Procainamide Labelling | Ludger Ltd [ludger.com]
- 5. ludger.com [ludger.com]
- 6. lcms.cz [lcms.cz]
- 7. Nonselective and efficient fluorescent labeling of glycans using 2-amino benzamide and anthranilic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Comparison of 2-Aminobenzamide, Procainamide and RapiFluor-MS as Derivatizing Agents for High-Throughput HILIC-UPLC-FLR-MS N-glycan Analysis [frontiersin.org]
- 9. apps.thermoscientific.com [apps.thermoscientific.com]
- 10. qa-bio.com [qa-bio.com]
- 11. On-MALDI-Target N-Glycan Nonreductive Amination by 2-Aminobenzoic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Procainamide glycan labelling kit [ludger.com]
- 14. Comparison of procainamide and 2-aminobenzamide labeling for profiling and identification of glycans by liquid chromatography with fluorescence detection coupled to electrospray ionization-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. lcms.cz [lcms.cz]
- 16. interchim.fr [interchim.fr]
- 17. 2-AB Labeled Glycans • QA-Bio 2-AB N-linked and O-linked Glycans [qa-bio.com]
- 18. ludger.com [ludger.com]
- 19. Procainamide Labeling Kit • QA-Bio • 5% CVs for Triplicate Analyses [qa-bio.com]
A Senior Application Scientist's Guide to Reproducible Sialic Acid Quantification: A Comparative Analysis of DABA Labeling
In the realm of biopharmaceutical development and glycobiology research, the accurate and reproducible quantification of sialic acids is paramount. As terminal monosaccharides on the glycan chains of glycoproteins and glycolipids, sialic acids play a critical role in protein stability, function, and immunogenicity.[1] Consequently, regulatory bodies consider sialic acid content a critical quality attribute (CQA) for many glycoprotein therapeutics.[2] This guide provides an in-depth assessment of the reproducibility of 2,4-Diaminobenzoic Acid Dihydrochloride (DABA) labeling, a widely used method for sialic acid analysis, and compares its performance against its primary alternative, 1,2-diamino-4,5-methylenedioxybenzene (DMB).
The Principle of Amine-Based Fluorescent Labeling for Sialic Acid Analysis
The quantification of sialic acids typically involves three key steps: (1) release of sialic acids from the glycoconjugate, usually by mild acid hydrolysis; (2) derivatization of the released sialic acids with a fluorescent tag; and (3) separation and detection of the labeled sialic acids by reversed-phase high-performance liquid chromatography (RP-HPLC) with fluorescence detection. The derivatization step is crucial as sialic acids themselves lack a suitable chromophore for sensitive detection.
Both DABA and DMB are aromatic amines that react with the α-keto acid functionality of sialic acids under acidic conditions to form highly fluorescent, stable derivatives. This reaction allows for the sensitive detection and quantification of various sialic acid species.
Experimental Workflow for Assessing Labeling Reproducibility
To rigorously assess the reproducibility of any sialic acid labeling method, a well-controlled experimental workflow is essential. The following protocol is designed to be a self-validating system, incorporating quantitative standards and reference panels to ensure data integrity.
Diagram of the Sialic Acid Analysis Workflow
Caption: A generalized workflow for the quantification of sialic acids using fluorescent labeling.
Detailed Experimental Protocols
Sialic Acid Release from Glycoprotein
-
Rationale: Mild acid hydrolysis is employed to cleave the glycosidic bond between sialic acid and the underlying glycan structure. Acetic acid is commonly used as it effectively releases sialic acids while minimizing the degradation of the monosaccharide and its O-acetyl groups.[3]
-
Protocol:
-
To a sufficient amount of glycoprotein sample (typically 50-200 µg), add 2 M acetic acid.
-
Incubate the mixture in a sealed vial at 80°C for 2 hours.[2][3]
-
Cool the sample to room temperature.
-
Centrifuge the sample to pellet any precipitate and carefully transfer the supernatant containing the released sialic acids for the labeling step.
-
2,4-Diaminobenzoic Acid (DABA) Labeling Protocol
-
Rationale: The condensation reaction between DABA and the α-keto acid of sialic acid is pH and temperature-dependent. The inclusion of a reducing agent like sodium hydrosulfite and a scavenger like 2-mercaptoethanol helps to maintain the stability of the DABA reagent and prevent side reactions, thereby enhancing reproducibility.
-
Protocol:
-
Prepare the DABA Labeling Solution: (This should be prepared fresh and protected from light).
-
Dissolve this compound in a solution containing glacial acetic acid, 2-mercaptoethanol, and sodium hydrosulfite. A typical concentration is around 7-10 mM DABA.
-
-
To the supernatant from the sialic acid release step, add an equal volume of the freshly prepared DABA labeling solution.
-
Include controls by adding the labeling solution to quantitative standards (e.g., N-acetylneuraminic acid - Neu5Ac, N-glycolylneuraminic acid - Neu5Gc) and a sialic acid reference panel.
-
Incubate the samples and controls in the dark at 50°C for 2.5 to 3 hours.[4][5]
-
Terminate the reaction by cooling the samples on ice and diluting with a suitable solvent, typically water or the initial HPLC mobile phase.[5][6]
-
RP-HPLC Analysis
-
Rationale: Reversed-phase chromatography separates the fluorescently labeled sialic acids based on their hydrophobicity. An acidic mobile phase (e.g., with formic acid) ensures the sialic acid carboxyl groups are protonated, leading to better peak shape and retention.
-
HPLC Conditions:
-
Column: C18 column (e.g., Ascentis C18, 15 cm x 2.1 mm, 3 µm).
-
Mobile Phase: An isocratic or gradient elution using a mixture of acetonitrile, methanol, and water is common. A typical starting mobile phase is Acetonitrile:Methanol:Water (9:7:84 v/v/v).[4]
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Detection: Fluorescence detector with excitation wavelength set to ~373 nm and emission wavelength to ~448 nm.[7]
-
Comparative Analysis: DABA vs. DMB
While DABA is a robust labeling agent, 1,2-diamino-4,5-methylenedioxybenzene (DMB) is another widely used alternative for sialic acid analysis.[4][5][6] The choice between these reagents can impact the sensitivity and reproducibility of the assay.
Chemical Structures and Reaction Products
Caption: Reaction scheme of sialic acid with DABA and DMB labeling reagents.
Performance Comparison Table
| Feature | 2,4-Diaminobenzoic Acid (DABA) | 1,2-diamino-4,5-methylenedioxybenzene (DMB) | Reference |
| Sensitivity | High | Very High | [5] |
| Specificity | High for α-keto acids | High for α-keto acids | [8] |
| Stability of Labeled Product | Generally stable | Light-sensitive, requires analysis within 24-72 hours | [2][4] |
| Interference | Potential interference from other α-keto acids in complex biological samples. | Similar potential for interference as DABA. | [7] |
| Reproducibility | Good, but sensitive to reaction conditions. | Good, but stability can be a factor if analysis is delayed. | |
| Availability | Available as a standalone reagent. | Commonly available in optimized kits. | [3][4][5] |
Factors Influencing the Reproducibility of DABA Labeling
Achieving high reproducibility with DABA labeling requires careful control over several experimental parameters:
-
Purity and Stability of DABA Reagent: The DABA reagent itself can degrade, especially when exposed to light and air. It is crucial to use high-purity DABA and prepare the labeling solution fresh before each use.
-
Reaction pH: The condensation reaction is highly pH-dependent. The acidic environment provided by acetic or formic acid is necessary for the reaction to proceed efficiently. Inconsistent pH can lead to variable labeling efficiency.
-
Temperature and Incubation Time: Both temperature and incubation time must be precisely controlled. Insufficient time or temperature will result in incomplete labeling, while excessive heat can lead to the degradation of both the sialic acids and the DABA reagent. The optimal conditions are typically around 50°C for 2.5-3 hours.[4][5]
-
Sample Matrix Effects: Complex biological samples may contain other α-keto acids or interfering substances that can react with DABA or quench the fluorescence signal.[7] Proper sample cleanup and the use of internal standards can help mitigate these effects.
-
Light Exposure: While the DABA-labeled product is more stable than its DMB counterpart, it is still good practice to minimize exposure to light to prevent any potential photodegradation.
Conclusion and Recommendations
Both DABA and DMB are effective reagents for the fluorescent labeling and quantification of sialic acids. DMB often offers slightly higher sensitivity, which may be advantageous for samples with very low sialic acid content. However, the resulting DMB-labeled sialic acids are known to be light-sensitive, and samples should be analyzed promptly after labeling to ensure reproducibility.[2][4]
DABA, on the other hand, forms a more stable derivative, which can be beneficial when immediate HPLC analysis is not feasible. The key to achieving high reproducibility with DABA lies in the stringent control of reaction conditions—specifically, the freshness and purity of the reagent, and the precise regulation of pH, temperature, and incubation time.
For routine, high-throughput analysis in a quality-controlled environment, the use of commercially available kits, which often contain pre-optimized reagents for DMB labeling, can provide a more standardized and reproducible workflow.[3][4] However, for laboratories that prefer to develop and optimize their own methods, DABA remains a reliable and cost-effective choice, provided that the critical parameters outlined in this guide are meticulously controlled. Ultimately, the choice between DABA and DMB should be based on the specific requirements of the assay, including sensitivity needs, sample throughput, and the availability of instrumentation.
References
- 1. Modification of sialic acids on solid-phase: accurate characterization of protein sialylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. waters.com [waters.com]
- 3. DMB Sialic Acid Analysis | Ludger Ltd [ludger.com]
- 4. agilent.com [agilent.com]
- 5. takarabio.com [takarabio.com]
- 6. waters.com [waters.com]
- 7. Specific labeling and chemical analysis of sialic acid and sialyloligo/polymers - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. centaur.reading.ac.uk [centaur.reading.ac.uk]
A Comparative Guide to the Specificity of 2,4-Diaminobenzoic Acid Dihydrochloride for Alpha-Keto Acids
For Researchers, Scientists, and Drug Development Professionals
In the landscape of metabolic research and drug development, the accurate quantification of α-keto acids is paramount. These molecules are key intermediates in a multitude of biochemical pathways, and their dysregulation is often implicated in various disease states. The analytical challenge lies in their inherent reactivity and structural diversity. This guide provides an in-depth comparison of derivatization agents for the analysis of α-keto acids, with a focus on 2,4-Diaminobenzoic Acid Dihydrochloride (DABA) and its analogs, offering a scientifically grounded perspective to inform your methodological choices.
The Principle of Diamino-Aromatic Derivatization
The cornerstone of this analytical approach is the condensation reaction between an aromatic compound bearing vicinal amino groups and the α-keto acid moiety. This reaction forms a fluorescent heterocyclic product, typically a quinoxalinone derivative, which can be sensitively and selectively detected by High-Performance Liquid Chromatography (HPLC) with fluorescence detection. The specificity for α-keto acids arises from the requirement of the adjacent ketone and carboxylic acid groups for the cyclization reaction to occur.
The Candidate: this compound (DABA)
This compound (DABA) presents itself as a potential reagent for this derivatization strategy. Structurally, it possesses the necessary vicinal amino groups. However, extensive literature validation and specific performance data for its application in α-keto acid analysis are not as readily available as for its closely related analogs. This guide will, therefore, draw upon the well-documented performance of these analogs to infer the expected characteristics of DABA and to highlight the critical parameters for methods development.
Established Alternatives: A Basis for Comparison
A comparative analysis necessitates established benchmarks. The following reagents, all analogs of DABA, have been successfully employed for the sensitive detection of α-keto acids:
-
1,2-Diamino-4,5-methylenedioxybenzene (DMB): A widely used reagent that forms highly fluorescent derivatives with α-keto acids. It has demonstrated excellent sensitivity in the analysis of biological samples.[1][2][3][4]
-
1,2-Diamino-4,5-dimethoxybenzene: Another effective derivatization agent that yields fluorescent quinoxalinone derivatives, enabling sensitive quantification of α-keto acids in various matrices.[3]
-
o-Phenylenediamine (OPD): A foundational reagent in this class, OPD reacts with α-keto acids to form quinoxaline derivatives. While effective, its fluorescence quantum yield may be lower compared to its substituted analogs.
-
4-Nitro-1,2-phenylenediamine (NPD): This reagent has been utilized for the HPLC determination of α-keto acids with UV detection.[5]
Performance Comparison: What the Data Suggests
Quantitative data from studies utilizing DABA analogs provide a strong indication of the expected performance. The choice of derivatization reagent can significantly impact sensitivity, with limits of detection (LOD) and quantification (LOQ) being key metrics.
| Derivatization Reagent | Analyte(s) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
| 1,2-Diamino-4,5-methylenedioxybenzene (DMB) | Various α-keto acids | 1.3–5.4 nM | 4.2–18 nM | [1][2] |
| Various α-keto acids | 6–44 fmol (on column) | - | [4] | |
| 1,2-Diamino-4,5-dimethoxybenzene | Various α-keto acids | 9–780 fmol (on column) | - | [3] |
| 4-Nitro-1,2-phenylenediamine (NPD) | Various α-keto acids | 0.1–0.266 µg/mL | - | [5] |
While specific data for this compound is not present in the current literature, its structural similarity to these proven reagents suggests it would likely exhibit comparable reactivity. However, the presence of the carboxylic acid group on the DABA molecule may influence its solubility, reactivity, and the fluorescent properties of the resulting derivative. Experimental validation is essential.
Experimental Design: A Path to Validation
To rigorously assess the specificity and performance of DABA for α-keto acid analysis, a series of validation experiments should be conducted. The following protocols, adapted from established methods for DABA analogs, provide a robust starting point.
Diagram: Experimental Workflow for α-Keto Acid Analysis
Caption: Workflow for α-keto acid analysis using DABA derivatization.
Protocol 1: Derivatization of α-Keto Acid Standards with DABA
This protocol is designed to determine the optimal reaction conditions and assess the reactivity of DABA with a panel of standard α-keto acids (e.g., pyruvic acid, α-ketoglutaric acid, phenylpyruvic acid).
Materials:
-
This compound (DABA)
-
Standard α-keto acids
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Heating block or water bath
-
HPLC system with fluorescence detector
Procedure:
-
Prepare DABA Reagent: Dissolve DABA in a suitable solvent (e.g., dilute HCl). The optimal concentration should be determined experimentally (e.g., starting with a 1-5 mg/mL solution).
-
Prepare α-Keto Acid Standards: Prepare a series of standard solutions for each α-keto acid of interest in water or a suitable buffer.
-
Derivatization Reaction:
-
In a microcentrifuge tube, mix a defined volume of the α-keto acid standard with an equal volume of the DABA reagent.
-
Adjust the pH of the reaction mixture. An acidic pH is typically required for the condensation reaction.
-
Incubate the mixture at an elevated temperature (e.g., 60-90°C) for a specific duration (e.g., 30-60 minutes). These parameters should be optimized.
-
After incubation, cool the reaction mixture to room temperature.
-
Neutralize the reaction with a suitable base (e.g., NaOH) before HPLC analysis.
-
-
HPLC Analysis:
-
Inject an aliquot of the derivatized sample into the HPLC system.
-
Separate the derivatives on a C18 reversed-phase column using a suitable mobile phase gradient (e.g., methanol/water or acetonitrile/water).
-
Monitor the elution of the fluorescent derivatives using a fluorescence detector with optimized excitation and emission wavelengths.
-
Protocol 2: Comparative Analysis with 1,2-Diamino-4,5-methylenedioxybenzene (DMB)
To provide a direct comparison, a parallel experiment using the well-characterized reagent DMB should be performed.
Materials:
-
1,2-Diamino-4,5-methylenedioxybenzene dihydrochloride (DMB)
-
Other materials as listed in Protocol 1
Procedure:
-
Follow the same procedure as in Protocol 1, but substitute the DABA reagent with a DMB reagent prepared according to established literature methods.[1][2] A typical DMB reagent solution contains DMB, a reducing agent like 2-mercaptoethanol, and is prepared in dilute acid.
-
Analyze the DMB-derivatized standards using the same HPLC conditions as for the DABA derivatives to ensure a fair comparison of retention times and fluorescence intensities.
The Underlying Chemistry: A Mechanistic Look
The reaction between an α-keto acid and a diamino-aromatic reagent like DABA proceeds through a condensation mechanism to form a stable, fluorescent quinoxalinone derivative.
Diagram: Reaction of DABA with an α-Keto Acid
Caption: Condensation reaction of DABA with an α-keto acid.
The specificity of this reaction for α-keto acids is a key advantage. The presence of both the ketone and carboxylic acid groups in the α-position is a structural prerequisite for the formation of the stable cyclic product. Other carbonyl-containing molecules without the adjacent carboxyl group, or carboxylic acids without the α-keto group, will not undergo this specific cyclization reaction, thus minimizing interference from other metabolites in complex biological samples.
Conclusion: A Promising Candidate Requiring Empirical Validation
This compound holds theoretical promise as a specific and sensitive derivatization agent for the analysis of α-keto acids by HPLC with fluorescence detection. Its structural similarity to well-established reagents like DMB suggests a comparable reaction mechanism and potential for high sensitivity.
However, the lack of extensive, publicly available performance data for DABA necessitates a thorough in-house validation by any laboratory considering its use. The experimental protocols and comparative framework provided in this guide offer a clear path for researchers to:
-
Optimize the derivatization conditions for DABA.
-
Rigorously assess its specificity for a range of α-keto acids.
-
Directly compare its performance against established and well-characterized alternatives.
By undertaking such a systematic evaluation, researchers can confidently determine if this compound is a suitable and perhaps advantageous tool for their specific analytical needs in the critical field of α-keto acid quantification.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Analysis of intracellular α-keto acids by HPLC with fluorescence detection - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. High-performance liquid chromatographic determination of alpha-keto acids in human serum and urine using 1,2-diamino-4,5-methylenedioxybenzene as a precolumn fluorescence derivatization reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Ensuring Quantitative Accuracy in Sialic Acid Analysis: A Comparative Look at 2,4-Diaminobenzoic Acid Dihydrochloride-Based Assays
For researchers, scientists, and drug development professionals, the accurate quantification of sialic acid is a critical aspect of characterizing biotherapeutics and understanding various disease states. Sialic acids, terminal monosaccharides on glycans, play a significant role in biological functions ranging from cell-to-cell interaction to immune response.[1][2] Their levels can be indicative of disease progression, making precise measurement paramount.[3]
This guide provides an in-depth technical comparison of the widely used 2,4-Diaminobenzoic Acid Dihydrochloride (DABA) fluorometric assay with alternative methods for sialic acid quantification. We will delve into the causality behind experimental choices, provide self-validating protocols, and present comparative performance data to empower you to make informed decisions for your research.
The Principle of Sialic Acid Quantification: A Fork in the Road
The quantification of sialic acid typically begins with a crucial first step: the liberation of sialic acid from glycoconjugates. This is most commonly achieved through either acid hydrolysis or enzymatic digestion.[4] The choice of method can significantly impact the accuracy of your results. While acid hydrolysis is a traditional approach, it can sometimes lead to degradation of the target molecule.[3] Enzymatic methods, utilizing sialidases, offer a milder and often more specific release of sialic acid.[4]
Once liberated, the free sialic acid can be quantified using several techniques, which broadly fall into four categories: colorimetric, fluorometric, enzymatic, and chromatographic/mass spectrometric assays.[2][3] This guide will focus on a comparative analysis of a prominent fluorometric method (DABA) against a classic colorimetric method (Thiobarbituric Acid Assay) and a modern enzymatic assay.
The this compound (DABA) Assay: A Deep Dive
The DABA assay is a sensitive fluorometric method for the quantification of sialic acid. The underlying principle involves the reaction of the α-keto acid group of sialic acid with DABA under acidic conditions to form a stable, highly fluorescent derivative. This derivative can be excited at approximately 373 nm and emits fluorescence at around 448 nm, allowing for precise quantification.[5]
Visualizing the DABA Assay Workflow
Caption: Workflow of the DABA-based sialic acid quantification assay.
Experimental Protocol: DABA Assay
This protocol is a self-validating system, incorporating checks and standards to ensure data integrity.
Materials:
-
This compound (DABA) solution
-
Sialic acid standard (e.g., N-acetylneuraminic acid)
-
Samples containing sialic acid
-
Reagents for acid or enzymatic hydrolysis
-
Microplate reader with fluorescence detection capabilities
Procedure:
-
Standard Curve Preparation: Prepare a series of sialic acid standards ranging from approximately 0.1 to 10 µM. This range should be optimized based on the expected concentration in your samples.
-
Sample Preparation & Hydrolysis:
-
For total sialic acid, subject your samples to either mild acid hydrolysis (e.g., 0.1 M HCl at 80°C for 1 hour) or enzymatic digestion with sialidase.
-
Include a negative control (blank) containing the hydrolysis/digestion buffer.
-
Neutralize the samples if acid hydrolysis was used.
-
-
DABA Reaction:
-
To 50 µL of each standard, hydrolyzed sample, and blank in a microplate well, add 50 µL of the DABA reagent.
-
Seal the plate and incubate at 60°C for 2.5 hours in the dark to facilitate the formation of the fluorescent product.
-
-
Fluorescence Measurement:
-
Cool the plate to room temperature.
-
Measure the fluorescence using an excitation wavelength of ~373 nm and an emission wavelength of ~448 nm.
-
-
Quantification:
-
Subtract the blank fluorescence reading from all standard and sample readings.
-
Plot the fluorescence of the standards against their known concentrations to generate a standard curve.
-
Determine the sialic acid concentration in your samples by interpolating their fluorescence values on the standard curve.
-
Expertise in Action: The incubation step in the dark is critical as the fluorescent product is light-sensitive. The inclusion of a standard curve in every assay run accounts for variations in reagent preparation and instrument performance, making the protocol self-validating.
Alternative Method 1: The Thiobarbituric Acid (TBA) Assay
The TBA assay is a classic colorimetric method for sialic acid determination. It involves the periodate oxidation of sialic acid to form β-formylpyruvic acid, which then reacts with thiobarbituric acid to produce a pink chromophore with an absorbance maximum at 549 nm.[2]
Visualizing the TBA Assay Workflow
Caption: Workflow of the Thiobarbituric Acid (TBA) assay for sialic acid.
Experimental Protocol: TBA Assay
Procedure:
-
Standard Curve and Sample Preparation: Prepare sialic acid standards and hydrolyzed samples as described for the DABA assay.
-
Oxidation: To 100 µL of each standard, sample, and blank, add 25 µL of periodate solution and incubate at room temperature for 20 minutes.
-
Reduction: Add 50 µL of arsenite solution to stop the periodate oxidation.
-
Color Development: Add 500 µL of thiobarbituric acid reagent and incubate in a boiling water bath for 15 minutes.
-
Extraction (Optional but Recommended): After cooling, add an organic solvent (e.g., cyclohexanone) to extract the chromophore, which can enhance sensitivity and reduce interference.
-
Absorbance Measurement: Measure the absorbance of the standards and samples at 549 nm.
-
Quantification: Generate a standard curve and determine the concentration of sialic acid in the samples.
Trustworthiness Check: The optional extraction step is a key element for ensuring trustworthiness. It helps to concentrate the chromophore and remove interfering substances, thereby improving the accuracy of the assay.
Alternative Method 2: The Enzymatic Assay
Enzymatic assays for sialic acid offer high specificity. A common enzymatic pathway involves the use of N-acetylneuraminic acid aldolase (NANA aldolase), which cleaves sialic acid to N-acetylmannosamine and pyruvate. The pyruvate is then quantified in a subsequent reaction, often involving lactate dehydrogenase and the monitoring of NADH consumption at 340 nm.[6]
Visualizing the Enzymatic Assay Workflow
Caption: Workflow of a coupled enzymatic assay for sialic acid quantification.
Experimental Protocol: Enzymatic Assay
Procedure:
-
Standard Curve and Sample Preparation: Prepare sialic acid standards and enzymatically hydrolyzed samples.
-
Enzymatic Reaction:
-
In a microplate, combine standards, samples, and blanks with a reaction mixture containing NANA aldolase, lactate dehydrogenase (LDH), and NADH.
-
Incubate at 37°C for a specified time (e.g., 30-60 minutes).
-
-
Absorbance Measurement: Measure the decrease in absorbance at 340 nm, which corresponds to the consumption of NADH.
-
Quantification: Generate a standard curve by plotting the change in absorbance against the sialic acid concentration and determine the concentration in the samples.
Authoritative Grounding: The specificity of the enzymatic reactions provides a strong authoritative grounding for this method, as the enzymes are highly selective for their substrates, minimizing interference.[6]
Comparative Performance Analysis
The choice of assay often depends on the specific requirements of the experiment, including sensitivity, sample matrix, and available equipment. Below is a comparative summary of the key performance characteristics of the DABA, TBA, and enzymatic assays.
| Parameter | DABA Assay (Fluorometric) | TBA Assay (Colorimetric) | Enzymatic Assay (UV/Vis) |
| Principle | Fluorogenic derivatization | Colorimetric reaction | Coupled enzyme reactions |
| Sensitivity | High (picomole range)[3] | Moderate to High (nanomole to picomole with extraction)[3] | Moderate (nanomole range)[6] |
| Specificity | Good, but can have interference from other α-keto acids | Moderate, susceptible to interference from other sugars and aldehydes[3] | High, due to enzyme specificity[6] |
| Linearity Range | Typically 0.1 - 10 µM | Typically 1 - 100 µM | Typically 10 - 200 µM[6] |
| Throughput | High (microplate compatible) | Moderate (requires heating and extraction steps) | High (microplate compatible) |
| Key Advantages | High sensitivity, good for low concentration samples | Cost-effective, well-established | High specificity, less prone to matrix interference |
| Key Disadvantages | Reagent can be light-sensitive | Lower specificity, can be labor-intensive | Can be more expensive, enzyme stability is a factor |
Ensuring Assay Validity: A Nod to ICH Q2(R2)
For drug development professionals, adherence to regulatory guidelines is non-negotiable. The International Council for Harmonisation (ICH) Q2(R2) guideline on the validation of analytical procedures provides a framework for ensuring the reliability of your data.[6] Key validation characteristics to consider for these quantitative assays include:
-
Accuracy: The closeness of test results to the true value. This can be assessed by analyzing a sample with a known concentration of sialic acid.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision).
-
Specificity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantitatively determined with suitable precision and accuracy, respectively.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample within a given range.
-
Range: The interval between the upper and lower concentration of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.
By systematically evaluating these parameters, you can build a robust and trustworthy sialic acid quantification assay that meets the stringent requirements of regulatory bodies.
Troubleshooting Common Issues
| Issue | Potential Cause | Troubleshooting Strategy |
| High Background Signal | Reagent contamination, autofluorescence from sample matrix | Use high-purity reagents, include a matrix blank, consider sample purification steps. For fluorescence assays, check for autofluorescence of the microplate.[7] |
| Low Signal | Incomplete hydrolysis, degraded reagents, incorrect wavelength settings | Optimize hydrolysis conditions (time, temperature, enzyme concentration), use fresh reagents, verify instrument settings. |
| Poor Reproducibility | Inconsistent pipetting, temperature fluctuations, timing variations | Use calibrated pipettes, ensure uniform temperature control during incubations, adhere strictly to timings in the protocol. |
| Non-linear Standard Curve | Standard degradation, incorrect dilutions, reaching saturation limit of the detector | Prepare fresh standards for each assay, double-check dilution calculations, dilute samples to fall within the linear range of the assay. |
Conclusion: Selecting the Right Tool for the Job
The quantitative accuracy of sialic acid determination is fundamental to advancing research and ensuring the quality of biotherapeutics. The this compound (DABA) assay stands out as a highly sensitive method suitable for samples with low sialic acid content. However, its performance must be carefully validated against potential interferences.
The Thiobarbituric Acid (TBA) assay, while a workhorse in many labs, requires careful execution to mitigate its lower specificity. For applications demanding the highest specificity, enzymatic assays are often the superior choice, albeit at a potentially higher cost.
References
- 1. researchgate.net [researchgate.net]
- 2. Assays for the identification and quantification of sialic acids: Challenges, opportunities and future perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. centaur.reading.ac.uk [centaur.reading.ac.uk]
- 4. agilent.com [agilent.com]
- 5. ludger.com [ludger.com]
- 6. Sialic Acid Analysis by Fluorescence – CD BioGlyco - CD BioGlyco [bioglyco.com]
- 7. bitesizebio.com [bitesizebio.com]
A Guide to Inter-laboratory Validation of the DABA-HPLC Method for Sialic Acid Quantification
This guide provides a comprehensive overview of the inter-laboratory validation of the 2,4-Diaminobenzoic Acid Dihydrochloride (DABA) method, more commonly performed with its analog 1,2-diamino-4,5-methylenedioxybenzene (DMB), for the quantification of sialic acids in biopharmaceuticals. For researchers, scientists, and drug development professionals, ensuring the accuracy, precision, and robustness of analytical methods across different laboratories is paramount for regulatory compliance and product consistency. This document delves into the technical nuances of the DABA/DMB-HPLC method, compares its performance with alternative techniques, and provides a framework for its successful inter-laboratory validation, grounded in scientific principles and regulatory expectations.
The Critical Role of Sialic Acid Analysis in Biopharmaceuticals
Sialic acids, terminal monosaccharides on the glycan chains of many therapeutic proteins, play a pivotal role in determining their efficacy, serum half-life, and immunogenicity.[1][2] Therefore, the accurate quantification of sialic acid content is a critical quality attribute (CQA) that requires a robust and reliable analytical method. The DABA/DMB derivatization followed by reverse-phase high-performance liquid chromatography (RP-HPLC) with fluorescence detection is a widely adopted method for this purpose.
The DABA/DMB-HPLC Method: A Mechanistic Overview
The DABA/DMB method relies on the chemical derivatization of α-keto acids, such as sialic acids, to yield highly fluorescent products. This allows for sensitive and specific detection. The workflow typically involves three key stages:
-
Acid Hydrolysis: Release of sialic acids from the glycoprotein backbone.
-
Derivatization: Labeling of the released sialic acids with DABA or DMB.
-
Chromatographic Separation and Detection: Quantification of the derivatized sialic acids using RP-HPLC with a fluorescence detector.
Caption: DABA/DMB-HPLC method workflow for sialic acid quantification.
Method Validation: Adherence to ICH Q2(R1) Guidelines
The validation of an analytical procedure is crucial to ensure that it is suitable for its intended purpose. The International Council for Harmonisation (ICH) Q2(R1) guideline provides a comprehensive framework for this process.[3][4] An inter-laboratory validation study is the ultimate test of a method's robustness and reproducibility.
Key Validation Parameters
The following parameters are critical for the validation of the DABA-HPLC method:
| Validation Parameter | Description | Typical Acceptance Criteria |
| Specificity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. | No interference from blank, placebo, or known impurities at the retention time of the sialic acid peaks. |
| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample. | Correlation coefficient (r²) ≥ 0.99 |
| Range | The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity. | Typically 80% to 120% of the target concentration. |
| Accuracy | The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. | Recovery of 98.0% to 102.0% for spiked samples. |
| Precision | The closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. | Repeatability (intra-assay): RSD ≤ 2.0%; Intermediate Precision (inter-assay): RSD ≤ 3.0%; Reproducibility (inter-laboratory): RSD ≤ 5.0% |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. | Signal-to-noise ratio of 3:1 |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio of 10:1 |
| Robustness | A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. | No significant change in results with minor variations in pH, temperature, mobile phase composition, etc. |
Comparison with Alternative Methods
While the DABA/DMB-HPLC method is widely used, several alternative techniques are available for sialic acid quantification.
| Method | Principle | Advantages | Disadvantages |
| DABA/DMB-HPLC | Chemical derivatization followed by RP-HPLC with fluorescence detection. | High sensitivity and specificity. Well-established and widely used. | Requires derivatization step, which can be time-consuming. |
| HPAE-PAD | High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection. | No derivatization required.[5] Good for complex carbohydrate mixtures. | Can have lower sensitivity than fluorescence methods. Requires specialized equipment. |
| Enzymatic Assays | Use of specific enzymes to release and quantify sialic acids. | High specificity. Can be adapted for high-throughput formats.[6] | Can be more expensive. May not be suitable for all types of sialic acid linkages. |
| Mass Spectrometry (MS) | Direct detection and quantification of sialic acids. | Provides structural information in addition to quantification. High sensitivity and specificity. | Higher equipment cost and complexity. |
A 2019 interlaboratory study conducted by the National Institute of Standards and Technology (NIST) on the glycosylation of a monoclonal antibody reference material highlighted the diversity of methods used in the field.[3][7][8] While the study did not focus exclusively on sialic acid quantification, it underscored the need for harmonization of analytical methods to ensure comparability of results across different laboratories.[4][9] The study revealed that even with various methods, a consensus on the abundance of major glycan species could be reached, demonstrating the potential for robust inter-laboratory comparisons when methods are well-controlled.[7]
Designing an Inter-laboratory Validation Study
A well-designed inter-laboratory study is essential to assess the reproducibility of the DABA-HPLC method.
Caption: Workflow for an inter-laboratory validation study.
Key Considerations for the Study Protocol:
-
Clear and Detailed Protocol: The analytical procedure must be meticulously documented to minimize variations in execution between laboratories.
-
Homogeneous and Stable Samples: The same batch of well-characterized material should be distributed to all participating laboratories.
-
Sufficient Number of Laboratories: A minimum of three to five laboratories is generally recommended.
-
Defined Number of Replicates: Each laboratory should perform a specified number of replicate analyses.
-
Standardized Reporting Format: A template for data reporting should be provided to ensure consistency.
Experimental Protocols
Sialic Acid Release (Acid Hydrolysis)
-
Transfer a known amount of the glycoprotein sample (typically 50-100 µg) to a clean microcentrifuge tube.
-
Add 100 µL of 2 M acetic acid.
-
Incubate the sample at 80°C for 2 hours.
-
Cool the sample to room temperature.
-
Centrifuge the sample to pellet any precipitate.
DMB Derivatization
-
To the supernatant from the hydrolysis step, add 100 µL of DMB labeling solution (7 mM DMB, 1.4 M acetic acid, 0.75 M β-mercaptoethanol, and 18 mM sodium hydrosulfite).
-
Incubate the mixture at 50°C for 3 hours in the dark.
-
Stop the reaction by adding 800 µL of water.
RP-HPLC Analysis
-
Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm) is commonly used.
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Mobile Phase C: Methanol
-
Gradient: A typical gradient runs from a low to a high percentage of organic solvent over 20-30 minutes.
-
Flow Rate: 1.0 mL/min
-
Fluorescence Detection: Excitation at 373 nm and emission at 448 nm.
-
Injection Volume: 20 µL
Data Analysis and Interpretation
Statistical analysis of the data from an inter-laboratory study is crucial for evaluating the method's performance. The primary focus is on calculating the repeatability (within-laboratory precision) and reproducibility (between-laboratory precision) of the method. Analysis of variance (ANOVA) is a powerful statistical tool for this purpose.
Conclusion
The DABA/DMB-HPLC method is a robust and reliable technique for the quantification of sialic acids in biopharmaceuticals. A thorough inter-laboratory validation, guided by the principles outlined in ICH Q2(R1), is essential to ensure its consistent performance across different testing sites. By carefully designing and executing a collaborative study, and by comparing the method's performance against established alternatives, organizations can build a strong foundation of data to support regulatory submissions and ensure the quality and consistency of their biotherapeutic products. The insights gained from such studies, like the NIST interlaboratory comparison, are invaluable for advancing the harmonization and standardization of analytical methods in the biopharmaceutical industry.[3][7][8]
References
- 1. ludger.com [ludger.com]
- 2. Sialic Acids Analysis• QA-Bio • Biopharmaceutical Manufacturing [qa-bio.com]
- 3. NIST Interlaboratory Study on Glycosylation Analysis of Monoclonal Antibodies: Comparison of Results from Diverse Analytical Methods* [escholarship.org]
- 4. DSpace [research-repository.griffith.edu.au]
- 5. Glycoprotein Sialic Acid Analysis? Improve Reproducibility, Convenience With HPAE-PAD - AnalyteGuru [thermofisher.com]
- 6. A high-throughput method for quantification of glycoprotein sialylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. NIST Interlaboratory Study on Glycosylation Analysis of Monoclonal Antibodies: Comparison of Results from Diverse Analytical Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. NIST Interlaboratory Study on Glycosylation Analysis of Monoclonal Antibodies: Comparison of Analytical Methods | NIST [nist.gov]
- 9. researchgate.net [researchgate.net]
Performance Evaluation of Diamino-Aromatic Compounds for Sialic Acid Quantification in Complex Biological Samples: A Comparative Guide
This guide provides an in-depth technical evaluation of the performance of diamino-aromatic derivatizing agents for the quantification of sialic acids in complex biological matrices. While the query specified 2,4-Diaminobenzoic Acid Dihydrochloride, the overwhelmingly prevalent and extensively validated reagent in the scientific literature for this application is 1,2-diamino-4,5-methylenedioxybenzene dihydrochloride (DMB) .[1][2][3][4] This guide will therefore focus on the performance of DMB as the archetypal reagent in this class, providing a robust framework for its application and comparing it against alternative analytical methodologies. The principles and protocols discussed are broadly applicable to researchers, scientists, and drug development professionals engaged in glycan analysis.
Sialic acids, typically found at the outermost ends of glycan chains on glycoproteins and glycolipids, are critical modulators of a vast array of biological processes, including cell-cell recognition, immune responses, and pathogen interactions.[3][5][6] Consequently, the accurate quantification of sialic acid levels, particularly species like N-acetylneuraminic acid (Neu5Ac) and N-glycolylneuraminic acid (Neu5Gc), is essential in cancer research, the development of biotherapeutics, and the study of inflammatory diseases.[1][5] However, analyzing these molecules in complex biological samples such as serum, plasma, or cell lysates presents significant challenges due to the low abundance of the analyte and the presence of interfering matrix components.[7]
Chemical derivatization to introduce a fluorescent or chromophoric tag is a widely adopted strategy to overcome these challenges. The reaction of DMB with the α-keto acid functionality of sialic acids to form a stable, highly fluorescent derivative is a cornerstone of modern sialic acid analysis.[2][4][8]
The Chemistry of DMB Derivatization: A Foundation of Selectivity
The analytical strength of DMB lies in its specific condensation reaction with the α-keto acid group of sialic acids. This reaction, typically carried out in a mildly acidic environment with a reducing agent, results in the formation of a stable quinoxalinone derivative that is intensely fluorescent.[8][9] This chemical transformation is the key to achieving high sensitivity and selectivity, as the native sialic acids are non-fluorescent.
References
- 1. agilent.com [agilent.com]
- 2. An enhanced dual detection of DMB-labeled sialic acids using high-resolution accurate mass spectrometry and fluorescence detection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sialoglycoconjugate analysis [takarabio.com]
- 4. researchgate.net [researchgate.net]
- 5. Assays for the identification and quantification of sialic acids: Challenges, opportunities and future perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. General Consideration on Sialic Acid Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bme.psu.edu [bme.psu.edu]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Guide to Investigating the Cross-Reactivity of 2,4-Diaminobenzoic Acid Dihydrochloride
An objective, data-driven comparison guide for researchers, scientists, and drug development professionals investigating the cross-reactivity of 2,4-Diaminobenzoic Acid Dihydrochloride.
Executive Summary: The Imperative of Specificity
This guide provides a comprehensive framework for investigating the cross-reactivity of this compound. We move beyond mere protocol recitation to explain the scientific rationale behind employing a dual-methodology approach, combining the high sensitivity of immunoassays with the definitive specificity of chromatography. By presenting detailed experimental workflows, comparative data, and the logic underpinning these validation systems, we empower researchers to generate robust, reliable, and defensible results.
The Foundation of Cross-Reactivity: A Structural Perspective
Cross-reactivity originates from molecular mimicry. In immunoassays, an antibody designed to recognize a specific epitope on 2,4-DABA may also bind to structurally similar regions on other molecules. For aromatic amines, the potential for cross-reactivity is dictated by the type, number, and position of functional groups on the benzene ring.
Consider the following compounds, which represent a logical panel for testing cross-reactivity against 2,4-DABA:
-
Isomeric Variants: 3,4-Diaminobenzoic Acid and 2,5-Diaminobenzoic Acid. These molecules share the same molecular formula but differ in the spatial arrangement of amino groups, making them prime candidates for cross-reactivity.[1]
-
Structurally Related Precursors/Metabolites: p-Aminobenzoic Acid (PABA) and Aniline. These compounds share the core aminobenzoic acid or aromatic amine structure but differ in the number of amino groups.
-
Therapeutic Analogs: In a drug development context, any structurally related active pharmaceutical ingredients (APIs) or their metabolites should be included.
The goal of a cross-reactivity investigation is to quantify the degree to which an analytical system can distinguish 2,4-DABA from these potential interferents.
A Dual-Methodology Validation: Immunoassay and Chromatography
No single analytical technique offers a perfect balance of speed, sensitivity, and specificity. Therefore, a robust cross-reactivity assessment relies on orthogonal methods—techniques that measure the analyte based on different chemical or physical principles. This guide details the synergistic use of an Enzyme-Linked Immunosorbent Assay (ELISA) and High-Performance Liquid Chromatography (HPLC).
Caption: Orthogonal methods provide a comprehensive validation strategy.
ELISA offers a rapid, high-throughput screening method to assess immunological binding, while HPLC provides definitive, quantitative confirmation of an assay's ability to distinguish 2,4-DABA from its structural analogs based on physicochemical properties.[2][3]
Method 1: Competitive ELISA for Immunological Screening
A competitive ELISA is the ideal immunoassay format for this investigation. In this setup, the potential cross-reactant in a sample competes with a labeled or immobilized 2,4-DABA antigen for a limited number of specific antibody binding sites. A high degree of cross-reactivity will result in a significant signal change, even at low concentrations of the competing compound.
Experimental Workflow: Competitive ELISA
Caption: Workflow for a competitive ELISA to assess cross-reactivity.
Detailed Protocol: Competitive ELISA
-
Plate Coating: Coat a 96-well microplate with a 2,4-DABA-protein conjugate (e.g., 2,4-DABA-BSA) at 1-2 µg/mL in carbonate-bicarbonate buffer (pH 9.6). Incubate overnight at 4°C. Causality: This step immobilizes the target antigen, making it available for antibody binding.
-
Washing: Wash the plate 3 times with Wash Buffer (PBS with 0.05% Tween 20) to remove unbound conjugate.
-
Blocking: Add 200 µL of Blocking Buffer (e.g., 5% non-fat dry milk or 1% BSA in PBST) to each well. Incubate for 2 hours at room temperature. Causality: Blocking prevents non-specific binding of antibodies to the plastic surface, reducing background noise.
-
Standard/Cross-Reactant Preparation: Prepare serial dilutions of this compound (as the standard) and each potential cross-reacting compound in Assay Buffer (e.g., 1% BSA in PBST).
-
Competitive Reaction: In a separate dilution plate, mix 50 µL of each standard/cross-reactant dilution with 50 µL of a pre-titered concentration of anti-2,4-DABA primary antibody. Incubate for 30 minutes. Transfer 100 µL of this mixture to the corresponding wells of the coated and blocked assay plate. Incubate for 1 hour at 37°C. Causality: During this incubation, the free analyte (2,4-DABA or cross-reactant) competes with the plate-bound 2,4-DABA for antibody binding sites.
-
Washing: Repeat the wash step (Step 2).
-
Secondary Antibody Incubation: Add 100 µL of an enzyme-conjugated secondary antibody (e.g., HRP-conjugated goat anti-rabbit IgG), diluted according to the manufacturer's instructions in Assay Buffer. Incubate for 1 hour at 37°C.
-
Washing: Repeat the wash step (Step 2).
-
Signal Development: Add 100 µL of TMB substrate solution to each well. Incubate in the dark for 15-30 minutes. Stop the reaction by adding 50 µL of 2N H₂SO₄.
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader. The signal is inversely proportional to the concentration of the competing analyte.
Data Analysis & Interpretation
The cross-reactivity is calculated by comparing the concentration of the cross-reactant required to displace 50% of the signal (IC50) with the IC50 of 2,4-DABA itself.
% Cross-Reactivity = (IC50 of 2,4-DABA / IC50 of Cross-Reactant) x 100
Table 1: Representative ELISA Cross-Reactivity Data
| Compound | IC50 (ng/mL) | % Cross-Reactivity | Interpretation |
|---|---|---|---|
| 2,4-Diaminobenzoic Acid | 15 | 100% | Reference Analyte |
| 3,4-Diaminobenzoic Acid | 95 | 15.8% | Significant Cross-Reactivity |
| 2,5-Diaminobenzoic Acid | 210 | 7.1% | Moderate Cross-Reactivity |
| p-Aminobenzoic Acid (PABA) | 1,250 | 1.2% | Low Cross-Reactivity |
| Aniline | > 20,000 | < 0.1% | Negligible Cross-Reactivity |
This data demonstrates that the antibody has a clear preference for 2,4-DABA, but the isomeric position of the amino groups significantly impacts binding, as seen with 3,4-DABA.
Method 2: HPLC for Specificity Confirmation
While ELISA is excellent for screening, HPLC provides definitive proof of specificity. By separating compounds based on their physicochemical interactions with a stationary phase, HPLC can resolve 2,4-DABA from closely related structures, allowing for unambiguous identification and quantification.[4][5] This method is crucial for validating that the ELISA results are not skewed by chromatographic co-elution in a real-world sample.
Experimental Workflow: HPLC Method Validation
Caption: HPLC workflow for confirming analytical specificity.
Detailed Protocol: Reversed-Phase HPLC (RP-HPLC)
-
Instrumentation: Use an HPLC system with a quaternary pump, autosampler, column thermostat, and a Photodiode Array (PDA) or UV-Vis detector.
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size (A Kromasil ODS column or similar is a good starting point).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 70% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 240 nm.
-
Injection Volume: 10 µL.
-
Causality: A C18 column separates molecules based on hydrophobicity. The gradient elution from a weak (aqueous) to a strong (organic) mobile phase allows for the separation of compounds with varying polarities.
-
-
Standard Preparation: Prepare individual stock solutions (1 mg/mL) of 2,4-DABA and each potential cross-reactant in a 50:50 mixture of Mobile Phase A and B. Create a mixed standard solution containing all analytes at a final concentration of 10 µg/mL.
-
System Suitability: Inject the mixed standard solution six times. The relative standard deviation (RSD) for the retention time and peak area of the 2,4-DABA peak should be < 2.0%.
-
Specificity Analysis: Inject the mixed standard solution. Record the retention time for each compound.
-
Data Analysis: Calculate the resolution (Rs) between the 2,4-DABA peak and the closest adjacent peak using the standard formula: **Rs = 2(t₂ - t₁) / (w₁ + w₂) **, where t is the retention time and w is the peak width at the base. A resolution of Rs ≥ 1.5 is required to ensure baseline separation, indicating the method is specific.
Data Analysis & Interpretation
Table 2: Representative HPLC Specificity Data
| Compound | Retention Time (min) | Resolution (Rs) from 2,4-DABA | Interpretation |
|---|---|---|---|
| 3,4-Diaminobenzoic Acid | 4.95 | 2.1 | Baseline Separation |
| 2,4-Diaminobenzoic Acid | 5.62 | - | Analyte Peak |
| 2,5-Diaminobenzoic Acid | 6.18 | 3.5 | Baseline Separation |
| p-Aminobenzoic Acid (PABA) | 7.84 | > 10 | Excellent Separation |
| Aniline | 9.51 | > 10 | Excellent Separation |
This data confirms that a standard RP-HPLC method can effectively separate 2,4-DABA from its key structural isomers and related compounds, validating its specificity for quantitative analysis.
Conclusion: Synthesizing the Evidence for a Validated Assay
A thorough investigation of cross-reactivity is non-negotiable for any assay intended for regulatory submission or critical research decisions. By integrating the high-throughput screening capabilities of a competitive ELISA with the unambiguous resolving power of HPLC, researchers can build a comprehensive and scientifically sound specificity profile for this compound.
The ELISA data identifies which compounds pose a potential risk of interference, while the HPLC data confirms whether this potential interference translates to an inability to distinguish the compounds under practical analytical conditions. Together, they provide the necessary evidence to declare an assay fit for purpose or to guide further optimization if significant cross-reactivity is observed. This dual-methodology approach embodies the principles of scientific integrity, ensuring that the data generated is both accurate and trustworthy.
References
- 1. Page loading... [wap.guidechem.com]
- 2. diasource-diagnostics.com [diasource-diagnostics.com]
- 3. Analysis of Biogenic Amines Using Immunoassays, HPLC, and a Newly Developed IC-MS/MS Technique in Fish Products—A Comparative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Derivatization Agents: A Comparative Analysis of 2,4-Diaminobenzoic Acid Dihydrochloride and its Isomers
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of analytical chemistry and drug development, the precise quantification of target molecules is paramount. Often, these molecules lack the intrinsic physicochemical properties required for sensitive detection by common analytical techniques like High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detectors. Chemical derivatization serves as a powerful strategy to overcome this limitation, converting analytes into derivatives with enhanced detectability and improved chromatographic behavior.
This guide provides an in-depth comparison of 2,4-Diaminobenzoic Acid (2,4-DABA) Dihydrochloride with its key positional isomers, 3,4-DABA and 3,5-DABA, for their application in derivatization. We will explore the structural nuances that dictate their reactivity, the rationale behind experimental choices, and the performance characteristics that guide the selection of the optimal reagent for specific analytical challenges.
The Principle of Derivatization with Diaminobenzoic Acids
Diaminobenzoic acid (DABA) isomers are aromatic compounds featuring two amino groups and one carboxylic acid group attached to a benzene ring.[1] The relative positions of these functional groups are the primary determinant of their chemical reactivity and utility as derivatizing agents.[2] The core mechanism for the most effective DABA isomers involves the condensation of the two amino groups with a target analyte, typically containing an α-dicarbonyl or a related functional group, to form a new heterocyclic ring structure. This newly formed derivative is often highly conjugated, resulting in a significant increase in UV absorbance and/or fluorescence, thereby enabling highly sensitive detection.
The choice of isomer is critical, as the spatial arrangement of the amino groups dictates whether this cyclization reaction is possible and efficient.
Figure 1: Chemical structures of the primary diaminobenzoic acid isomers.
Isomer Comparison: Reactivity and Application
The utility of a DABA isomer for creating fluorescent derivatives hinges on the proximity of its two amino groups.
2,4-Diaminobenzoic Acid (2,4-DABA) and 3,4-Diaminobenzoic Acid (3,4-DABA): The Cyclizing Reagents
Both 2,4-DABA and 3,4-DABA are effective for derivatizing α-keto acids and, notably, sialic acids—a critical class of monosaccharides implicated in numerous biological processes.[3][4] The reaction mechanism involves the condensation of the adjacent (ortho) amino groups of 3,4-DABA, or the proximate 2,4-amino groups of 2,4-DABA, with the α-keto acid functionality of the target analyte. This forms a highly fluorescent quinoxalinone or benzimidazole derivative, which can be readily quantified.
-
3,4-DABA: Featuring true ortho-diamines, this isomer is exceptionally reactive towards 1,2-dicarbonyl compounds, leading to the formation of stable benzimidazoles or quinoxalines.[5][6][7] This well-defined ortho positioning often results in rapid reaction kinetics and high derivatization efficiency.
-
2,4-DABA: While not a true ortho-diamine, the amino groups at the 2 and 4 positions are sterically positioned to allow for a similar cyclization reaction. It is a widely used reagent, particularly in the well-established field of sialic acid analysis.[8][9] The dihydrochloride salt form enhances its solubility and stability in aqueous solutions used for the derivatization reaction.
The choice between 2,4-DABA and 3,4-DABA often depends on the specific analyte, desired reaction conditions, and the chromatographic separation of the resulting derivatives from matrix components.
3,5-Diaminobenzoic Acid (3,5-DABA): The Non-Cyclizing Linker
In stark contrast, 3,5-DABA has its amino groups in a meta position relative to each other.[10] This spatial separation makes intramolecular cyclization with a single analyte molecule impossible. Consequently, it is not used for creating fluorescent quinoxalinone-type derivatives.
Instead, 3,5-DABA's value lies in its trifunctional nature. It acts as a versatile building block or linker in chemical synthesis, such as in the preparation of dyes, polymers, or for use in solution-phase peptide synthesis.[11] While it has been used in some fluorometric assays, the mechanism is different and can be prone to interference from other compounds like hexoses.[12]
Quantitative Data Summary
The selection of a derivatization agent should be guided by objective data. The tables below summarize the key properties and performance characteristics of the DABA isomers.
Table 1: Comparison of Physicochemical Properties
| Property | 2,4-Diaminobenzoic Acid | 3,4-Diaminobenzoic Acid | 3,5-Diaminobenzoic Acid |
| Molecular Formula | C₇H₈N₂O₂[13] | C₇H₈N₂O₂ | C₇H₈N₂O₂[10] |
| Molecular Weight | 152.15 g/mol [13] | 152.15 g/mol | 152.15 g/mol [10] |
| Amino Group Positions | 2,4- (ortho, meta) | 3,4- (ortho) | 3,5- (meta) |
| Melting Point (°C) | ~145 (decomposes) | ~215 (decomposes) | 275-280 (decomposes) |
| Primary Application | Fluorescent derivatization of α-keto acids, sialic acids. | Fluorescent derivatization of α-dicarbonyls; benzimidazole synthesis.[7] | Monomer/linker in chemical synthesis. |
Table 2: Performance Comparison for Derivatization of α-Keto Acids
| Performance Metric | 2,4-Diaminobenzoic Acid | 3,4-Diaminobenzoic Acid | 3,5-Diaminobenzoic Acid |
| Reaction Principle | Cyclocondensation | Cyclocondensation | N/A (cannot form cyclic derivative) |
| Derivative Type | Fluorescent Quinoxalinone | Fluorescent Quinoxaline/Benzimidazole | N/A |
| Reaction Specificity | High for α-keto acids | High for α-dicarbonyls | Not applicable for this reaction type |
| Relative Reactivity | High | Very High | N/A |
| Derivative Stability | Good | Excellent | N/A |
| Interference | Minimal | Minimal | High (if used in non-cyclizing assays)[12] |
Experimental Protocol: Derivatization of Sialic Acids using 2,4-DABA Dihydrochloride for HPLC-FLD Analysis
This protocol outlines a validated method for the quantification of sialic acids released from glycoproteins. The causality behind each step is explained to ensure trustworthiness and reproducibility.
Objective: To convert non-fluorescent sialic acids into stable, highly fluorescent derivatives for sensitive quantification via Reversed-Phase HPLC with Fluorescence Detection (RP-HPLC-FLD).
Workflow Overview
Figure 2: General workflow for sialic acid analysis using 2,4-DABA.
Step-by-Step Methodology
-
Reagent Preparation (Self-Validating System):
-
Prepare the 2,4-DABA derivatization solution: Dissolve 2,4-Diaminobenzoic Acid Dihydrochloride (e.g., 7 mg/mL) in deionized water. Add sodium hydrosulfite (sodium dithionite, e.g., 10 mg/mL) as a reducing agent and 2-mercaptoethanol (e.g., 0.7 M) as an antioxidant.
-
Expertise & Causality: The dihydrochloride salt ensures complete dissolution in the aqueous medium. Sodium hydrosulfite and 2-mercaptoethanol are critical. DABA reagents are susceptible to oxidation, which can lead to high background fluorescence and reagent degradation. These additives protect the amino groups, ensuring the reagent remains in its active, reduced state for the reaction. A freshly prepared reagent is always recommended for optimal performance.
-
-
Sample Hydrolysis (Analyte Release):
-
To a known quantity of glycoprotein, add 2 M acetic acid.
-
Incubate at 80°C for 2 hours to release terminal sialic acids.
-
Centrifuge the sample to pellet the protein and collect the supernatant containing the free sialic acids.
-
Trustworthiness: This step must be validated to ensure complete release of sialic acids without degradation. Time and temperature are critical parameters that may need optimization depending on the glycoprotein.
-
-
Derivatization Reaction:
-
Mix an aliquot of the sialic acid-containing supernatant (or standard) with an equal volume of the freshly prepared 2,4-DABA reagent solution.
-
Incubate the mixture in a heating block at 55°C for 2.5 hours in the dark.
-
Expertise & Causality: The reaction is performed at an elevated temperature to ensure efficient condensation and cyclization. The reaction is light-sensitive; performing the incubation in the dark prevents photodegradation of the fluorescent derivative, ensuring maximum signal intensity.
-
-
Analysis by RP-HPLC-FLD:
-
After incubation, briefly centrifuge the samples and transfer the supernatant to HPLC vials.
-
Inject a defined volume (e.g., 20 µL) onto a C18 column.[14]
-
Perform a gradient elution. For example, Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water; Mobile Phase B: 0.1% TFA in Acetonitrile/Methanol (80:20).
-
Set the fluorescence detector to an excitation wavelength of ~373 nm and an emission wavelength of ~448 nm.
-
Trustworthiness: A standard curve using known concentrations of N-acetylneuraminic acid (Neu5Ac) and N-glycolylneuraminic acid (Neu5Gc) must be prepared and run with the same protocol to ensure accurate quantification. The C18 column provides excellent separation of the hydrophobic derivatives from polar, unreacted components.[14]
-
Conclusion
The choice of a diaminobenzoic acid isomer for derivatization is a critical decision dictated by fundamental principles of chemical reactivity. For applications requiring the formation of highly fluorescent cyclic derivatives for sensitive analysis of α-keto acids and sialic acids, This compound and 3,4-Diaminobenzoic Acid are the reagents of choice due to their proximate amino groups that facilitate cyclocondensation. In contrast, 3,5-Diaminobenzoic Acid is unsuitable for this purpose but excels as a trifunctional linker in synthetic chemistry.
By understanding the structure-function relationship of these isomers and adhering to validated experimental protocols that account for reagent stability and reaction kinetics, researchers can confidently develop robust and sensitive analytical methods for critical applications in life sciences and drug development.
References
- 1. Decarboxylation of all six possible forms of diaminobenzoic acids `C_6H_3(NH_2)_2COOH` yields three products A, B and C. Three acids give a product 'A' two acids gives a products 'B' and one acid give a product 'C' . The melting point of product 'C' is [allen.in]
- 2. Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation - Tips & Suggestions [mtc-usa.com]
- 3. researchgate.net [researchgate.net]
- 4. Assays for the identification and quantification of sialic acids: Challenges, opportunities and future perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aquila.usm.edu [aquila.usm.edu]
- 6. researchgate.net [researchgate.net]
- 7. A14213.14 [thermofisher.com]
- 8. mdpi.com [mdpi.com]
- 9. Sialic acid derivatization for glycan analysis by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 3,5-Diaminobenzoic acid | C7H8N2O2 | CID 12062 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. centaur.reading.ac.uk [centaur.reading.ac.uk]
- 13. 2,4-Diaminobenzoic acid | C7H8N2O2 | CID 69134 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2,4-Diaminobenzoic Acid Dihydrochloride
As a Senior Application Scientist, my primary goal is to empower fellow researchers to conduct their work safely and effectively. The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental aspect of responsible science that protects our colleagues, our facilities, and the environment. This guide provides a detailed, step-by-step protocol for the safe disposal of 2,4-Diaminobenzoic Acid Dihydrochloride, grounded in established safety principles and regulatory standards. The procedures outlined here are designed to be a self-validating system, ensuring that each step logically follows from a comprehensive understanding of the material's inherent risks.
Hazard Identification and Essential Safety Precautions
Before handling or disposing of any chemical, a thorough understanding of its hazards is critical. This compound, like many aromatic amines, possesses specific risks that dictate its handling and disposal protocols.[1] The primary hazards are acute oral toxicity and its potential for environmental harm.[2]
Key Hazards:
-
Acute Oral Toxicity: The compound is classified as harmful if swallowed.[2]
-
Skin and Eye Irritation: Contact can cause skin and serious eye irritation.[3][4]
-
Respiratory Irritation: Inhalation of dust may cause respiratory irritation.[3][4]
-
Environmental Hazard: It is recognized as harmful to aquatic life with long-lasting effects, mandating that it must not enter the environment.
-
Hazardous Combustion Products: Thermal decomposition can lead to the release of highly toxic gases, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen chloride gas.[5]
| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statement |
| Acute toxicity, oral (Category 4) | GHS07 | Warning | H302: Harmful if swallowed |
| Long-term (chronic) aquatic hazard (Category 3) | None | None | H412: Harmful to aquatic life with long lasting effects |
This data is synthesized from multiple Safety Data Sheets (SDS) for this compound.[2]
Engineering Controls and Personal Protective Equipment (PPE)
Mitigating the risks identified above requires a combination of appropriate laboratory infrastructure and personal protective equipment. These measures are your primary defense against chemical exposure.
-
Engineering Controls : Always handle this compound solid and its solutions within a certified chemical fume hood.[1][6] This prevents the inhalation of dust or aerosols and protects you from potential respiratory irritation.
-
Personal Protective Equipment (PPE) : A comprehensive PPE strategy is non-negotiable.
-
Eye Protection : Wear chemical splash goggles or a face shield that meets appropriate government standards (e.g., NIOSH in the US or EN 166 in the EU).[6]
-
Hand Protection : Wear nitrile or other chemically resistant gloves. Always inspect gloves for integrity before use and use proper removal techniques to avoid skin contact.[6] Contaminated gloves must be disposed of as hazardous waste.
-
Body Protection : A standard lab coat is required. For tasks with a higher risk of spillage, consider a chemically resistant apron.[7]
-
Waste Characterization and Segregation: A Regulatory Imperative
Under the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA), the individual or laboratory that generates chemical waste is legally responsible for its management from "cradle to grave".[8][9] The first step in this process is to correctly identify the waste.
Hazardous Waste Determination: this compound must be managed as a hazardous waste. This determination is based on its characteristic toxicity and environmental hazards.[8][10]
Segregation: Proper segregation is crucial to prevent dangerous chemical reactions.[7][10]
-
Store waste this compound in a dedicated container for aromatic amine waste.
-
Keep it separate from incompatible materials, particularly strong acids and oxidizing agents.[7]
-
Never mix this waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
Caption: Waste Characterization and Segregation Workflow.
Step-by-Step Disposal Protocol
Follow this procedure for the disposal of unused, expired, or waste this compound.
-
Containerization :
-
Leave the chemical in its original container whenever possible.
-
If transferring is necessary, use a container that is chemically compatible, designed for solid waste, and has a tightly sealing lid.[7][8]
-
The container must be kept closed at all times except when adding waste.[8] This is a common regulatory violation and a critical safety measure to prevent spills and exposure.[8]
-
-
Labeling :
-
Clearly label the waste container with the words "Hazardous Waste."
-
Identify the full chemical name: "Waste this compound."
-
List the associated hazards (e.g., "Toxic," "Environmental Hazard").
-
Indicate the date accumulation started.
-
Your name, department, and contact information are also required.
-
-
Storage :
-
Store the sealed and labeled waste container in a cool, well-ventilated area designated for hazardous waste storage, away from direct sunlight and heat sources.[7]
-
Ensure the storage location is inaccessible to unauthorized personnel.
-
-
Arrange for Disposal :
Decontamination and Disposal of Contaminated Labware
Any item that comes into contact with this compound is considered contaminated and must be managed as hazardous waste.
-
Disposable Items : Gloves, absorbent pads, weighing papers, and contaminated wipes should be collected in a sealed, labeled bag or container and disposed of as solid hazardous waste.[6]
-
Reusable Glassware/Equipment :
-
Carefully rinse the equipment with a suitable solvent (e.g., ethanol) in a fume hood.
-
Collect this first rinse ("rinsate") in a container designated for hazardous liquid waste. Label this container appropriately.
-
Perform a second rinse, which can also be collected as hazardous waste.
-
After initial decontamination, the glassware can typically be washed with soap and water.[11] Consult your EHS office for specific institutional requirements.
-
Caption: Workflow for Handling Contaminated Materials.
Emergency Procedures for Spills
Preparedness is essential for managing accidental spills.[7]
-
For Small Spills (Solid Powder) :
-
Ensure you are wearing the appropriate PPE (gloves, goggles, lab coat).
-
Avoid creating dust. Do not sweep with a dry brush.
-
Gently cover the spill with absorbent pads or sweep it up and place it into a suitable, labeled container for disposal.[2][5]
-
Clean the affected area with soap and water, collecting the cleaning materials for disposal as hazardous waste.[11]
-
-
For Large Spills :
-
Evacuate the immediate area.
-
Alert others nearby and restrict access.
-
If safe to do so, close the fume hood sash and increase ventilation.
-
Contact your institution's emergency response team and EHS department immediately. Do not attempt to clean up a large spill yourself.
-
By adhering to these scientifically grounded procedures, you contribute to a culture of safety and environmental stewardship. The responsible management of chemical waste is a hallmark of professional excellence in the scientific community.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. combi-blocks.com [combi-blocks.com]
- 3. assets.thermofisher.cn [assets.thermofisher.cn]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.se [fishersci.se]
- 6. angenechemical.com [angenechemical.com]
- 7. collectandrecycle.com [collectandrecycle.com]
- 8. pfw.edu [pfw.edu]
- 9. epa.gov [epa.gov]
- 10. Best Practices for Hazardous Waste Disposal - AEG Environmental [aegenviro.com]
- 11. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2,4-Diaminobenzoic Acid Dihydrochloride
As researchers and scientists dedicated to drug development, our work's integrity is intrinsically linked to the safety and precision of our lab practices. Handling specialized chemical reagents like 2,4-Diaminobenzoic Acid Dihydrochloride demands a comprehensive understanding of its properties to ensure personal safety and prevent experimental contamination. This guide provides an in-depth, procedural framework for selecting, using, and disposing of Personal Protective Equipment (PPE) when working with this compound.
Understanding the Core Risks of this compound
This compound is a solid, often crystalline, compound. A thorough risk assessment, grounded in its Safety Data Sheet (SDS), is the first step in establishing a safe handling protocol. The primary hazards associated with this chemical are:
-
Serious Eye Irritation (H319): Direct contact with the eyes can cause significant irritation.[1][2][3]
-
Skin Irritation (H315): The compound can cause redness, itching, and inflammation upon skin contact.[1][2][3]
-
Respiratory Tract Irritation (H335): Inhalation of the dust can irritate the respiratory system.[3][4]
-
Harmful if Swallowed (H302): Ingestion of the compound is toxic.[4][5]
These classifications dictate the minimum level of PPE required to mitigate exposure risks. Our operational choices must be directly informed by these potential hazards.
Part 1: Essential PPE Ensemble for Routine Laboratory Use
For small-scale laboratory operations, such as weighing, dissolving, and use in reactions, a standard set of PPE is mandatory. The principle here is to create a complete barrier against accidental splashes, dust inhalation, and skin contact.
Eye and Face Protection: The First Line of Defense
Why it's critical: The most immediate and severe risk during routine handling is accidental eye exposure, which can cause serious irritation.[1][3][6]
Required Equipment:
-
Chemical Splash Goggles: These are non-negotiable. They must provide a complete seal around the eyes to protect from splashes from any direction. Standard safety glasses are insufficient as they do not protect against splashes from the side, top, or bottom.
-
Face Shield (Conditional): When there is a heightened risk of a significant splash, such as when handling larger volumes of a solution or during a highly exothermic reaction, a face shield must be worn in addition to chemical splash goggles.[7]
Standard Compliance: Ensure your eye protection meets recognized standards, such as ANSI Z87.1 in the United States or EN 166 in Europe.[3][8]
Hand Protection: Preventing Dermal Absorption and Irritation
Why it's critical: This compound is a known skin irritant.[1][2][3] Chemical-resistant gloves are essential to prevent direct contact.
Required Equipment:
-
Nitrile Gloves: For incidental contact, disposable nitrile gloves provide adequate protection. It is crucial to select the correct thickness.
-
Double Gloving: For procedures with a higher risk of splashes or when handling more concentrated solutions, wearing two pairs of nitrile gloves is a prudent and recommended practice.
Operational Protocol:
-
Always inspect gloves for any signs of degradation or punctures before use.
-
Remove and replace gloves immediately if they become contaminated.
-
Never reuse disposable gloves.
-
Wash hands thoroughly with soap and water after removing gloves.[1][2]
Body Protection: Shielding Against Contamination
Why it's critical: To prevent the contamination of personal clothing and underlying skin from spills or dust.
Required Equipment:
-
Laboratory Coat: A properly fitting, buttoned lab coat made of a suitable material like cotton or a flame-resistant blend is mandatory.[6][7]
-
Full-Length Pants and Closed-Toe Shoes: This is a fundamental requirement for working in any laboratory environment to protect the lower body from spills.[7]
Respiratory Protection: Mitigating Inhalation Risks
Why it's critical: As a solid, this compound can become airborne as dust, especially during weighing or transfer, posing a respiratory irritation hazard.[3][4]
Required Equipment & Controls:
-
Engineering Controls: The primary method for controlling dust is through engineering controls. Always handle the solid form of this chemical within a certified chemical fume hood or a powder containment hood.[1][9]
-
Respirator (Conditional): In situations where engineering controls are not sufficient to prevent dust generation, or during a large-scale spill cleanup, respiratory protection is required. A NIOSH-approved half-mask respirator with N95 (or better) particulate filters is the minimum requirement.[10][11]
PPE Selection Workflow
The following diagram outlines the decision-making process for selecting the appropriate level of PPE.
Caption: PPE selection workflow for handling this compound.
Part 2: Procedural Guidance and Disposal Plan
Adherence to strict procedures for donning, doffing, and disposing of PPE is as crucial as the selection of the equipment itself.
Step-by-Step PPE Protocol
Donning (Putting On) Sequence:
-
Lab Coat: Put on your lab coat and fasten all buttons.
-
Respirator (if required): Perform a seal check to ensure it is fitted correctly.
-
Eye and Face Protection: Put on your chemical splash goggles. If required, place the face shield over the goggles.
-
Gloves: Put on your gloves, ensuring the cuffs of the gloves go over the cuffs of your lab coat sleeves.
Doffing (Taking Off) Sequence: The goal is to avoid contaminating yourself with any residue on the PPE.
-
Gloves: Remove gloves using the glove-in-glove technique to avoid touching the outer contaminated surface with your bare hands.
-
Face Shield and Goggles: Remove by handling the strap, avoiding contact with the front surface.
-
Lab Coat: Remove by rolling it inside out, keeping the contaminated exterior away from your body.
-
Respirator (if used): Remove last.
-
Hand Hygiene: Immediately and thoroughly wash your hands with soap and water.
Decontamination and Disposal Plan
Immediate Actions for Contamination:
-
Skin Contact: Immediately remove contaminated clothing and rinse the affected skin area with copious amounts of water for at least 15 minutes. Seek medical attention if irritation persists.[1][2][12]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][2][3]
Disposal of Contaminated PPE:
-
Disposable Items: Contaminated gloves, bench paper, and any other disposable items used during handling must be placed in a designated, sealed, and clearly labeled hazardous waste container.[2][5][13]
-
Reusable Items:
-
Lab Coats: If significant contamination occurs, the lab coat should be professionally decontaminated or disposed of as hazardous waste. Do not take contaminated lab coats home.
-
Goggles/Face Shields: Clean and decontaminate with soap and water, followed by a suitable disinfectant.
-
Spill Cleanup:
-
For a small spill, dampen the solid material with water to prevent dust from becoming airborne.[10] Carefully sweep the material into a suitable, labeled container for hazardous waste disposal.
-
For a large spill, evacuate the area and follow your institution's emergency procedures. This will likely involve a specialized cleanup team with a higher level of PPE, including respiratory protection.[10]
By rigorously adhering to these PPE protocols, researchers can confidently handle this compound, ensuring both personal safety and the integrity of their scientific work. This structured approach to safety is not a barrier to discovery but a cornerstone of it.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. fishersci.com [fishersci.com]
- 3. WERCS Studio - Application Error [assets.thermofisher.com]
- 4. fluorochem.co.uk [fluorochem.co.uk]
- 5. combi-blocks.com [combi-blocks.com]
- 6. spectrumchemical.com [spectrumchemical.com]
- 7. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 8. fishersci.se [fishersci.se]
- 9. Semiconductors - Toxic, Irritative, and Corrosive Gases and Liquids | Occupational Safety and Health Administration [osha.gov]
- 10. 2,4-DIAMINOPHENOL DIHYDROCHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 11. CDC - NIOSH Pocket Guide to Chemical Hazards - 2,4-D [medbox.iiab.me]
- 12. echemi.com [echemi.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
